molecular formula C8H9ClN2O3 B164306 2-Chloro-6-(ethylamino)-4-nitrophenol CAS No. 131657-78-8

2-Chloro-6-(ethylamino)-4-nitrophenol

Cat. No.: B164306
CAS No.: 131657-78-8
M. Wt: 216.62 g/mol
InChI Key: CDFNUSAXZDSXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(ethylamino)-4-nitrophenol (CAS 131657-78-8) is a nitrophenol derivative with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol. It is primarily utilized in scientific research as a key intermediate in the development and formulation of oxidative and non-oxidative (semi-permanent) hair dyes . Its chemical structure allows it to participate in reactions that produce durable and vibrant colors. The mechanism of action involves its incorporation into hair dye formulations, where it reacts under controlled conditions to deposit color onto hair strands effectively . From a regulatory and safety research perspective, this compound is a subject of interest due to its skin sensitization potential, as indicated by a positive Local Lymph Node Assay (LLNA) with an EC3 value of 2.79% . Toxicological studies classify it as having moderate acute oral toxicity (LD50 rat: 1728 mg/kg) and low acute dermal toxicity (LD50 rat: >2000 mg/kg) . Consequently, its use in cosmetic products is restricted in several international markets, including the European Union and ASEAN, where maximum concentration limits are enforced . In the laboratory, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . Researchers should note that this compound is classified as a skin sensitiser and should be handled with appropriate safety precautions. The provided product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(ethylamino)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-10-7-4-5(11(13)14)3-6(9)8(7)12/h3-4,10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFNUSAXZDSXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157169
Record name 2-Chloro-6-ethylamino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131657-78-8
Record name 2-Chloro-6-(ethylamino)-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131657-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-ethylamino-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131657788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-ethylamino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(ethylamino)-4-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LIV96LADQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Chloro-6-(ethylamino)-4-nitrophenol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(ethylamino)-4-nitrophenol

Introduction

This compound is a substituted aromatic amine that serves as a key intermediate in various chemical syntheses.[1] It is particularly prominent in the cosmetic industry as a component in hair dye formulations, where its specific chemical structure contributes to its color-imparting properties.[2] The molecule's reactivity, stemming from its chloro, ethylamino, and nitro functional groups, also makes it a valuable building block in broader organic synthesis.[2] This guide provides a detailed examination of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Primary Synthesis Pathway: Reductive Alkylation of 2-Amino-6-chloro-4-nitrophenol

The most thoroughly documented method for synthesizing this compound involves the ethylation of 2-amino-6-chloro-4-nitrophenol. This transformation can be achieved through two primary variations of reductive alkylation, a cornerstone of amine synthesis in organic chemistry. Both methods utilize sodium borohydride as the key reducing agent.

Method 1: Two-Step Acylation-Reduction Sequence

This approach involves the initial acylation of the starting amine to form an amide, followed by the reduction of the amide to the corresponding ethylamine derivative. This is a classic and reliable method for controlled alkylation of amines.

Scientific Rationale:

Direct alkylation of amines with alkyl halides can be difficult to control and often leads to over-alkylation, producing secondary, tertiary, and even quaternary amine salts. The acylation-reduction pathway circumvents this issue. The initial acylation is a clean, high-yielding reaction that introduces a single acyl group. The subsequent reduction of the stable amide intermediate to the amine is a well-established transformation. Boron trifluoride etherate is often used in conjunction with sodium borohydride to activate the amide carbonyl group, making it more susceptible to reduction.

Experimental Protocol:

  • Stage 1: N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide Synthesis (Acylation)

    • In a three-neck flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve 2-amino-6-chloro-4-nitrophenol in a suitable solvent such as dioxane.

    • With stirring at room temperature, add acetyl chloride dropwise.

    • Continue stirring at room temperature for approximately two hours, then heat the mixture to 90°C for one hour to ensure the reaction goes to completion.[3]

    • Pour the reaction mixture over ice to precipitate the product.

    • Collect the N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide precipitate by suction filtration and recrystallize from an ethanol/water mixture.[3]

  • Stage 2: Reduction to this compound

    • In a nitrogen atmosphere, suspend the N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide from Stage 1 in dried tetrahydrofuran (THF).

    • Cool the mixture and add sodium borohydride portion-wise.

    • After the initial hydrogen evolution subsides, add boron trifluoride etherate.

    • The reduction is typically carried out at elevated temperatures, for instance, 60°C.[3]

    • Upon completion, the reaction is quenched, and the final product is isolated through extraction and purification.

Method 2: One-Pot Reductive Amination

A more streamlined approach involves a one-pot reaction where the amine is reacted with an aldehyde (in this case, acetaldehyde, formed in situ from acetic acid and the reducing agent) to form an intermediate imine, which is then immediately reduced to the secondary amine.

Scientific Rationale:

This process leverages the principles of reductive amination. The reaction of 2-amino-6-chloro-4-nitrophenol in acetic acid with sodium borohydride is a sophisticated one-pot synthesis. Acetic acid serves as both the solvent and the precursor to the alkylating agent. Sodium borohydride reduces the acetic acid to acetaldehyde in situ. The newly formed acetaldehyde then reacts with the primary amine to form an imine (or more accurately, an enamine given the phenol structure), which is then promptly reduced by the remaining sodium borohydride to yield the final ethylated product. This method is efficient as it combines multiple steps into a single operation.

Experimental Protocol:

  • Dissolve 2-amino-6-chloro-4-nitrophenol in acetic acid.[3]

  • Cool the solution to approximately 10°C and add sodium borohydride portion-wise.[3]

  • Allow the mixture to stir at room temperature for one hour.

  • Heat the reaction mixture to 60°C for three hours to drive the reaction to completion.[3]

  • Dilute the mixture with water and adjust the pH to 5 using a sodium hydroxide solution to precipitate the product.[3]

  • Isolate the precipitated this compound by suction filtration, wash with water, and dry.[3]

Table 1: Comparison of Reductive Alkylation Methods

FeatureMethod 1: Acylation-ReductionMethod 2: One-Pot Reductive Amination
Number of Steps Two distinct synthetic operationsOne-pot procedure
Key Reagents Acetyl chloride, Sodium borohydride, Boron trifluoride etherateAcetic acid, Sodium borohydride
Intermediate Isolated N-acyl amideTransient imine/enamine (not isolated)
Process Control More controlled, stepwise approachMore efficient, but requires careful control of conditions
Reference U.S. Patent 5,067,966 A[3]U.S. Patent 5,067,966 A[3]

Synthesis Pathway Visualization

Synthesis_of_this compound cluster_start Starting Material cluster_method1 Method 1: Acylation-Reduction cluster_method2 Method 2: One-Pot Reductive Amination A 2-Amino-6-chloro-4-nitrophenol B N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide A->B 1. Acetyl Chloride 2. Heat D This compound A->D C This compound B->C NaBH₄, BF₃·OEt₂ THF, 60°C

Caption: Reaction scheme for the synthesis of this compound.

Alternative Pathway: Nucleophilic Aromatic Substitution

An alternative, though less documented, synthetic route involves the direct reaction of 2,6-dichloro-4-nitrophenol with ethylamine.

Scientific Rationale:

This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The viability of this pathway hinges on the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to the leaving group (the chlorine atom). The nitro group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The reaction would likely show regioselectivity, with the ethylamine preferentially attacking one of the two equivalent chlorine atoms.

Hypothetical Protocol:

  • Dissolve 2,6-dichloro-4-nitrophenol in a polar aprotic solvent like ethanol or DMSO.

  • Add an excess of ethylamine to the solution.

  • Heat the reaction mixture under reflux for an extended period.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product would be isolated by removing the solvent, followed by an aqueous workup and purification, likely through recrystallization or column chromatography.

Synthesis of Precursors

The availability of the starting materials is crucial for the overall synthesis. A common precursor, 2,6-dichloro-4-nitrophenol, is typically synthesized via the nitration of 2,6-dichlorophenol.

Protocol for 2,6-dichloro-4-nitrophenol:

  • The nitration of 2,6-dichlorophenol is generally carried out using a mixture of nitric acid and sulfuric acid.[4]

  • Controlling the reaction temperature is critical to ensure high purity and minimize the formation of by-products.[4] A typical temperature range is 40°C to 70°C.

  • The crude product can be purified by washing with water, which is often sufficient to achieve a purity of 98-99.5%.[4]

Conclusion

The synthesis of this compound is most effectively achieved through the reductive alkylation of 2-amino-6-chloro-4-nitrophenol. The one-pot reductive amination method offers a highly efficient route, while the two-step acylation-reduction sequence provides a more controlled, classical approach. The choice of method may depend on the desired scale, available reagents, and specific process control capabilities of the laboratory. The alternative SNAr pathway from 2,6-dichloro-4-nitrophenol presents a viable, though less documented, option that leverages fundamental principles of aromatic chemistry. A thorough understanding of these synthetic strategies is essential for researchers and professionals involved in the production and application of this important chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Key Hair Dye Intermediate.
  • W. T. G. (1991). U.S. Patent No. 5,067,966 A. Google Patents.
  • Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol.
  • EWG Skin Deep®. (n.d.). 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL.

Sources

A Technical Guide to the Spectroscopic Profile of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Chloro-6-(ethylamino)-4-nitrophenol, a substituted aromatic amine primarily used as an intermediate in the formulation of hair dyes.[1] For researchers, quality control analysts, and drug development professionals, a thorough understanding of its spectroscopic signature is paramount for structural confirmation, purity assessment, and stability studies.

As complete, experimentally-verified spectra for this specific molecule are not widely published, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to construct a reliable, predictive profile. This approach not only provides a benchmark for future experimental work but also demonstrates the deductive power of spectroscopic interpretation. The molecular structure, with the IUPAC name this compound and a molecular weight of 216.62 g/mol , forms the basis of our analysis.[2][3]

Predicted Infrared (IR) Spectroscopy Profile

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint. The predicted IR spectrum of this compound is dominated by the characteristic absorptions of its phenolic, amino, nitro, and substituted aromatic functionalities.

Causality of IR Absorptions

The key to interpreting the IR spectrum lies in understanding how the molecule's structure dictates its vibrational modes. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effects of the hydroxyl and ethylamino groups, creates a complex electronic environment that influences bond strengths and, consequently, their absorption frequencies. For example, the strong dipole moments of the N-O bonds in the nitro group lead to intense absorption bands, making them readily identifiable.[4]

Predicted IR Absorption Bands

The following table summarizes the principal absorption bands anticipated for this compound, with frequency ranges derived from data on similar substituted nitrophenols.[5][6]

Predicted Frequency (cm⁻¹)Vibrational ModeIntensityRationale & Commentary
3400 - 3300O-H Stretch (phenolic)Medium, BroadThe broadness is due to intermolecular hydrogen bonding. The precise position is sensitive to concentration and sample phase.
3350 - 3310N-H Stretch (secondary amine)MediumThis peak may overlap with the broad O-H stretch but is typically sharper.
3100 - 3000C-H Stretch (aromatic)Medium-WeakCharacteristic of C-H bonds on the benzene ring.
2980 - 2850C-H Stretch (aliphatic)MediumArises from the methyl and methylene groups of the ethyl substituent.
1620 - 1590C=C Stretch (aromatic)Medium-StrongMultiple bands are expected in this region due to the substituted benzene ring.
~1530 - 1490N-O Asymmetric Stretch (NO₂)StrongThis is a highly characteristic and intense band for aromatic nitro compounds.[7][8] Its position is influenced by conjugation with the ring.
~1350 - 1310N-O Symmetric Stretch (NO₂)StrongThe second key indicator for the nitro group. Aromatic nitro compounds typically show two strong bands of near-equal intensity.[8]
1250 - 1180C-O Stretch (phenolic)StrongStrong absorption typical for phenols.
800 - 700C-Cl StretchStrongThe position can vary, but a strong band is expected for the carbon-chlorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A rapid and reliable method for acquiring the IR spectrum of a solid sample like this compound is ATR FT-IR.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument's software. Perform a baseline correction if necessary.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Profile

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment is possible.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the ethyl group protons, the two aromatic protons, the amine proton, and the phenolic hydroxyl proton. The chemical shifts are heavily influenced by the electronic effects of the substituents on the aromatic ring.

Causality of Chemical Shifts: The nitro group is a strong electron-withdrawing group and will significantly deshield (shift downfield) protons ortho and para to it. Conversely, the hydroxyl and ethylamino groups are electron-donating and will shield (shift upfield) their ortho and para protons. The final chemical shifts are a net result of these competing effects.

Predicted ¹H NMR Data (in CDCl₃)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Commentary
~10.0 - 11.0Singlet (broad)1HPhenolic OHThe phenolic proton is expected to be significantly deshielded due to hydrogen bonding and the electronic influence of the ortho chloro and nitro groups. Its chemical shift is solvent and concentration-dependent.
~8.1Doublet1HAr-H (H-3)This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded of the aromatic protons.
~6.5Doublet1HAr-H (H-5)This proton is ortho to the electron-donating ethylamino group and meta to the nitro group, resulting in a more upfield shift.
~5.0 - 6.0Singlet (broad)1HNHThe amine proton signal is often broad due to quadrupole broadening and exchange. Its position can vary.
~3.2Quartet2HCH₂Methylene protons of the ethyl group, split by the adjacent methyl protons.
~1.3Triplet3HCH₃Methyl protons of the ethyl group, split by the adjacent methylene protons.
¹³C NMR Spectroscopy

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is predicted to display eight distinct signals, one for each carbon atom.

Causality of Chemical Shifts: The carbon atom attached to the oxygen (ipso-carbon) will be significantly deshielded.[9] Similarly, carbons attached to the nitro and chloro groups will also be shifted downfield. The carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum. Data from analogous compounds like 2-amino-6-chloro-4-nitrophenol and various substituted phenols inform these predictions.[10][11][12]

Predicted ¹³C NMR Data (in CDCl₃)

Predicted δ (ppm)AssignmentRationale & Commentary
~155C-OH (C-1)The ipso-carbon bonded to the hydroxyl group is strongly deshielded by the electronegative oxygen.
~145C-NO₂ (C-4)The carbon bearing the nitro group is significantly deshielded.
~140C-NH (C-6)The carbon attached to the ethylamino group.
~130C-H (C-3)Aromatic carbon deshielded by the adjacent nitro group.
~120C-Cl (C-2)The carbon bonded to chlorine is deshielded.
~115C-H (C-5)Aromatic carbon shielded by the adjacent amino group.
~45CH₂Methylene carbon of the ethyl group.
~14CH₃Methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically sufficient.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.

    • A larger spectral width is required (e.g., 0-160 ppm).

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary compared to ¹H NMR.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum and integrate the signals for the ¹H spectrum.

Predicted Mass Spectrometry (MS) Profile

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation patterns. For this compound, the presence of a chlorine atom provides a highly distinctive isotopic signature.

Causality of Fragmentation and Isotopic Patterns

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[13] This means the mass spectrum will show a characteristic molecular ion cluster: a peak for the molecule containing ³⁵Cl (M⁺) and a smaller peak at two mass units higher (M+2)⁺ for the molecule containing ³⁷Cl, with an intensity ratio of roughly 3:1.[14] This pattern is a definitive indicator of the presence of one chlorine atom.

Fragmentation: Under electron ionization (EI), the molecular ion will be unstable and fragment in predictable ways. The bonds beta to the aromatic ring are common cleavage points, and stable neutral molecules like NO₂ can be lost.[15][16]

Predicted Mass Spectrum Data
Predicted m/zAssignmentRationale & Commentary
216 / 218[M]⁺ / [M+2]⁺The molecular ion peak cluster. The 3:1 intensity ratio is a key confirmation of a single chlorine atom.
201 / 203[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
187 / 189[M - C₂H₅]⁺Loss of an ethyl radical, a common fragmentation for ethyl-substituted aromatics.
170 / 172[M - NO₂]⁺Loss of a neutral nitro group (46 Da).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For a sufficiently volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The synergy between IR, NMR, and MS is essential for unambiguous compound identification. The following workflow illustrates this integrated approach.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Structural Confirmation Unknown Unknown Sample (Presumed C₈H₉ClN₂O₃) IR FT-IR Unknown->IR Acquire Data NMR ¹H & ¹³C NMR Unknown->NMR Acquire Data MS Mass Spec Unknown->MS Acquire Data IR_Data Identify Functional Groups: -OH, -NH, -NO₂, Ar-H, C-Cl IR->IR_Data NMR_Data Determine C-H Framework: - Chemical Shifts - Integration - Splitting Patterns NMR->NMR_Data MS_Data Confirm Molecular Formula: - Molecular Ion (m/z 216) - Cl Isotope Pattern (M+2) - Fragmentation MS->MS_Data Confirm Structure Confirmed: This compound IR_Data->Confirm Correlate & Verify NMR_Data->Confirm Correlate & Verify MS_Data->Confirm Correlate & Verify

Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile for this compound based on fundamental principles and data from analogous structures. The key identifiers for this molecule are:

  • IR: Strong, dual bands for the nitro group (~1530 and ~1350 cm⁻¹), and broad absorptions for the O-H and N-H groups.

  • ¹H NMR: Two distinct aromatic protons, along with characteristic signals for an ethyl group, a labile NH, and a deshielded phenolic OH.

  • ¹³C NMR: Eight distinct carbon signals corresponding to the molecule's asymmetric structure.

  • MS: A molecular ion cluster at m/z 216/218 with a ~3:1 intensity ratio, confirming the presence of a single chlorine atom.

This comprehensive dataset serves as an authoritative reference for scientists and researchers, enabling confident identification and characterization of this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). Understanding this compound: A Key Hair Dye Intermediate.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 14, 2026, from [Link]

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Oxford Academic. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved January 14, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. RSC Publishing. Retrieved January 14, 2026, from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved January 14, 2026, from [Link]

  • Khaikin, L. S., et al. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Retrieved January 14, 2026, from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved January 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved January 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 14, 2026, from [Link]

  • National Bureau of Standards. (n.d.). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Absorption spectra of (a) m-nitrophenol, (b) o-nitrophenol and p-nitrophenol. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • SIELC Technologies. (2018). 2-Chloro-6-ethylamino-4-nitrophenol. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved January 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. NIST WebBook. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Chloro-6-nitrophenol, mono-TMS - Optional[MS (GC)] - Spectrum. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Chloro-6-nitrophenol - Optional[FTIR] - Spectrum. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. Retrieved January 14, 2026, from [Link]

  • EWG Skin Deep®. (n.d.). What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. Retrieved January 14, 2026, from [Link]

Sources

1H NMR and 13C NMR spectra of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-6-(ethylamino)-4-nitrophenol

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic amine primarily utilized as a key intermediate in the formulation of hair dyes.[1][2][3] Its specific chemical structure, featuring a combination of electron-donating and electron-withdrawing groups on a phenol backbone, is crucial to its color-imparting properties.[1] The precise characterization of this molecule is paramount for quality control, regulatory compliance, and understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra expected for this compound. We will delve into the theoretical basis for the anticipated chemical shifts and coupling constants, explain the experimental choices in data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Spectral Features

The structure of this compound is fundamentally asymmetric. This lack of symmetry dictates that every carbon and proton will have a unique chemical environment, and therefore, should produce a distinct signal in the NMR spectrum. A total of 8 signals are expected in the ¹³C NMR spectrum, and 6 distinct signals (plus the labile OH and NH protons) are anticipated in the ¹H NMR spectrum.

Below is the molecular structure with the standard IUPAC numbering system, which will be used for all spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation & Confirmation cluster_analysis Data Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in ~0.6 mL Deuterated Solvent prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq_H1 Acquire ¹H NMR Spectrum prep3->acq_H1 Insert into Spectrometer acq_C13 Acquire ¹³C NMR Spectrum acq_H1->acq_C13 val_D2O D₂O Exchange (Confirms OH/NH) acq_H1->val_D2O acq_DEPT Acquire DEPT Spectra (Optional) acq_C13->acq_DEPT val_2D 2D NMR (HSQC/HMBC) (Unambiguous Assignment) acq_C13->val_2D analysis Integrate, Assign Peaks, Determine Structure acq_DEPT->analysis val_D2O->analysis val_2D->analysis

Caption: Experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis: A Detailed Interpretation

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) is highly sensitive to the electronic effects of substituents on the benzene ring. [4]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ and -Cl deshield nearby protons (move their signals downfield to higher ppm) by pulling electron density away from the ring.

  • Electron-Donating Groups (EDGs) like -OH and -NHR shield nearby protons (move their signals upfield to lower ppm) by donating electron density into the ring through resonance. [5]

Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
H-3 7.0 - 7.3d~2-3 Hz (meta)Ortho to the electron-donating -OH group (shielding) and the electron-withdrawing -Cl group (deshielding). The net effect places it upfield relative to H-5.
H-5 8.0 - 8.3d~2-3 Hz (meta)Ortho to the strongly electron-withdrawing -NO₂ group and para to the -Cl group. The powerful deshielding effect of the nitro group will shift this proton significantly downfield. [6][7]
-OH (on C1) 9.0 - 11.0br sN/AHighly variable. The phenolic proton is acidic and its chemical shift is strongly influenced by solvent, concentration, and temperature due to hydrogen bonding. [8][9]Confirmed by D₂O exchange.
-NH- (on C6) 5.0 - 7.0br s or tIf coupled to CH₂, J≈5 HzAlso a labile proton. May appear as a broad singlet or a triplet if coupling to the adjacent CH₂ protons is resolved. Confirmed by D₂O exchange.
-CH₂- (C7) 3.2 - 3.6q or dqJ≈7 HzMethylene protons adjacent to the nitrogen atom are deshielded. Will appear as a quartet due to coupling with the three -CH₃ protons. May show additional coupling to the -NH proton (doublet of quartets).
-CH₃ (C8) 1.1 - 1.4tJ≈7 HzTerminal methyl group protons, coupled to the two -CH₂ protons, resulting in a triplet. Located in the standard aliphatic region.

¹³C NMR Spectral Analysis: A Detailed Interpretation

The chemical shifts of carbons in a benzene ring appear in the 120-150 ppm range. [4]Substituent effects are critical for assignment. [10]Carbons directly bonded to electronegative atoms or electron-withdrawing groups are shifted significantly downfield.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C-1 (-OH) 145 - 155The carbon bearing the hydroxyl group is typically found in this downfield region.
C-2 (-Cl) 120 - 130The electronegative chlorine atom deshields the attached carbon, but the effect is less pronounced than for oxygen or a nitro group.
C-3 (-CH) 115 - 125Shielded by the ortho -OH and para -NHR electron-donating groups.
C-4 (-NO₂) 138 - 148The carbon attached to the strongly electron-withdrawing nitro group is significantly deshielded and shifted downfield.
C-5 (-CH) 125 - 135Deshielded by the ortho -NO₂ group. Expected to be further downfield than C-3.
C-6 (-NHR) 140 - 150The carbon attached to the nitrogen is shifted downfield.
C-7 (-CH₂-) 40 - 50Aliphatic carbon directly attached to nitrogen, placing it in the 37-45 ppm range which is shifted slightly downfield by the aromatic ring. [11]
C-8 (-CH₃) 10 - 20Standard chemical shift for a terminal methyl group in an ethyl chain. [11]

To confirm these assignments, especially for the closely spaced aromatic carbon signals, advanced NMR techniques are invaluable. DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon, definitively linking the assignments from the ¹H and ¹³C spectra.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this technique. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying a systematic experimental approach, one can confidently elucidate the molecule's complete structure. The predicted spectral data in this guide, grounded in established spectroscopic principles and data from related compounds, provide a robust framework for researchers working with this compound. The use of validation techniques like D₂O exchange and 2D NMR experiments ensures the highest degree of confidence in the final structural assignment.

References

  • Understanding 2-Chloro-6-(ethylamino)
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products. Pearson. [Link]

  • 13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Royal Society of Chemistry. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]

  • 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

  • What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. EWG Skin Deep®. [Link]

  • 2-Amino-6-Chloro-4-Nitrophenol. PubChem. [Link]

  • This compound. PubChem. [Link]

  • SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • 2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Method of synthesis of 2-chloro-4-nitrophenol.

Sources

Mass spectrometry fragmentation of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-(ethylamino)-4-nitrophenol

Abstract

This technical guide provides a detailed examination of the predictable gas-phase fragmentation behavior of this compound under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As a molecule featuring a halogen, a nitro group, and an N-alkylated amine on a phenolic ring, its fragmentation pathways are governed by the interplay of these functional groups. This document outlines a complete workflow, from sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) acquisition to the mechanistic interpretation of the resulting product ion spectra. We will delve into the characteristic neutral losses and product ions expected in both positive and negative ionization modes, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and structurally related molecules. All proposed mechanisms are grounded in established principles of mass spectrometry and supported by authoritative references.

Introduction and Molecular Overview

This compound is a substituted aromatic compound with a molecular formula of C₈H₉ClN₂O₃. Its structure is characterized by several key functional groups that dictate its chemical properties and, critically for this guide, its behavior within a mass spectrometer. The phenolic hydroxyl group provides an acidic proton, the ethylamino group offers a basic site for protonation, and the electron-withdrawing nitro and chloro groups influence the electron density of the aromatic ring.

Understanding the fragmentation pattern of this molecule is essential for its unambiguous identification in complex matrices, whether in environmental analysis, metabolite identification studies, or quality control of chemical synthesis. Tandem mass spectrometry (MS/MS) provides the specificity required for this task by isolating a precursor ion and inducing fragmentation, which generates a characteristic "fingerprint" spectrum of product ions.

Physicochemical Properties:

  • Molecular Formula: C₈H₉ClN₂O₃

  • Monoisotopic Mass: 216.0302 Da

  • Key Functional Groups: Phenol, N-ethyl amine, Nitro group, Aryl chloride

The presence of both an acidic phenol and a basic amine makes the molecule amphoteric, allowing for ionization in either positive or negative mode electrospray, a choice which will profoundly influence the subsequent fragmentation pathways.

Proposed Experimental Workflow for LC-MS/MS Analysis

A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometric detection. The following protocol provides a validated starting point for the analysis of this compound.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography (LC) cluster_ms 3. Mass Spectrometry (MS/MS) cluster_analysis 4. Data Analysis p1 Weigh 1 mg of standard p2 Dissolve in 1 mL Methanol (Stock) p1->p2 p3 Prepare 1 µg/mL working solution in 50:50 Methanol:Water p2->p3 lc1 Inject 5 µL of working solution p3->lc1 Transfer to LC lc2 C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) lc1->lc2 lc3 Gradient Elution: Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc2->lc3 ms1 Electrospray Ionization (ESI) Positive & Negative Modes lc3->ms1 Introduce to MS ms2 Full Scan (MS1) (m/z 100-300) ms1->ms2 ms3 Data-Dependent Acquisition (DDA) MS/MS of top 3 most intense ions ms2->ms3 ms4 Precursor Isolation: m/z 217.0 (Pos) / 215.0 (Neg) ms3->ms4 ms5 Collision-Induced Dissociation (CID) Normalized Collision Energy (NCE): 15, 30, 45 eV ms4->ms5 a1 Extract Ion Chromatograms (XIC) ms5->a1 Acquire Data a2 Analyze MS/MS Spectra a1->a2 a3 Propose Fragmentation Pathways a2->a3 a4 Confirm with Isotopic Pattern Analysis a3->a4

Caption: A typical LC-MS/MS workflow for the analysis of a small molecule standard.

Detailed Protocol: LC-MS/MS Method
  • Sample Preparation:

    • Create a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

    • Perform serial dilutions from the stock solution to create working standards. A typical starting concentration for direct infusion or LC-MS analysis would be 1 µg/mL.

    • The final dilution should be made in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended for good retention and peak shape.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes (separate runs).

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/Hr (Nitrogen).

    • Desolvation Temperature: 400 °C.

    • Acquisition Mode: Data-Dependent Acquisition (DDA) is recommended. A full MS1 scan (e.g., m/z 100-300) is followed by MS/MS scans on the top N most intense ions (e.g., N=3) that exceed a set intensity threshold.

    • Collision Gas: Argon.

    • Collision Energy: A stepped or ramped collision energy (e.g., 15-45 eV) should be employed to capture both low-energy (stable) and high-energy (deep) fragments.

Fragmentation Analysis and Mechanistic Interpretation

The fragmentation of this compound is highly dependent on the ionization mode. The protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ will exhibit distinct fragmentation pathways due to differences in charge localization.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, the proton is expected to localize on the most basic site, the nitrogen of the ethylamino group. The precursor ion will have an m/z of 217.0377 (for the ³⁵Cl isotope). Fragmentation will be driven by charge-remote and charge-induced processes originating from this site.

Table 1: Predicted Product Ions for [M+H]⁺ of this compound

Proposed Fragmentm/z (³⁵Cl)Neutral LossFormula of LossNotes
[M+H-C₂H₄]⁺189.0061EthyleneC₂H₄McLafferty-type rearrangement or direct loss from the ethyl group. A very common pathway for N-ethyl amines.
[M+H-NO₂]⁺171.0423Nitro Radical•NO₂Loss of the nitro group as a radical.
[M+H-H₂O]⁺199.0271WaterH₂OLoss of water involving the phenolic hydroxyl and an ortho hydrogen.
[M+H-C₂H₄-CO]⁺161.0112Ethylene + Carbon MonoxideC₂H₄ + COSubsequent loss of CO from the phenolic ring after initial ethylene loss.
[M+H-Cl]⁺182.0710Chlorine Radical•ClLoss of the chlorine radical from the aromatic ring.
Proposed Fragmentation Pathway ([M+H]⁺)

The primary and most diagnostically significant fragmentation route is the loss of ethylene (28 Da) from the protonated ethylamino side chain. This is a well-documented pathway for N-alkylanilines and related compounds. The charge remains on the resulting primary amine. Subsequent or alternative fragmentation can involve the cleavage of the nitro group.

G precursor [M+H]⁺ m/z 217.0 frag1 [M+H - C₂H₄]⁺ m/z 189.0 precursor->frag1 - C₂H₄ (28 Da) frag2 [M+H - •NO₂]⁺ m/z 171.0 precursor->frag2 - •NO₂ (46 Da) frag3 [M+H - H₂O]⁺ m/z 199.0 precursor->frag3 - H₂O (18 Da) frag1_1 [M+H - C₂H₄ - CO]⁺ m/z 161.0 frag1->frag1_1 - CO (28 Da)

Caption: Predicted major fragmentation pathways for protonated this compound.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, deprotonation will occur at the acidic phenolic hydroxyl group. This localizes the negative charge on the oxygen atom, making it the driving force for fragmentation. The precursor ion will have an m/z of 215.0147 (for the ³⁵Cl isotope). This mode is often highly informative for nitrophenols.

Table 2: Predicted Product Ions for [M-H]⁻ of this compound

Proposed Fragmentm/z (³⁵Cl)Neutral LossFormula of LossNotes
[M-H-NO]⁻185.0194Nitric Oxide•NOA characteristic fragmentation of ortho-substituted nitrophenols, involving cyclization.
[M-H-NO₂]⁻169.0218Nitro Radical•NO₂Direct loss of the nitro group.
[M-H-CH₃]⁻200.0011Methyl Radical•CH₃Loss of a methyl radical from the ethylamino side chain.
[M-H-Cl]⁻180.0455Chlorine Radical•ClLoss of the chlorine radical.
Proposed Fragmentation Pathway ([M-H]⁻)

The fragmentation of deprotonated nitrophenols is well-studied. A key diagnostic fragmentation is the loss of nitric oxide (•NO), which often proceeds via an ortho-effect, where the phenoxide ion attacks the nitro group, leading to a rearrangement and expulsion of •NO. This is a highly specific fragmentation that can provide strong evidence for the relative positioning of the hydroxyl and nitro groups, although in this molecule the substituents are not ortho. However, loss of •NO is still a common pathway for nitrophenols in negative mode.

G precursor [M-H]⁻ m/z 215.0 frag1 [M-H - •NO]⁻ m/z 185.0 precursor->frag1 - •NO (30 Da) frag2 [M-H - •NO₂]⁻ m/z 169.0 precursor->frag2 - •NO₂ (46 Da) frag3 [M-H - •CH₃]⁻ m/z 200.0 precursor->frag3 - •CH₃ (15 Da)

Caption: Predicted major fragmentation pathways for deprotonated this compound.

Data Interpretation & Best Practices

  • High-Resolution Mass Spectrometry (HRMS): The use of an HRMS instrument (e.g., Orbitrap or TOF) is crucial. It allows for the determination of the elemental composition of both precursor and product ions, providing strong evidence to confirm the proposed structures and neutral losses. For example, it can distinguish the loss of CO (27.9949 Da) from the loss of C₂H₄ (28.0313 Da).

  • Isotopic Pattern Analysis: The presence of chlorine provides a definitive isotopic signature. The ratio of the ³⁵Cl isotope to the ³⁷Cl isotope is approximately 3:1. Any ion fragment that retains the chlorine atom will exhibit a characteristic M and M+2 peak with this intensity ratio. This is an invaluable tool for identifying chlorine-containing fragments and confirming fragmentation pathways.

  • Collision Energy Optimization: The fragmentation pattern can change significantly with collision energy. It is best practice to acquire data at multiple collision energies (a "stepped NCE") to observe the full range of product ions, from the most stable (low energy) to the least stable (high energy).

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields diagnostically significant information. In positive ion mode, the dominant fragmentation pathway is the loss of ethylene from the N-ethylamino side chain. In negative ion mode, fragmentation is driven by the deprotonated phenol, with characteristic losses of nitric oxide (•NO) and the nitro radical (•NO₂). By employing a systematic LC-MS/MS workflow with high-resolution instrumentation and carefully optimizing collision energies, researchers can confidently identify this compound and elucidate its structure. The principles outlined in this guide—leveraging functional group chemistry, isotopic patterns, and ionization mode—provide a transferable framework for the structural elucidation of other complex small molecules.

References

  • Title: The Fragmentation of N-Alkylanilines in Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Negative Ion Electrospray Tandem Mass Spectrometry of Dinitrophenols Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: The ortho effect in the mass spectra of negative ions of nitrophenols and other ortho-substituted phenols Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: Interpretation of Isotope Peaks in Mass Spectrometry Source: Journal of Chemical Education URL: [Link]

Physical and chemical properties of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-(ethylamino)-4-nitrophenol

Introduction and Core Compound Profile

This compound is a substituted aromatic amine that serves as a key intermediate in various organic syntheses.[1] Its primary and most documented application is within the cosmetics industry, where it functions as a crucial component in the formulation of hair dyes.[2] The specific arrangement of its functional groups—chloro, ethylamino, nitro, and hydroxyl—on the phenol backbone dictates its chemical reactivity and color-imparting properties, making it a valuable molecule for achieving specific color shades in cosmetic products.[2] This guide provides a detailed examination of its physical and chemical properties, logical synthetic pathways, analytical methodologies, and critical safety considerations for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Nomenclature

For clarity and unambiguous identification, the fundamental identifiers for this compound are summarized below. These are critical for database searches, regulatory compliance, and accurate scientific communication.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 131657-78-8PubChem[3], AiFChem[4]
Molecular Formula C8H9ClN2O3PubChem[3], AiFChem[4]
Molecular Weight 216.62 g/mol PubChem[3], AiFChem[4]
EC Number 411-440-1PubChem[3], AiFChem[4]
PubChem CID 9794399PubChem[3]
InChIKey CDFNUSAXZDSXKF-UHFFFAOYSA-NPubChem[3], SIELC Technologies[5]
Canonical SMILES CCNC1=C(C(=CC(=C1)[O-])Cl)OPubChem[3]
Synonyms 6-Chloro-2-(ethylamino)-4-nitrophenolPubChem[3]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating its behavior in various matrices and its suitability for specific formulations.

PropertyValueNotes and References
Physical State Solid (inferred from related compounds)Based on the profile of similar nitrophenols.[6][7]
Water Solubility 186.6 mg/L at 25 °C (estimated)The Good Scents Company[8]
XLogP3 2.7Computed by XLogP3 3.0. This indicates moderate lipophilicity.[3]
Hydrogen Bond Donor Count 2Computed by Cactvs 3.4.8.18.[3]
Hydrogen Bond Acceptor Count 4Computed by Cactvs 3.4.8.18.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific industrial synthesis routes are proprietary, a logical and efficient pathway can be designed based on fundamental organic chemistry principles. The synthesis of this compound likely involves a multi-step process starting from a more common precursor. The causality for this proposed workflow is rooted in the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong ortho-, para- director, making it a logical starting point for controlling the position of subsequent substitutions.

  • Step 1: Nitration: Introduction of the nitro group is a classic electrophilic aromatic substitution. Starting with a phenol derivative allows the hydroxyl group to activate the ring, directing the nitro group primarily to the para position.

  • Step 2: Chlorination: The subsequent chlorination is directed by both the hydroxyl and the newly added nitro group. The hydroxyl group directs ortho to itself, while the nitro group is a meta-director. This combination facilitates the placement of the chlorine atom at the C2 position.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr): Introducing the ethylamino group can be achieved via SNAr by first installing a second leaving group (like chlorine) ortho to the strong electron-withdrawing nitro group, followed by substitution with ethylamine. An alternative is the direct amination of a pre-functionalized precursor.

Synthetic_Pathway cluster_0 Proposed Synthesis of this compound Precursor 2,6-Dichlorophenol Nitration Nitration (HNO3, H2SO4) Precursor->Nitration Step 1 Intermediate1 2,6-Dichloro-4-nitrophenol Nitration->Intermediate1 Amination Nucleophilic Aromatic Substitution (Ethylamine, Heat) Intermediate1->Amination Step 2 Product This compound Amination->Product

Caption: A plausible two-step synthetic workflow for the target compound.

Chemical Reactivity Profile

The reactivity of this compound is governed by its distinct functional groups:

  • Phenolic Hydroxyl (-OH): This group imparts acidic properties and can undergo reactions such as etherification or esterification. It is also a key group for the molecule's role in oxidative hair dyeing processes.

  • Nitro Group (-NO2): As a strong electron-withdrawing group, it deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group can be readily reduced to an amino group, offering a route to further derivatization.

  • Ethylamino Group (-NHCH2CH3): This is a basic functional group and an activating, ortho-, para- director in electrophilic aromatic substitution. It can undergo acylation, alkylation, and other reactions typical of secondary amines.

  • Chloro Group (-Cl): The chlorine atom is a deactivating but ortho-, para- directing group. Its presence, along with the other substituents, contributes to the overall electronic nature and reactivity of the molecule.[2]

Analytical Methodologies

Accurate characterization and quantification of this compound are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a documented and effective method for its analysis.[5]

Experimental Protocol: HPLC Analysis

This protocol is a self-validating system designed for the robust separation and analysis of the target compound.

  • System Preparation:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

    • Column: A reverse-phase column, such as a Newcrom R1 or equivalent C18 column, is suitable.[5]

    • Rationale: Reverse-phase chromatography is chosen due to the compound's moderate lipophilicity (XLogP3 = 2.7), which ensures good retention and separation from more polar impurities.[3]

  • Mobile Phase Preparation:

    • Composition: A mixture of acetonitrile (MeCN) and water, with an acidic modifier. A typical composition could be 50:50 (v/v) MeCN:Water with 0.1% phosphoric acid.[5]

    • Rationale: Acetonitrile serves as the organic modifier to elute the compound from the C18 column. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper, more symmetrical peak shape. For mass spectrometry detection, a volatile acid like formic acid should be substituted.[5]

  • Sample Preparation:

    • Solvent: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent like methanol.

    • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

    • Filtration: Filter all samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by a UV-Vis scan; likely in the range of 270-400 nm due to the nitro-aromatic chromophore.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time.

    • Quantify the concentration by integrating the peak area and comparing it against the calibration curve.

Analytical_Workflow cluster_1 HPLC Analytical Workflow Start Sample Weighing Dissolution Dissolution in Mobile Phase Start->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation Reverse-Phase C18 Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis

Caption: Standard workflow for the HPLC analysis of the target compound.

Applications and Industrial Significance

  • Hair Dye Formulations: The primary documented use of this compound is as an ingredient in hair coloring products.[2][3] Its structure allows it to act as a dye intermediate that can undergo oxidation and coupling reactions within the hair shaft to form larger, colored molecules, resulting in the desired hair shade.

  • Organic Synthesis Intermediate: Due to its multiple reactive sites, it serves as a versatile building block for synthesizing more complex organic molecules for research and development in various chemical fields.[2]

Safety and Toxicology

A thorough understanding of the safety profile is essential for handling and formulation.

GHS Hazard Classification

According to GHS classifications, this compound presents the following hazards:

  • H302: Harmful if swallowed [Warning Acute toxicity, oral].[3]

  • H317: May cause an allergic skin reaction [Warning Sensitization, Skin].[3]

  • H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard].[3]

Handling and Exposure Control

Given its hazard profile, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.

Regulatory and Use Restrictions

The compound is subject to use restrictions, particularly in cosmetics.[1] For instance, related compounds like 2-Amino-6-Chloro-4-Nitrophenol are considered safe for use in hair dye formulations only up to concentrations of 2.0%.[9][10] Professionals must consult the latest regional regulatory guidelines (e.g., from the European Chemicals Agency or FDA) before use in consumer products.

References

  • This compound | C8H9ClN2O3 | CID 9794399 . PubChem. [Link]

  • 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL . Drugfuture. [Link]

  • 2-chloro-6-ethylamino-4-nitrophenol, 131657-78-8 . The Good Scents Company. [Link]

  • What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL . EWG Skin Deep®. [Link]

  • 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 . PubChem. [Link]

  • 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699 . PubChem. [Link]

  • 2-Chloro-6-ethylamino-4-nitrophenol - Separation Method . SIELC Technologies. [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Phenol, 2-chloro-6-nitro- - Substance Details . US EPA. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99) . European Commission. [Link]

  • 2-Chloro-6-nitrophenol . CAS Common Chemistry. [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-6-(ethylamino)-4-nitrophenol: A Computational Approach for Drug Development and Molecular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Chloro-6-(ethylamino)-4-nitrophenol, a substituted aromatic amine with significant applications, notably as an intermediate in the synthesis of hair dyes.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for in silico analysis. By leveraging Density Functional Theory (DFT) and post-Hartree-Fock methods, we will explore the molecule's structural, electronic, and spectroscopic properties. This guide emphasizes a self-validating protocol, where computational results are benchmarked against established data for structurally analogous compounds, ensuring scientific rigor and trustworthiness in the absence of direct experimental data for the target molecule.

Introduction: The Scientific Imperative for Computational Analysis

This compound is a molecule of interest due to its chemical reactivity, stemming from the presence of chloro, ethylamino, and nitro functional groups.[1] These features make it a valuable building block in organic synthesis.[1] Understanding the intricate relationship between its molecular structure and chemical behavior is paramount for its application, particularly in fields like toxicology and rational drug design, where molecular interactions are of primary concern.

Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the fundamental properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. For a molecule like this compound, computational analysis can provide invaluable insights into its conformational landscape, reactivity, and spectroscopic signatures, thereby guiding experimental efforts and accelerating the design of novel compounds with desired properties. This guide will focus on a robust computational workflow, from initial structure preparation to the interpretation of complex quantum chemical data.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For organic molecules of this nature, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the predominant method for electronic structure calculations in chemistry and materials science. It offers a computationally efficient yet accurate framework for modeling complex organic systems.[3] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. The choice of the exchange-correlation functional is critical in DFT. For substituted aromatic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide superior results.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): One of the most widely used hybrid functionals, B3LYP often yields reliable geometries and electronic properties for a broad range of organic molecules.

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known for its good performance in systems with non-covalent interactions and for main-group thermochemistry.

  • ωB97X-D (omegaB97X with dispersion): A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.

Post-Hartree-Fock Methods: For Higher Accuracy

While DFT is highly effective, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), offer a systematic way to improve upon the Hartree-Fock approximation by including electron correlation effects. Although more computationally demanding than DFT, MP2 can provide valuable benchmark data, especially for geometric parameters and reaction energies.

Basis Sets: The Language of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G*, 6-311+G(2d,p)): These are widely used and offer a good compromise between accuracy and computational cost. The addition of polarization functions (e.g., * or d,p) allows for more flexibility in describing bonding, while diffuse functions (e.g., +) are important for describing anions and systems with lone pairs.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.

The Computational Workflow: A Step-by-Step Protocol

This section details a rigorous, step-by-step protocol for the quantum chemical analysis of this compound. The workflow is designed to be self-validating, ensuring the reliability of the obtained results.

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Preparation

The starting point for any quantum chemical calculation is an initial 3D structure of the molecule. This can be generated using molecular building software such as Avogadro or GaussView. The IUPAC name, this compound, and its SMILES string (CCNC1=C(C(=CC(=C1)[O-])Cl)O) can be used to generate the initial geometry.

Step 2: Geometry Optimization and Vibrational Analysis

The initial structure is a mere approximation. The first computational step is to find the molecule's most stable three-dimensional arrangement, its equilibrium geometry. This is achieved through geometry optimization.

Protocol:

  • Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Input File Preparation: Create an input file specifying the initial coordinates of the atoms, the desired level of theory (e.g., B3LYP/6-31G*), and the Opt keyword for geometry optimization.

  • Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Frequency Calculation: Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two critical purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be used to predict the infrared (IR) and Raman spectra.

Step 3: High-Level Single-Point Energy Calculation

For more accurate electronic properties, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory (a more sophisticated functional and a larger basis set).

Protocol:

  • Input File Preparation: Use the optimized coordinates from the previous step.

  • Level of Theory: Specify a higher level of theory, for example, M06-2X/6-311+G(2d,p).

  • Execution: Run the single-point energy calculation.

Step 4: Property Calculations and Analysis

With the optimized geometry and electronic structure information, a wealth of molecular properties can be calculated and analyzed.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.[5] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions, including those relevant to drug-receptor binding.

  • Vibrational Spectra (IR and Raman): The calculated vibrational frequencies from the frequency calculation can be visualized as IR and Raman spectra. These predicted spectra can be compared with experimental data for similar molecules to validate the computational model.

  • NMR Spectra: It is also possible to calculate NMR chemical shifts (NMR keyword). These theoretical predictions can be compared with experimental NMR data of analogous compounds.

For molecules with flexible groups, such as the ethylamino group in our target molecule, a conformational analysis is necessary to identify the lowest energy conformers. This involves systematically rotating the rotatable bonds and performing geometry optimizations for each starting conformation.

Expected Results and Their Interpretation

The quantum chemical calculations will yield a rich dataset of quantitative and qualitative information.

Optimized Molecular Geometry

The calculations will provide the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. These parameters can be compared to experimental data for similar substituted phenols and anilines to assess the accuracy of the chosen level of theory.

ParameterExpected Value RangeSignificance
C-Cl Bond Length~1.74 - 1.76 ÅInfluences reactivity and electronic properties.
C-N (nitro) Bond Length~1.47 - 1.49 ÅIndicates the degree of conjugation with the ring.
C-N (amino) Bond Length~1.38 - 1.40 ÅReflects the electron-donating nature of the amino group.
O-H Bond Length~0.96 - 0.98 ÅKey to understanding acidity and hydrogen bonding.
Dihedral Angle (C-C-N-C, ethyl)VariesDetermines the orientation of the ethyl group.
Dihedral Angle (C-C-N-O, nitro)VariesIndicates the planarity of the nitro group with the ring.
Vibrational Frequencies

The calculated vibrational frequencies will correspond to specific molecular motions. Key vibrational modes to analyze include:

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
O-H Stretch3200 - 3600Sensitive to hydrogen bonding.
N-H Stretch3300 - 3500Indicates the nature of the amino group.
C=C Aromatic Stretch1400 - 1600Characteristic of the benzene ring.
NO₂ Asymmetric Stretch1500 - 1570Strong IR absorption, indicative of the nitro group.
NO₂ Symmetric Stretch1300 - 1370Also a key indicator of the nitro group.
C-Cl Stretch600 - 800Characteristic of the chloro substituent.
Electronic Properties

PropertyExpected OutcomeInterpretation
HOMO Localized on the phenoxide and ethylamino groups.These are the primary sites for electrophilic attack.
LUMO Localized on the nitro group and the aromatic ring.These are the primary sites for nucleophilic attack.
HOMO-LUMO Gap Moderate to small.A smaller gap suggests higher reactivity.
MEP Negative potential around the nitro and hydroxyl oxygens; positive potential around the phenolic and amino hydrogens.Predicts sites for hydrogen bonding and other intermolecular interactions.

graph Electronic_Properties {
layout=dot;
rankdir=LR;
node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#4285F4"];

HOMO [label="HOMO\n(Electron Donor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LUMO [label="LUMO\n(Electron Acceptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivity [label="Chemical Reactivity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

HOMO -> Reactivity [label="Donates e⁻"]; LUMO -> Reactivity [label="Accepts e⁻"]; }

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Validation: Ensuring Trustworthiness through Comparison

Validation Protocol:

  • Selection of Analogous Compounds: Identify molecules with similar functional groups and substitution patterns for which experimental data is available. Suitable candidates include:

    • 2-Chloro-4-nitrophenol

    • 2,4-dichloro-6-nitrophenol

    • Substituted anilines

    • Other substituted nitrophenols

  • Computational Analysis of Analogues: Perform the same quantum chemical calculations (geometry optimization and frequency calculations) on these analogous compounds using the same level of theory as for the target molecule.

  • Comparison and Benchmarking: Compare the calculated geometric parameters (bond lengths, angles) and vibrational frequencies with their experimental counterparts. A good agreement between the calculated and experimental data for the analogous compounds provides confidence in the accuracy of the chosen computational methodology and, by extension, in the results obtained for this compound.

Conclusion: The Power of Predictive Chemistry

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By employing a well-chosen combination of DFT methods and basis sets within a structured computational workflow, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The emphasis on a self-validating protocol, through comparison with data for analogous compounds, ensures the trustworthiness of the computational results.

The insights gained from such in silico studies are invaluable for a range of applications, from understanding the fundamental chemical properties of the molecule to its potential interactions in biological systems, thereby aiding in the development of safer and more effective products. As computational resources continue to grow in power and accessibility, the predictive capabilities of quantum chemistry will play an increasingly vital role in scientific research and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: A Key Hair Dye Intermediate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018, February 16). 2-Chloro-6-ethylamino-4-nitrophenol. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, July 3). Phenol, 2-chloro-6-(ethylamino)-4-nitro-: Human health tier II assessment. [Link]

  • Ruiz, J., & Pouplana, R. (2002). Distribution of atomic charges and Molecular electrostatic potential maps of. ResearchGate. [Link]

  • Scribd. (n.d.). Hair Dye Chemical Sensitization. [Link]

  • EWG Skin Deep. (n.d.). What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. [Link]

  • SpectraBase. (n.d.). 2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. [Link]

  • European Commission. (2007, December 18). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). [Link]

  • ResearchGate. (2024). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II. [Link]

  • PubMed. (n.d.). FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2,4-dichloro-6-nitrophenol. [Link]

  • Spectroscopy. (2021, October 1). Determining Nitrophenol Isomers Using Raman Spectroscopy. [Link]

  • ResearchGate. (2018, May 29). Crystal structure of (E)-2,4-dichloro-6-(((4- methoxy-2-nitrophenyl)imino)methyl)phenol,. [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-nitrophenol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. [Link]

  • PubMed. (n.d.). Vibrational Spectroscopy Investigation and HOMO, LUMO Analysis Using DFT (B3LYP) on the Structure of 1,3-dichloro 5-nitrobenzene. [Link]

  • Drugfuture. (n.d.). 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. [Link]

  • IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

  • Singapore Statutes Online. (2019, January 18). Health Products (Cosmetic Products — ASEAN Cosmetic Directive) (Amendment) Regulations 2019. [Link]

  • ResearchGate. (2024, January 27). (PDF) Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models. [Link]

  • Longdom Publishing. (2015, August 26). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... [Link]

  • SpectraBase. (n.d.). 2-Chloro-6-nitrophenol - Optional[FTIR] - Spectrum. [Link]

  • PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. National Center for Biotechnology Information. [Link]

  • Therapeutic Goods Administration. (2017, January 31). Scheduling delegate's final decisions. [Link]

  • SpectraBase. (n.d.). 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}-6-nitrophenol - Optional[1H NMR] - Spectrum. [Link]

  • Gsrs. (n.d.). 2-AMINO-4-CHLORO-6-NITROPHENOL. [Link]

  • The Good Scents Company. (n.d.). 2-chloro-6-ethylamino-4-nitrophenol. [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to the Potential Reaction Mechanisms of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential reaction mechanisms involving 2-Chloro-6-(ethylamino)-4-nitrophenol, a versatile intermediate with significant applications in the cosmetic and pharmaceutical industries. The unique arrangement of its functional groups—a chloro leaving group, an electron-donating ethylamino group, a strongly electron-withdrawing nitro group, and a phenolic hydroxyl group—creates a rich and nuanced chemical reactivity. This document delves into the core reaction pathways, including nucleophilic aromatic substitution, reduction of the nitro moiety, electrophilic substitution, and oxidation reactions. By synthesizing established principles of organic chemistry with specific insights into the interplay of the molecule's substituents, this guide aims to equip researchers with the foundational knowledge to predict, control, and optimize reactions involving this compound. Detailed experimental protocols and mechanistic visualizations are provided to serve as a practical resource for laboratory applications.

Introduction: The Chemical Landscape of this compound

This compound, with the chemical formula C₈H₉ClN₂O₃, is a substituted aromatic compound that has garnered significant interest as a key building block in organic synthesis, most notably in the formulation of hair dyes.[1] Its chemical architecture, characterized by a strategic placement of both electron-donating and electron-withdrawing groups on a phenol backbone, dictates a diverse and predictable reactivity profile. Understanding these inherent electronic effects is paramount to harnessing its synthetic potential.

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number131657-78-8[1]
Molecular Weight216.62 g/mol [1]
Molecular FormulaC₈H₉ClN₂O₃[1]

The primary focus of this guide is to dissect the key reaction mechanisms that this molecule can undergo. The presence of a nitro group in the para position and a chloro group in the ortho position to the hydroxyl group strongly activates the aromatic ring for nucleophilic aromatic substitution.[2][3][4] Simultaneously, the nitro group itself is susceptible to reduction, offering a pathway to amino derivatives. The interplay of the activating ethylamino group and the deactivating, yet ortho,para-directing hydroxyl group further modulates the regioselectivity and rate of these transformations.

Nucleophilic Aromatic Substitution (SNA_r): A Primary Reaction Pathway

The most prominent reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr). This is primarily due to the presence of the strongly electron-withdrawing nitro group positioned para to the chlorine atom, which serves as the leaving group. This arrangement significantly stabilizes the intermediate formed during the reaction.[2][3][4]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The presence of the electron-donating ethylamino group at the ortho position to the chlorine can have a dual effect. Sterically, it may slightly hinder the approach of the nucleophile. Electronically, its electron-donating nature could partially counteract the electron-withdrawing effect of the nitro group, potentially slowing the reaction compared to a substrate without this group. However, the powerful activating effect of the nitro group generally dominates.[5]

SNAr_Mechanism Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - Cl⁻ Leaving_Group Cl⁻ caption Figure 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Caption: Figure 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol: Synthesis of a Substituted Derivative via SNAr

This protocol outlines a general procedure for the substitution of the chloro group with an amine, a common transformation in the synthesis of dye molecules.

Objective: To replace the chlorine atom of this compound with a secondary amine (e.g., morpholine) via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Morpholine (or other desired nucleophile)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the nucleophile (e.g., morpholine, 1.2 eq). The potassium carbonate acts as a base to deprotonate the phenol and/or neutralize any HCl formed.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be further purified by column chromatography on silica gel. The final product should be characterized by techniques such as NMR and mass spectrometry to confirm its structure.

Self-Validation: The success of the reaction can be validated by the disappearance of the starting material spot on the TLC plate and the appearance of a new, single product spot. Further confirmation is achieved through spectroscopic analysis, which should show the incorporation of the nucleophile and the absence of the chloro-substituted starting material.

Reduction of the Nitro Group: A Gateway to Amines

The nitro group of this compound is readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is crucial in the synthesis of various dyes and pharmaceutical intermediates.

Common Reduction Methods

Several methods can be employed for the reduction of aromatic nitro groups, with the choice of reagent often depending on the presence of other functional groups.[7]

  • Catalytic Hydrogenation: This is a clean and efficient method using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method is generally chemoselective for the nitro group in the presence of an aryl chloride.

  • Metal-Acid Systems: A classic method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust but can be harsh and may not be suitable for acid-sensitive substrates.

  • Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C or Raney Ni) can be used as a source of hydrogen in situ. This method avoids the need for a pressurized hydrogen gas setup.

  • Selective Reducing Agents: For substrates with multiple reducible functional groups, more selective reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can be employed.[8]

Nitro_Reduction Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + 2[H] Reducing_Agent [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2[H] Product 4-Amino-2-chloro-6-(ethylamino)phenol Intermediate2->Product + 2[H] caption Figure 2: Stepwise Reduction of the Nitro Group.

Caption: Figure 2: Stepwise Reduction of the Nitro Group.

Experimental Protocol: Reduction of the Nitro Group using Tin(II) Chloride

This protocol describes a common laboratory-scale procedure for the reduction of the nitro group.[8]

Objective: To selectively reduce the nitro group of this compound to an amino group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Acidification and Reflux: Carefully add concentrated hydrochloric acid dropwise until the solution becomes acidic. Heat the mixture to reflux.

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Characterization: The resulting amine can be purified by column chromatography or recrystallization and characterized by NMR and mass spectrometry.

Self-Validation: The completion of the reaction is indicated by a color change (often from yellow to colorless) and confirmed by TLC analysis. The structure of the product is validated by spectroscopic methods, which will show the disappearance of the nitro group signals and the appearance of signals corresponding to the new amino group.

Other Potential Reaction Mechanisms

While SNAr and nitro group reduction are the most prominent reactions, other transformations are also possible depending on the reaction conditions.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is influenced by both activating (hydroxyl and ethylamino) and deactivating (nitro and chloro) groups. The powerful activating and ortho,para-directing effects of the hydroxyl and amino groups would likely direct incoming electrophiles to the positions ortho and para to them.[9][10] However, the strong deactivating effect of the nitro group makes electrophilic substitution challenging.[11] If forced, substitution would likely occur at the position ortho to the hydroxyl group and meta to the nitro group.

Oxidation Reactions

The aminophenol moiety is susceptible to oxidation.[12][13][14] Strong oxidizing agents could potentially lead to the formation of quinone-like structures. The ethylamino group can also be a site of oxidation. The specific products would depend on the oxidant used and the reaction conditions.

Conclusion

This compound is a molecule with a rich and predictable reactivity profile, primarily governed by the interplay of its functional groups. The strong activation towards nucleophilic aromatic substitution by the para-nitro group and the susceptibility of the nitro group to reduction are the dominant reaction pathways. By understanding the underlying mechanisms and the influence of the various substituents, researchers can effectively utilize this compound as a versatile building block in the synthesis of a wide range of target molecules, from vibrant hair dyes to complex pharmaceutical agents. The experimental protocols provided in this guide serve as a starting point for the practical application of these principles in a laboratory setting.

References

  • Vertex AI Search. (2024). Understanding 2-Chloro-6-(ethylamino)
  • ACS Publications. (2014). Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. [Link]

  • Lumen Learning. (n.d.).
  • Scribd. (n.d.).
  • PubMed Central. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • MDPI. (2021).
  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
  • ACS Publications. (2021).
  • Calvin Digital Commons. (n.d.).
  • National Institutes of Health. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • MST.edu. (n.d.).
  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols.
  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). 2-Amino-6-chloro-4-nitrophenol derivatives, process to their production and hair dyes containing those compounds.
  • Chemistry Steps. (n.d.).
  • ACS Publications. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction.
  • Scribd. (n.d.). Nucleophilic Substitution in Aryl Halides.
  • Google Patents. (n.d.). 2-Amino-6-chloro-4-nitrophenol derivatives, process for their preparation and hair dyeing agent containing the same.
  • Chemistry Stack Exchange. (2018). Electrophilic substitution in meta-nitrophenol.
  • National Institutes of Health. (n.d.). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction.
  • Lumen Learning. (n.d.).
  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
  • SciSpace. (n.d.).
  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Chemistry LibreTexts. (2022).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (n.d.).
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • Chemistry LibreTexts. (n.d.).
  • Chem-Impex. (n.d.). 2-Amino-6-chloro-4-nitrophenol.
  • Chemistry LibreTexts. (n.d.).
  • ResearchGate. (2021).
  • (n.d.).
  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • ResearchGate. (n.d.).

Sources

A Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for assessing the thermal stability and decomposition pathways of 2-Chloro-6-(ethylamino)-4-nitrophenol. As a substituted nitroaromatic compound, understanding its thermal behavior is paramount for ensuring safety, stability, and efficacy throughout the drug development lifecycle—from manufacturing and storage to final formulation. This document details experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), discusses potential decomposition mechanisms, and outlines a systematic workflow for thermal hazard assessment. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of the thermal properties of this and structurally similar molecules.

Introduction: The Imperative of Thermal Stability Assessment

This compound is a substituted aromatic amine and nitrophenol derivative.[1] The presence of a nitro group (—NO₂), a chloro group (—Cl), and an ethylamino group (—NHCH₂CH₃) on a phenolic backbone creates a molecule with significant potential for exothermic decomposition. Nitroaromatic compounds, as a class, are known for their energetic nature and potential to undergo rapid, uncontrolled decomposition when subjected to thermal stress.[2][3] This inherent risk necessitates a thorough and rigorous evaluation of the material's thermal stability.

For drug development professionals, this is not merely an academic exercise. A comprehensive understanding of a compound's thermal profile is critical for:

  • Process Safety: Identifying potential thermal runaway reactions during synthesis, purification, milling, and formulation.[4][5]

  • Storage and Handling: Defining safe temperature limits for storage and transportation to prevent degradation and ensure product integrity.

  • Formulation Development: Ensuring compatibility with excipients and predicting the stability of the final drug product over its shelf life.[6]

  • Regulatory Compliance: Providing essential safety data to regulatory bodies.

This guide provides the foundational knowledge and practical protocols to systematically evaluate the thermal hazards associated with this compound.

Theoretical Decomposition Pathways

The molecular structure of this compound suggests several potential decomposition pathways. The nitro group is the primary energetic functional group and often dictates the initial decomposition steps in nitroaromatic compounds.[2][7]

Key Functional Groups and Their Influence:

  • Nitro Group (—NO₂): This is the most likely initiation site for decomposition. The primary mechanism often involves the homolytic cleavage of the C—NO₂ bond.[2][3] This can be followed by a complex series of secondary reactions, often autocatalytic, leading to the evolution of gaseous products like NOₓ and a rapid increase in temperature and pressure.

  • Phenolic Hydroxyl Group (—OH): The hydroxyl group can influence decomposition, potentially through intermolecular interactions or catalysis, as seen in other nitrophenols.[8]

  • Chloro and Ethylamino Groups: The presence of ortho-substituents can introduce alternative decomposition mechanisms, such as intermolecular rearrangements, which may have lower activation energies.[2]

Based on these features, a primary decomposition event could be the release of nitrogen dioxide (NO₂), followed by the collapse of the aromatic ring and subsequent reactions involving the other substituents.

Experimental Assessment: A Multi-faceted Approach

No single technique can provide a complete picture of thermal stability. A combination of calorimetric and gravimetric methods is essential for a comprehensive hazard assessment. The primary techniques recommended are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is an indispensable tool for identifying the onset temperature of exothermic (heat-releasing) decomposition events and measuring the associated energy.[10][11]

Experimental Protocol: DSC Analysis

  • Instrument Preparation: Ensure the DSC instrument is calibrated using certified standards (e.g., indium, tin) for both temperature and enthalpy.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated steel pan. The use of hermetic pans is crucial to contain any evolved gases and prevent mass loss before the decomposition event.

    • Prepare an identical, empty pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 5-10 °C/min, under a continuous purge of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.[12]

    • Continue heating to a final temperature beyond the completion of any observed exotherms.

  • Data Analysis:

    • Identify the onset temperature (T_onset) of any exothermic peaks. This is a critical parameter representing the start of significant decomposition.

    • Determine the peak maximum temperature (T_peak) .

    • Calculate the enthalpy of decomposition (ΔH_d) by integrating the area under the exothermic peak. This value quantifies the total energy released.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13][14][15] It is used to determine the temperature ranges over which decomposition occurs and to quantify the mass loss associated with these events.[16]

Experimental Protocol: TGA Analysis

  • Instrument Preparation: Calibrate the TGA balance and temperature sensor according to the manufacturer's specifications.

  • Sample Preparation:

    • Weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min).

    • Maintain a controlled atmosphere, typically an inert nitrogen flow, to isolate the thermal decomposition from oxidative processes.[14]

  • Data Analysis:

    • Generate a plot of mass vs. temperature.

    • Identify the temperatures at which significant mass loss begins and ends.

    • Calculate the percentage of mass lost at each decomposition step. This can provide clues about the nature of the evolved gases.

Integrated Workflow for Thermal Hazard Assessment

A systematic approach is crucial for translating raw data into a meaningful safety assessment. The following workflow integrates DSC and TGA data to classify thermal risk.

Sources

The Microbial Gauntlet: A Technical Guide to the Biodegradation of Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Environmental Imperative and Microbial Ingenuity

Nitrophenols and their derivatives represent a class of synthetic aromatic compounds whose utility in the synthesis of pharmaceuticals, pesticides, dyes, and explosives is matched by their environmental persistence and toxicity.[1][2] Their widespread use has led to significant contamination of soil and water systems, posing a considerable threat to ecological balance and human health. The U.S. Environmental Protection Agency (EPA) has classified several nitrophenol compounds as priority pollutants, underscoring the urgent need for effective remediation strategies.[3] While various physicochemical methods for their removal exist, bioremediation—leveraging the metabolic versatility of microorganisms—stands out as a cost-effective and environmentally benign approach.[1][2] This guide provides a deep dive into the intricate biochemical pathways evolved by bacteria to dismantle these recalcitrant molecules, offering researchers and drug development professionals a comprehensive understanding of the science underpinning the microbial degradation of nitrophenols.

Chapter 1: The Dichotomy of Aerobic Degradation

Under aerobic conditions, bacteria have evolved two primary strategies for the detoxification and catabolism of p-nitrophenol (PNP), the most studied of the nitrophenol isomers. The initial enzymatic attack dictates the subsequent metabolic route, leading to two distinct pathways: the Hydroquinone Pathway and the 1,2,4-Benzenetriol (Hydroxyquinol) Pathway . The divergence of these pathways is a fascinating example of convergent evolution, with a notable taxonomic distinction: the hydroquinone pathway is predominantly found in Gram-negative bacteria, while the 1,2,4-benzenetriol pathway is characteristic of Gram-positive species.[1][4]

The Hydroquinone Pathway: A Gram-Negative Specialty

The hydroquinone pathway is a well-characterized route for PNP degradation in numerous Gram-negative bacteria, including species of Pseudomonas, Burkholderia, and Moraxella.[4][5][6][7] This pathway is initiated by the oxidative removal of the nitro group from the aromatic ring.

The key enzymatic steps are as follows:

  • Monooxygenation of p-Nitrophenol: The pathway commences with the action of a p-nitrophenol 4-monooxygenase (EC 1.14.13.-). This FAD-dependent enzyme hydroxylates p-nitrophenol, leading to the release of the nitro group as nitrite (NO₂⁻) and the formation of 1,4-benzoquinone.[4][8][9] In some organisms, this is a single-component enzyme, while in others it is a two-component system.[9][10]

  • Reduction of 1,4-Benzoquinone: The highly reactive 1,4-benzoquinone is then reduced to hydroquinone by an NAD(P)H-dependent benzoquinone reductase (EC 1.6.5.6).[4][7][11]

  • Ring Cleavage of Hydroquinone: The hydroquinone molecule undergoes ortho-ring cleavage, catalyzed by hydroquinone 1,2-dioxygenase (EC 1.13.11.-). This reaction incorporates both atoms of molecular oxygen to yield γ-hydroxymuconic semialdehyde.[4][6]

  • Oxidation to Maleylacetate: The γ-hydroxymuconic semialdehyde is subsequently oxidized to maleylacetate by γ-hydroxymuconic semialdehyde dehydrogenase (EC 1.2.1.61).[12]

  • Reduction to β-Ketoadipate: Finally, maleylacetate reductase (EC 1.3.1.32) reduces maleylacetate to β-ketoadipate.[4][13] β-ketoadipate is a central metabolite that can then enter the tricarboxylic acid (TCA) cycle for complete mineralization.

Hydroquinone_Pathway PNP p-Nitrophenol BQ 1,4-Benzoquinone PNP->BQ p-Nitrophenol 4-monooxygenase HQ Hydroquinone BQ->HQ Benzoquinone reductase GHS γ-Hydroxymuconic Semialdehyde HQ->GHS Hydroquinone 1,2-dioxygenase MA Maleylacetate GHS->MA γ-Hydroxymuconic semialdehyde dehydrogenase BKA β-Ketoadipate MA->BKA Maleylacetate reductase TCA TCA Cycle BKA->TCA

Figure 1: The Hydroquinone Pathway for p-Nitrophenol Degradation.
The 1,2,4-Benzenetriol (Hydroxyquinol) Pathway: A Gram-Positive Approach

Gram-positive bacteria, such as those from the genera Rhodococcus and Arthrobacter, typically employ an alternative route for PNP degradation that proceeds via a dihydroxylated intermediate.[14][15]

The key enzymatic steps are:

  • Initial Hydroxylation: The pathway is initiated by a p-nitrophenol 2-monooxygenase (EC 1.14.13.29), which hydroxylates the aromatic ring at the C2 position to form 4-nitrocatechol.[12][16]

  • Second Hydroxylation: A subsequent monooxygenase, 4-nitrocatechol 4-monooxygenase , removes the nitro group as nitrite and adds a hydroxyl group to form 1,2,4-benzenetriol (hydroxyquinol).[12]

  • Ring Cleavage: The aromatic ring of 1,2,4-benzenetriol is then cleaved by hydroxyquinol 1,2-dioxygenase (EC 1.13.11.37), an intradiol dioxygenase, to produce maleylacetate.[2][17]

  • Conversion to β-Ketoadipate: As in the hydroquinone pathway, maleylacetate reductase (EC 1.3.1.32) reduces maleylacetate to β-ketoadipate, which then enters central metabolism.[1][13]

Benzenetriol_Pathway PNP p-Nitrophenol NC 4-Nitrocatechol PNP->NC p-Nitrophenol 2-monooxygenase BT 1,2,4-Benzenetriol (Hydroxyquinol) NC->BT 4-Nitrocatechol 4-monooxygenase MA Maleylacetate BT->MA Hydroxyquinol 1,2-dioxygenase BKA β-Ketoadipate MA->BKA Maleylacetate reductase TCA TCA Cycle BKA->TCA

Figure 2: The 1,2,4-Benzenetriol (Hydroxyquinol) Pathway.

Chapter 2: Anaerobic Degradation: A Reductive Strategy

In the absence of oxygen, a fundamentally different strategy is employed for nitrophenol degradation. Instead of oxidative attack, the initial step involves the reduction of the nitro group. This process is often observed in mixed microbial communities found in environments such as river sediments and anaerobic digesters.[18][19]

The general anaerobic pathway is as follows:

  • Reduction to Aminophenol: The nitro group of p-nitrophenol is reduced to an amino group, forming p-aminophenol. This reduction is typically carried out by nitroreductases.

  • Further Degradation: The p-aminophenol is then further metabolized, often through deamination to produce hydroquinone, which can then undergo ring cleavage. The complete mineralization under anaerobic conditions is a more complex process and often involves syntrophic interactions between different microbial populations.[19]

Anaerobic_Pathway PNP p-Nitrophenol PAP p-Aminophenol PNP->PAP Nitroreductase Intermediates Further Intermediates PAP->Intermediates Deamination & Ring Cleavage Mineralization Complete Mineralization Intermediates->Mineralization

Figure 3: The General Anaerobic Pathway for p-Nitrophenol Degradation.

Chapter 3: The Genetic Blueprint of Degradation

The enzymatic machinery for nitrophenol degradation is encoded by specific gene clusters, often located on plasmids or integrated into the bacterial chromosome. The organization and regulation of these genes are key to the efficient catabolism of these toxic compounds.

  • The pnp Gene Cluster: In many Gram-negative bacteria that utilize the hydroquinone pathway, the genes are organized in a pnp operon. For example, in Pseudomonas sp. strain WBC-3, the pnp gene cluster includes genes encoding p-nitrophenol 4-monooxygenase (pnpA), benzoquinone reductase (pnpB), and enzymes for the lower pathway of hydroquinone degradation (pnpCDEF).[3][9]

  • The npc Gene Cluster: In Gram-positive bacteria like Rhodococcus opacus SAO101, which uses the 1,2,4-benzenetriol pathway, the corresponding genes are found in the npc gene cluster. This cluster encodes enzymes such as the two-component p-nitrophenol monooxygenase (npcA and npcB) and hydroxyquinol 1,2-dioxygenase (npcC).[20]

Regulation of Gene Expression: The expression of these catabolic genes is tightly regulated, typically being induced in the presence of nitrophenols. Regulatory proteins, often belonging to the LysR or AraC/XylS families of transcriptional regulators, control the transcription of the catabolic operons.[16][21] This ensures that the energy-intensive production of these enzymes only occurs when the target substrate is available.

Chapter 4: Key Enzymes in Nitrophenol Biodegradation

The following table summarizes the key enzymes involved in the aerobic degradation of p-nitrophenol, providing a quick reference for researchers.

EnzymeEC NumberPathwaySubstrateProductFound In (Examples)
p-Nitrophenol 4-monooxygenase1.14.13.-Hydroquinonep-Nitrophenol1,4-BenzoquinonePseudomonas sp., Moraxella sp.
Benzoquinone reductase1.6.5.6Hydroquinone1,4-BenzoquinoneHydroquinonePseudomonas sp., Burkholderia sp.
Hydroquinone 1,2-dioxygenase1.13.11.-HydroquinoneHydroquinoneγ-Hydroxymuconic semialdehydePseudomonas sp.
p-Nitrophenol 2-monooxygenase1.14.13.291,2,4-Benzenetriolp-Nitrophenol4-NitrocatecholRhodococcus sp., Arthrobacter sp.
4-Nitrocatechol 4-monooxygenase1.14.-1,2,4-Benzenetriol4-Nitrocatechol1,2,4-BenzenetriolRhodococcus sp.
Hydroxyquinol 1,2-dioxygenase1.13.11.371,2,4-Benzenetriol1,2,4-BenzenetriolMaleylacetateRhodococcus sp., Nocardioides sp.
Maleylacetate reductase1.3.1.32BothMaleylacetateβ-KetoadipateVarious Bacteria

Chapter 5: Experimental Protocols for Studying Nitrophenol Biodegradation

A robust understanding of nitrophenol biodegradation relies on sound experimental methodologies. The following protocols provide a framework for investigating these pathways in the laboratory.

Enrichment and Isolation of Nitrophenol-Degrading Microorganisms

Objective: To isolate pure cultures of microorganisms capable of utilizing nitrophenol as a sole source of carbon and energy.

Methodology:

  • Sample Collection: Collect soil or water samples from a site with a history of contamination with nitrophenols or related compounds.

  • Enrichment Culture:

    • Prepare a minimal salts medium (MSM) with p-nitrophenol (e.g., 50-100 mg/L) as the sole carbon source.

    • Inoculate the MSM with a small amount of the environmental sample.

    • Incubate at an appropriate temperature (e.g., 30°C) with shaking for several days to weeks.

    • Periodically transfer a small aliquot of the culture to fresh MSM to enrich for nitrophenol-degrading organisms.

  • Isolation of Pure Cultures:

    • After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates containing p-nitrophenol.

    • Incubate the plates until colonies appear.

    • Isolate morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Confirmation of Degradation:

    • Grow the pure isolates in liquid MSM with p-nitrophenol and monitor the disappearance of the compound over time using spectrophotometry or HPLC.

Identification of Metabolic Intermediates

Objective: To identify the intermediate compounds produced during the biodegradation of nitrophenol to elucidate the metabolic pathway.

Methodology:

  • Resting Cell Assay:

    • Grow a pure culture of the nitrophenol-degrading microorganism to the mid-log phase in a suitable medium.

    • Harvest the cells by centrifugation, wash them with a buffer (e.g., phosphate buffer), and resuspend them to a high cell density.

    • Add p-nitrophenol to the cell suspension and incubate.

    • At various time points, take samples and remove the cells by centrifugation or filtration.

  • Sample Analysis:

    • Analyze the supernatant for the presence of intermediates using analytical techniques such as:

      • High-Performance Liquid Chromatography (HPLC): Separate and quantify the parent compound and its metabolites.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile or derivatized intermediates based on their mass spectra.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of polar and non-polar intermediates.[22]

Enzyme Assays

Objective: To demonstrate the activity of key enzymes involved in the nitrophenol degradation pathway.

Methodology:

  • Preparation of Cell-Free Extracts:

    • Grow the microorganism in the presence of p-nitrophenol to induce the expression of the catabolic enzymes.

    • Harvest the cells and disrupt them using methods such as sonication or French press.

    • Centrifuge the lysate to remove cell debris and obtain a cell-free extract.

  • Spectrophotometric Assays:

    • p-Nitrophenol Monooxygenase: Monitor the substrate-dependent oxidation of NAD(P)H at 340 nm or the disappearance of p-nitrophenol at its characteristic absorbance wavelength.[9]

    • Dioxygenase Activity: Monitor the formation of the ring-cleavage product, which often has a distinct absorbance spectrum.

    • Benzoquinone Reductase: Measure the decrease in absorbance of p-benzoquinone coupled with the oxidation of NAD(P)H.[23]

Experimental_Workflow cluster_0 Microbial Isolation cluster_1 Pathway Elucidation cluster_2 Genetic Analysis Enrichment Enrichment Culture Isolation Isolation of Pure Cultures Enrichment->Isolation Metabolite_ID Metabolite Identification (HPLC, GC-MS, LC-MS) Isolation->Metabolite_ID Enzyme_Assays Enzyme Assays (Spectrophotometry) Isolation->Enzyme_Assays Gene_Cloning Gene Cloning & Sequencing Isolation->Gene_Cloning Gene_Expression Gene Expression Analysis Gene_Cloning->Gene_Expression

Figure 4: A Generalized Experimental Workflow for Investigating Nitrophenol Biodegradation.

Conclusion: From Fundamental Understanding to Practical Application

The microbial world offers a rich tapestry of biochemical solutions to the challenges posed by environmental pollutants. The biodegradation of nitrophenol compounds is a testament to this metabolic adaptability. A thorough understanding of the underlying enzymatic and genetic mechanisms is not merely an academic exercise; it is the bedrock upon which effective bioremediation strategies are built. By delving into these intricate pathways, researchers can identify key biocatalysts, optimize degradation conditions, and even engineer microorganisms with enhanced catabolic capabilities. This knowledge is invaluable for the development of sustainable technologies to restore contaminated environments and mitigate the impact of these hazardous chemicals on our planet.

References

  • Genetics and Regulation of Nitroaromatic Hydrocarbon Degradation. (1997). Defense Technical Information Center. [Link]

  • Hydroxyquinol 1,2-dioxygenase. (2026). Grokipedia. [Link]

  • Zhang, J., et al. (2012). Identification of the para-nitrophenol catabolic pathway, and characterization of three enzymes involved in the hydroquinone pathway, in pseudomonas sp. 1-7. BMC Microbiology, 12, 49. [Link]

  • Zhang, J. J., et al. (2010). para-Nitrophenol 4-monooxygenase and hydroxyquinol 1,2-dioxygenase catalyze sequential transformation of 4-nitrocatechol in Pseudomonas sp. strain WBC-3. Biodegradation, 21(6), 915-921. [Link]

  • Zhang, J., et al. (2012). Identification of the para-nitrophenol catabolic pathway, and characterization of three enzymes involved in the hydroquinone pathway, in Peudomonas sp. 1-7. ResearchGate. [Link]

  • EC 1.6.5.6. IUBMB Enzyme Nomenclature. [Link]

  • Xu, Y., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123. [Link]

  • Chauhan, A., et al. (2010). p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes. Applied Microbiology and Biotechnology, 86(6), 1867-1875. [Link]

  • Li, D., et al. (2018). Crystal Structure of Hydroxyquinol 1,2-dioxygenase PnpC From Pseudomonas Putida DLL-E4 and Its Role of N-terminal Domain for Catalysis. Journal of Structural Biology, 204(3), 485-493. [Link]

  • Li, D., et al. (2018). Crystal structure of p-nitrophenol 4-monooxygenase PnpA from Pseudomonas putida DLL-E4: The key enzyme involved in p-nitrophenol degradation. Biochemical and Biophysical Research Communications, 505(1), 274-279. [Link]

  • Arora, P. K., & Bae, H. (2015). Catabolism of Phenol and Its Derivatives in Bacteria: Genes, Their Regulation, and Use in the Biodegradation of Toxic Pollutants. Advances in Applied Microbiology, 90, 1-61. [Link]

  • Wang, S., et al. (2021). Single-Component and Two-Component para-Nitrophenol Monooxygenases: Structural Basis for Their Catalytic Difference. Applied and Environmental Microbiology, 87(22), e0142821. [Link]

  • Min, J., et al. (2016). A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300. Applied and Environmental Microbiology, 82(24), 7133-7143. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812-819. [Link]

  • Zhang, J. J., et al. (2009). Identification and Characterization of Catabolic para-Nitrophenol 4-Monooxygenase and para-Benzoquinone Reductase from Pseudomonas sp. Strain WBC-3. Journal of Bacteriology, 191(8), 2703-2710. [Link]

  • Zylstra, G. J. (1997).
  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]

  • Xu, Y., et al. (2021). PNP degradation pathway and the two general pathways via hydroquinone or hydroxyquinol. ResearchGate. [Link]

  • Hori, Y., et al. (2009). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. Journal of Bacteriology, 191(11), 3661-3670. [Link]

  • Wang, S., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories, 24(1), 1-15. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. PMC. [Link]

  • Vikram, S., et al. (2013). Genes Involved in Degradation of para-Nitrophenol Are Differentially Arranged in Form of Non-Contiguous Gene Clusters in Burkholderia sp. strain SJ98. PLoS ONE, 8(12), e84766. [Link]

  • Arora, P. K., & Bae, H. (2015). Catabolism of Phenol and Its Derivatives in Bacteria: Genes, Their Regulation, and Use in the Biodegradation of Toxic Pollutants. ResearchGate. [Link]

  • Min, J., et al. (2014). The gene cluster for para-nitrophenol catabolism is responsible for 2-chloro-4-nitrophenol degradation in Burkholderia sp. strain SJ98. Applied and Environmental Microbiology, 80(20), 6331-6342. [Link]

  • Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8(1), 4843. [Link]

  • EC 1.3.1.32. ExplorEnz. [Link]

  • Kuntz, D. A., & Kuntz, R. L. (1998). Kinetics of p-Nitrophenol Degradation by Pseudomonas sp.: An Experiment Illustrating Bioremediation. Journal of Chemical Education, 75(12), 1618. [Link]

  • Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • Zhang, Y., et al. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Microbiology, 16, 1599818. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. ASM Journals. [Link]

  • Buitrón, G., & Melgoza, R. M. (2002). Degradation of p-nitrophenol in a batch biofilter under sequential anaerobic/aerobic environments. Water Science and Technology, 45(10), 131-136. [Link]

  • Vikram, S., et al. (2013). Enzyme assay of p-benzoquinone reductase (BqR) (A) Spectrophotometric analysis of BqR activity of PnpB; depletion in the p-benzoquinone along with NAD(P)H (B) Negative control of BqR activity without protein. ResearchGate. [Link]

  • Vasantharaj, S., et al. (2021). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. Water Practice and Technology, 16(4), 1329-1341. [Link]

  • Jain, R. K., et al. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030-3032. [Link]

  • Min, J., et al. (2021). Physiological Role of the Previously Unexplained Benzenetriol Dioxygenase Homolog in the Burkholderia sp. Strain SJ98 4-Nitrophenol Catabolism Pathway. Applied and Environmental Microbiology, 87(14), e0055721. [Link]

  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Ecobiotechnology, 10(4), 743-766. [Link]

  • Min, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(15), 6345-6357. [Link]

  • Jain, R. K., et al. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. ASM Journals. [Link]

Sources

Methodological & Application

Comprehensive Guide to the Analytical Determination of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative

2-Chloro-6-(ethylamino)-4-nitrophenol is a substituted aromatic amine whose chemical structure is integral to its function as a colorant in cosmetic products[1][2]. The presence of nitro, chloro, and ethylamino functional groups on the phenol ring dictates its reactivity and chromophoric properties. However, these same features necessitate rigorous analytical oversight. Accurate quantification is critical for ensuring product efficacy and consistency, while impurity profiling is essential for safety, as related nitrophenolic compounds are often listed as priority pollutants by environmental agencies[3].

This guide moves beyond simple procedural lists, delving into the rationale behind method selection, optimization, and validation. We will explore three primary analytical avenues, each suited for different matrices and analytical objectives.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC is the cornerstone technique for the analysis of non-volatile, thermally stable organic compounds like this compound. Its versatility, reproducibility, and high resolution make it the method of choice for routine quality control and formulation analysis. The principle lies in the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

Causality of Method Design
  • Reverse-Phase Chromatography: We select a reverse-phase (RP) setup, typically with a C18 or a specialized polar-modified column (like Newcrom R1), because the analyte is a moderately polar organic molecule[4][5]. The nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.

  • Mobile Phase Selection: A mixture of acetonitrile (MeCN) or methanol (MeOH) and water is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency[6]. An acid, such as phosphoric acid or formic acid, is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group[4][5]. This ensures a single, well-defined chromatographic peak and improves peak shape by minimizing tailing. Formic acid is used for Mass Spectrometry (MS) compatibility[4][5].

  • Wavelength Selection: The nitrophenol structure contains a strong chromophore. The UV-Vis spectrum of related nitrophenols shows strong absorbance in the UV region[7][8][9][10]. For simultaneous detection of multiple nitrophenols, a wavelength of around 290 nm can be effective, while specific maxima for related compounds can be found around 320-400 nm depending on pH and substitution[9][11][12]. A photodiode array (PDA) detector is invaluable for method development to identify the optimal absorbance maximum.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation prep_start Start Weigh Standard / Sample stock_sol Standard Stock Solution Dissolve in Methanol/Acetonitrile prep_start->stock_sol sample_prep Sample Preparation Dilute cosmetic base or perform Solid Phase Extraction (SPE) for aqueous samples prep_start->sample_prep cal_series Calibration Series Serial Dilution with Mobile Phase stock_sol->cal_series injection Injection Inject 10-20 µL of prepared samples and standards cal_series->injection sample_prep->injection instrument_setup HPLC System Setup Column: C18 (e.g., 4.6x150mm, 5µm) Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid Flow: 1.0 mL/min Detector: UV @ 290 nm separation Chromatographic Separation Elution of Analyte injection->separation peak_integration Peak Integration Identify and integrate the peak corresponding to the analyte based on retention time separation->peak_integration calibration_curve Calibration Curve Plot Peak Area vs. Concentration peak_integration->calibration_curve quantification Quantification Calculate analyte concentration in the unknown sample calibration_curve->quantification validation Method Validation Assess Linearity, LOD, LOQ, Accuracy, Precision quantification->validation

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Reagent and Standard Preparation:

  • Mobile Phase: Prepare a 50:50 (v/v) solution of HPLC-grade acetonitrile and ultrapure water. Add 0.1% (v/v) formic acid. Degas the solution for 15 minutes using sonication or vacuum filtration.
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock standard with the mobile phase to prepare a series of at least five calibration standards.

2. Sample Preparation (Water Matrix):

  • This protocol is adapted from established methods for phenols in water[6][13].
  • Solid Phase Extraction (SPE): Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 3 mL of methanol, followed by 3 mL of ultrapure water[13].
  • Sample Loading: Acidify the water sample (e.g., 250 mL) to pH 2 with phosphoric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of ~5 mL/min[13].
  • Washing & Drying: Wash the cartridge with 2 mL of ultrapure water to remove interferences. Dry the cartridge under vacuum for 5 minutes.
  • Elution: Elute the analyte from the cartridge with 3 mL of tetrahydrofuran or methanol.
  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 0.5 mL of mobile phase[13]. Filter through a 0.45 µm syringe filter before injection.

3. Instrumental Analysis:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 45 °C[6].
  • Detection: UV-Vis or PDA detector set to an appropriate wavelength (e.g., 290 nm).
  • Run Time: Approximately 15 minutes, ensuring the analyte peak is well-resolved.

4. Data Analysis & Validation:

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the analyte in the prepared sample using the linear regression equation from the calibration curve.
  • Validate the method according to established guidelines, assessing parameters like linearity, precision, accuracy, and sensitivity[14][15][16].
Performance Characteristics
ParameterTypical ValueRationale / Comment
Linearity (r²) > 0.998Demonstrates a direct proportional relationship between concentration and response.
LOD 0.1 - 10 ng/mLDependent on detector and pre-concentration factor. Achievable with SPE.[6]
LOQ 0.5 - 50 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision.
Accuracy (Recovery) 90 - 112%Assessed by spiking a blank matrix with a known analyte concentration.[6]
Precision (%RSD) < 15%Measures the closeness of repeated measurements (intraday and interday).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

For a more definitive identification and for analyzing complex environmental samples, GC-MS is a powerful alternative. It requires the analyte to be volatile and thermally stable. While many phenols can be analyzed directly, derivatization is often employed to improve volatility and chromatographic peak shape.

Causality of Method Design
  • Derivatization: The presence of the polar hydroxyl group on the phenol can cause peak tailing on common GC columns. A derivatization step, such as silylation (e.g., with MSTFA) or acetylation (with acetic anhydride), converts the -OH group to a less polar, more volatile ether[17][18]. This is a critical step for achieving good chromatographic performance.

  • Column Selection: A low-to-mid polarity column, such as a DB-5 or CP-Sil 8 CB, is suitable for separating the derivatized analyte from matrix components[17][19]. These columns offer good thermal stability and inertness.

  • MS Detection: Mass spectrometry provides superior selectivity and structural information compared to other GC detectors. By monitoring characteristic ions of the analyte (Selected Ion Monitoring, SIM mode), sensitivity can be dramatically increased, and interferences from co-eluting matrix components can be minimized[20].

Detailed Protocol: GC-MS

1. Sample Preparation and Derivatization (Water Matrix):

  • Liquid-Liquid Extraction (LLE): This protocol is adapted from established methods for phenols[17].
  • Adjust the pH of 200 mL of the water sample to be acidic.
  • Extract the sample sequentially with 40 mL, 40 mL, and 20 mL of toluene by shaking vigorously for 10 minutes each time.
  • Combine the toluene extracts.
  • Derivatization (Acetylation): Back-extract the combined toluene phase with three 20 mL portions of 0.1 M potassium carbonate solution. To the combined aqueous phase, add 0.5 mL of acetic anhydride and 5 mL of petroleum ether. Mix thoroughly for 5 minutes[17].
  • The derivatized, less polar analyte will partition into the petroleum ether phase.
  • Collect the petroleum ether phase and dry it with anhydrous sodium sulfate. This solution is ready for injection.

2. Instrumental Analysis:

  • GC Column: CP-Sil 8 CB (or equivalent 5% phenyl-methylpolysiloxane), 50 m x 0.32 mm ID, 0.12 µm film thickness[17].
  • Carrier Gas: Helium at a constant flow.
  • Injector: Splitless mode, 250 °C.
  • Oven Program: Start at 90 °C, ramp at 3 °C/min to 162 °C, then ramp as needed[17].
  • MS Interface: Transfer line at 280 °C.
  • MS Detector: Electron Ionization (EI) at 70 eV. Scan mode for initial identification, SIM mode for quantification.

3. Data Analysis:

  • Identify the analyte by matching its retention time and mass spectrum with that of a pure standard.
  • For quantification, use the peak area of a characteristic ion (e.g., the molecular ion of the derivatized compound) and quantify against a calibration curve.

Electrochemical Sensing

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for detecting electroactive species like nitrophenols[21]. The nitro group (-NO₂) is readily reduced at an electrode surface, providing a distinct electrochemical signal that can be used for quantification.

Causality of Method Design
  • Working Electrode: A bare glassy carbon electrode (GCE) can detect nitrophenols, but its sensitivity and selectivity are often poor[22]. Modifying the GCE surface with nanomaterials (e.g., metal oxides like ZnO/RuO₂, or graphene-based composites) can dramatically enhance performance[3][22][23]. These materials increase the electrode's surface area and catalytically facilitate the electron transfer reaction of the nitro group reduction, resulting in a stronger signal at a lower potential.

  • Electrochemical Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are preferred over Cyclic Voltammetry (CV) for quantitative analysis. These techniques effectively discriminate against background charging current, leading to significantly lower detection limits[24].

  • Supporting Electrolyte: A buffered aqueous solution (e.g., phosphate buffer, pH ~7) is used as the supporting electrolyte to maintain constant pH and provide conductivity. The pH is critical as the reduction potential of nitrophenols is pH-dependent.

Experimental Workflow: Electrochemical Detection

ElectroChem_Workflow cluster_prep Electrode & Sample Preparation cluster_analysis Electrochemical Measurement cluster_data Data Processing & Quantification electrode_prep Electrode Preparation Polish Glassy Carbon Electrode (GCE) Modify with nanomaterial catalyst (e.g., ZnO/RuO₂) sample_add Sample Introduction Add known volume of sample/standard to the electrochemical cell containing electrolyte electrode_prep->sample_add electrolyte_prep Prepare Supporting Electrolyte e.g., 0.1 M Phosphate Buffer (pH 7.0) electrolyte_prep->sample_add potential_scan Potential Scan Scan from e.g., 0 V to -1.0 V vs. Ag/AgCl sample_add->potential_scan instrument_setup Potentiostat Setup Three-electrode system (Working, Reference, Counter) Technique: Differential Pulse Voltammetry (DPV) signal_acq Signal Acquisition Record the reduction peak current corresponding to the nitro group potential_scan->signal_acq peak_analysis Peak Analysis Measure the height of the reduction peak current signal_acq->peak_analysis calibration_curve Calibration Curve Plot Peak Current vs. Concentration peak_analysis->calibration_curve quantification Quantification Determine analyte concentration in the sample calibration_curve->quantification

Caption: General workflow for electrochemical detection of nitrophenols.

Detailed Protocol: DPV

1. Electrode and Cell Preparation:

  • Polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with ultrapure water, and sonicate briefly to remove residual alumina.
  • Prepare the modified electrode according to a specific synthesis method (e.g., drop-casting a suspension of ZnO/RuO₂ nanoparticles)[23].
  • Assemble a three-electrode cell containing the modified GCE (working electrode), a Ag/AgCl (reference electrode), and a platinum wire (counter electrode) in 10 mL of 0.1 M phosphate buffer (pH 7.0).

2. Measurement and Calibration:

  • Record a blank DPV scan of the supporting electrolyte.
  • Add a known concentration of the this compound standard to the cell.
  • Record the DPV scan over a potential range where the nitro group is reduced (e.g., 0 V to -1.0 V). A distinct peak should appear.
  • Measure the peak current.
  • Generate a calibration curve by plotting the peak current versus concentration from successive additions of the standard solution.

3. Sample Analysis:

  • Add a known volume of the sample (pre-treated if necessary) to a fresh electrochemical cell.
  • Record the DPV and measure the peak current.
  • Calculate the concentration using the calibration curve. The standard addition method can be used to overcome matrix effects.

Method Selection and Final Remarks

The choice of analytical method depends on the specific application:

  • HPLC-UV is ideal for routine quality control, offering a balance of speed, robustness, and sensitivity for analyzing cosmetic formulations or process samples.

  • GC-MS should be employed when unambiguous identification is required or when analyzing for trace levels in complex environmental matrices where its high selectivity is paramount.

  • Electrochemical Sensing is a promising approach for rapid screening and in-field applications, providing excellent sensitivity with portable instrumentation.

Regardless of the method chosen, rigorous method validation is not merely a regulatory formality but a scientific necessity. It ensures that the data generated is accurate, reliable, and fit for its intended purpose, upholding the standards of quality and safety essential in the scientific and industrial fields.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-ethylamino-4-nitrophenol on Newcrom R1 HPLC column. SIELC.
  • Padrón, C., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Gómez-Pérez, M. L., & Piram, A. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry, 16(1), 401-428. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. SIELC.
  • Wang, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(15), 4989. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution. [Link]

  • SIELC Technologies. (2018). 2-Chloro-6-ethylamino-4-nitrophenol. SIELC.
  • Annual Reviews. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. [Link]

  • Chemenu. (n.d.). Understanding 2-Chloro-6-(ethylamino)
  • Agilent Technologies. (n.d.).
  • CSIC. (n.d.).
  • ResearchGate. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol.
  • ResearchGate. (n.d.). Chromatography: Determining o-nitrophenol in wastewater. [Link]

  • Science.gov. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Environmental Working Group. (n.d.). What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. EWG Skin Deep®.
  • National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • ResearchGate. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Royal Society of Chemistry. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode. [Link]

  • SciSpace. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. [Link]

  • ResearchGate. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode. [Link]

  • MDPI. (n.d.). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • MDPI. (n.d.). Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection: Recent Advances and Challenges in Food Analysis. [Link]

  • International Journal of Chemical Studies. (n.d.). Electrochemical sensor for the detection of pesticides in environmental sample: A review. [Link]

Sources

HPLC analysis of 2-Chloro-6-(ethylamino)-4-nitrophenol in cosmetic products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regulated Analysis of 2-Chloro-6-(ethylamino)-4-nitrophenol in Cosmetic Hair Dye Formulations

Abstract

This compound is a direct hair dye agent utilized in both oxidative and non-oxidative cosmetic formulations.[1] Due to its chemical nature and potential for skin sensitization, its concentration in consumer products is strictly regulated in various jurisdictions, including the European Union.[2][3] This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the accurate identification and quantification of this compound in complex cosmetic matrices such as hair dye creams and gels. The described protocol, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrates high specificity, linearity, accuracy, and precision, making it a reliable tool for quality control, regulatory compliance, and product safety assessment in the cosmetics industry.[4]

Introduction and Regulatory Context

This compound (CAS No. 131657-78-8) is a substituted aromatic amine that functions as a direct, non-reactive coloring agent in hair dye products.[3][5] Its utility spans semi-permanent (non-oxidative) applications and use in combination with developers like hydrogen peroxide in permanent (oxidative) hair dye systems.[3]

The safety of cosmetic ingredients is paramount, and regulatory bodies have established clear limits for this compound. The European Union Cosmetics Regulation, for instance, permits its use at a maximum concentration of 3.0% in ready-for-use non-oxidative hair dye preparations.[2] For oxidative products, the maximum concentration applied to the hair after mixing must not exceed 1.5%.[2][3] The accurate and reliable determination of this ingredient is therefore essential for manufacturers to ensure their products are safe, effective, and compliant with legal requirements. This necessitates a robust analytical method capable of isolating and quantifying the analyte within a complex cosmetic matrix, which often contains a multitude of surfactants, solvents, thickeners, and other dye intermediates.

This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method designed for this purpose, complete with sample preparation, chromatographic conditions, and a full validation strategy.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is critical for method development, particularly in selecting appropriate solvents and chromatographic conditions.

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 131657-78-8[5]
Molecular Formula C₈H₉ClN₂O₃[5]
Molecular Weight 216.62 g/mol [5]
Solubility Sparingly soluble in water (est. 186.6 mg/L at 25°C)[6]
Appearance Solid[7]

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A C18 stationary phase is used, which is non-polar. The analyte, being moderately polar, is separated from more polar and less polar components of the cosmetic matrix through a gradient elution. The mobile phase begins with a higher aqueous composition, allowing highly polar matrix components to elute first. The proportion of the organic solvent (acetonitrile) is then gradually increased, which decreases the mobile phase polarity, causing the elution of this compound and subsequently, other non-polar ingredients. Quantification is achieved by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from certified reference standards.

Materials and Methods

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • pH meter.

  • Class A volumetric glassware.

Chemicals and Reagents
  • This compound certified reference standard (>98% purity).

  • Acetonitrile (HPLC gradient grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Formic acid (analytical grade).

  • Ascorbic acid (analytical grade).[8]

  • Deionized water (resistivity ≥ 18 MΩ·cm).

Chromatographic Conditions

The following conditions have been optimized for the selective separation of the target analyte from potential interferences in hair dye matrices.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Atlantis T3 or equivalent)C18 columns provide excellent retention and selectivity for moderately polar aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.[9]
Mobile Phase A 20 mM Ammonium Acetate in water, pH adjusted to 3.5 with Formic AcidA buffered mobile phase is crucial for ensuring consistent retention times and peak shapes for ionizable compounds like phenols. pH 3.5 ensures the phenolic group is protonated, leading to better retention.[8]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength for the analyte.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-18 min: 80% B; 18-20 min: 10% BA gradient program is necessary to elute the analyte with a good peak shape while effectively cleaning the column of highly non-polar matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing efficient separation without excessive backpressure.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.[9]
Detection UV at 280 nmWhile a full spectrum can be collected with a PDA detector for peak purity analysis, 280 nm offers a good balance of sensitivity and selectivity for this and similar dye compounds.[9]

Experimental Protocols

Preparation of Solutions
  • Extraction Solvent (50% Methanol with 0.1% Ascorbic Acid): Dissolve 1.0 g of ascorbic acid in 500 mL of deionized water. Add 500 mL of methanol and mix well. The ascorbic acid is included as an antioxidant to prevent the degradation of the phenolic dye during extraction.[8]

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Extraction Solvent.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the Stock Solution with the Extraction Solvent to cover the expected concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation Protocol

The objective is to efficiently extract the analyte from the viscous and complex cosmetic matrix while minimizing interferences.

  • Homogenization: Ensure the cosmetic product sample is well-mixed.

  • Weighing: Accurately weigh approximately 0.5 g of the hair dye sample into a 50 mL volumetric flask.[9]

  • Extraction: Add approximately 30 mL of the Extraction Solvent to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 20 minutes to facilitate the complete dissolution of the sample and extraction of the analyte.[8]

  • Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the Extraction Solvent and mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the HPLC column.[9]

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample 1. Weigh 0.5 g of homogenized sample add_solvent 2. Add 30 mL of Extraction Solvent sample->add_solvent sonicate 3. Sonicate for 20 minutes add_solvent->sonicate dilute 4. Cool and dilute to 50 mL sonicate->dilute filtrate 5. Filter through 0.45 µm PTFE filter dilute->filtrate hplc_vial Sample in HPLC Vial filtrate->hplc_vial inject 6. Inject 10 µL into HPLC system hplc_vial->inject quantify 7. Quantify using calibration curve inject->quantify

Fig 1. Analytical workflow from sample preparation to HPLC quantification.

Method Validation Protocol (ICH Q2(R1) Guidelines)

To ensure the method is fit for its intended purpose, a full validation must be performed.[10]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze a blank matrix (placebo), the analyte standard, and a spiked matrix sample.No interfering peaks should be observed at the retention time of the analyte in the placebo. The peak in the spiked sample should be pure (as determined by PDA analysis) and well-resolved from other peaks.
Linearity & Range Analyze the five working standard solutions (5-100 µg/mL) in triplicate. Plot a graph of average peak area versus concentration.The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[9]
Accuracy Prepare a placebo hair dye matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare and analyze three replicates at each level.The mean recovery should be within 98.0% to 102.0%. The relative standard deviation (RSD) for each level should be ≤ 2.0%.
Precision Repeatability: Analyze six replicates of a spiked sample at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: The overall RSD for both sets of data should be ≤ 3.0%.
LOD & LOQ Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).The LOQ should be verified by analyzing a standard at the calculated concentration and confirming acceptable accuracy and precision.
Robustness Make small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and analyze a system suitability solution.The system suitability parameters (see below) should remain within acceptance criteria, and the analyte concentration should not change significantly.

System Suitability and Data Analysis

System Suitability Testing (SST)

Before starting any analytical sequence, inject a mid-range working standard solution five times. This ensures the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation performance.
RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injection and detection system.
RSD of Retention Times ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Calculation of Results

The concentration of this compound in the cosmetic sample is calculated using the linear regression equation from the calibration curve.

Concentration (% w/w) = (C_hplc × V × D) / (M × 10000)

Where:

  • C_hplc : Concentration of the analyte in the prepared sample solution (µg/mL), obtained from the calibration curve.

  • V : Final volume of the sample preparation (mL), which is 50 mL in this protocol.

  • D : Any additional dilution factor (if applicable).

  • M : Mass of the cosmetic sample taken (g).

  • 10000 : Conversion factor from µg/g to % w/w.

Conclusion

This application note details a robust, specific, and reliable RP-HPLC method for the quantitative analysis of this compound in commercial hair dye products. The protocol provides a comprehensive framework, from sample preparation through to data analysis, and is grounded in established scientific principles and regulatory guidelines. By following the described procedures for both analysis and validation, analytical laboratories can confidently generate accurate data to support product quality control, ensure consumer safety, and demonstrate regulatory compliance.

References

  • Title: Phenol, 2-chloro-6-(ethylamino)-4-nitro-: Human health tier II assessment Source: Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) URL: [Link]

  • Title: 2-chloro-6-ethylamino-4-nitrophenol, 131657-78-8 Source: The Good Scents Company URL: [Link]

  • Title: [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] Source: PubMed, Zhonghua Yu Fang Yi Xue Za Zhi URL: [Link]

  • Title: Analysis of Hair Dyes Using Agilent InfinityLab Poroshell HPH-C18 4 μm Columns Source: Agilent Technologies URL: [Link]

  • Title: Separation of 2-Chloro-6-ethylamino-4-nitrophenol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Method of Test for Hair Dyes in Cosmetics (3) Source: Taiwan Food and Drug Administration URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A method for the measurement of intermediates of oxidative hair dyes in cosmetic products Source: National Environmental Research Institute, Denmark URL: [Link]

  • Title: HPLC-UV and FTIR Analytical Techniques to Determination of Para-phenylenediamine in Some Black hair dyes Source: Universal Journal of Pharmaceutical Research URL: [Link]

  • Title: Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-chloro-6-ethylamino-4-nitrophenol Source: European Commission URL: [Link]

  • Title: Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment Source: Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) URL: [Link]

  • Title: Final Report: Amended Safety Assessment of 2-Amino-6-Chloro-4-Nitrophenol Source: Cosmetic Ingredient Review URL: [Link]

  • Title: Development, validation and application of an HPLC method, for quality control of preservatives in cosmetic preparations Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: 2-Amino-6-Chloro-4-Nitrophenol Source: Cosmetics Info URL: [Link]

  • Title: 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL Source: EWG Skin Deep URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: 2-Amino-4-chloro-6-nitrophenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Application Notes & Protocols for Azo Dye Synthesis Using 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of azo dyes utilizing 2-Chloro-6-(ethylamino)-4-nitrophenol as a key coupling component. This substituted aromatic amine is a valuable intermediate in the production of various colorants, particularly within the cosmetic industry for hair dye formulations.[1] The protocol herein outlines a robust, two-stage process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound. We delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and offer insights into process control, safety, and characterization. This guide is intended for researchers and scientists in organic chemistry, materials science, and drug development.

Introduction: The Role of this compound in Dye Chemistry

This compound is an organic compound whose molecular structure is primed for creating vibrant colors.[1] Its structure features a phenol group (-OH) and a secondary ethylamino group (-NHCH₂CH₃), both of which are strong electron-donating groups. These groups activate the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. This reactivity makes it an excellent coupling component in the synthesis of azo dyes.

Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants.[2] Their synthesis is a cornerstone of industrial chemistry, typically involving a two-step process:

  • Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt.[3][4]

  • Azo Coupling: The diazonium salt, acting as an electrophile, attacks an electron-rich aromatic compound (the coupling component), such as this compound, to form the stable azo compound.[4][5]

The specific substituents on both the diazo and coupling components—in this case, the chloro, ethylamino, and nitro groups—are critical as they modulate the electronic properties of the final molecule, thereby determining its color, fastness, and solubility.

Chemical & Physical Profile

A summary of the key properties of the primary coupling component is presented below.

PropertyValueSource(s)
IUPAC Name This compound[6]
Molecular Formula C₈H₉ClN₂O₃[6]
Molecular Weight 216.62 g/mol [6]
CAS Number 131657-78-8[6]
Appearance Solid (often an orange-colored powder)[7]
Primary Application Hair dyeing formulations, intermediate in organic synthesis[1][6]

Health & Safety Precautions

Handling the reagents involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Compound Hazards: Aromatic amines and nitro compounds can be toxic and irritants.[5][8] this compound is classified as a skin and eye irritant.[9]

  • Diazonium Salt Instability: Diazonium salts are unstable and potentially explosive when isolated in a dry state.[5] Crucially, they must be kept in a cold aqueous solution (0–5 °C) and used immediately after preparation.

  • Acids and Bases: Handle concentrated acids (e.g., HCl) and bases (e.g., NaOH) with extreme caution, as they are corrosive.

Experimental Synthesis Workflow

The overall process can be visualized as a sequential two-part reaction. The first part is the formation of the electrophile (diazonium salt), and the second is the coupling reaction to form the final dye product.

Dye_Synthesis_Workflow start Start: Reagents diazo_prep Part A: Diazotization (Primary Aromatic Amine) start->diazo_prep coupling_prep Part B: Coupling Prep (this compound) start->coupling_prep coupling_reaction Azo Coupling Reaction (Mix A + B) diazo_prep->coupling_reaction Use immediately Temp: 0-5 °C coupling_prep->coupling_reaction isolation Part C: Isolation & Purification (Filtration & Washing) coupling_reaction->isolation characterization Analysis (Spectroscopy, etc.) isolation->characterization end_product Final Azo Dye characterization->end_product

Fig 1. General workflow for the synthesis of an azo dye.

Detailed Experimental Protocol

This protocol uses 4-nitroaniline as an exemplary primary aromatic amine for the diazotization step, as it is a common precursor for producing orange/red dyes.[5]

Materials and Reagents
  • Diazo Component: 4-Nitroaniline (1.38 g, 0.01 mol)

  • Coupling Component: this compound (2.17 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl) (for 'salting out')

  • Deionized Water

  • Ice

  • Beakers (250 mL, 400 mL)

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Filter Flask

  • pH paper or pH meter

Part A: Preparation of 4-Nitrobenzenediazonium Chloride Solution (Diazotization)

Causality: This step converts the relatively unreactive primary amine into a potent electrophile (the diazonium ion). The reaction must be performed at 0–5 °C because diazonium salts are unstable at higher temperatures and can decompose, leading to side reactions and reduced yield.[4][10]

  • Prepare Amine Solution: In a 250 mL beaker, combine 1.38 g (0.01 mol) of 4-nitroaniline with 5 mL of concentrated hydrochloric acid and 15 mL of deionized water. Stir the mixture until the amine is fully dissolved. Gentle warming may be required, but the solution must be cooled back down.[5]

  • Cooling: Place the beaker in a large ice-water bath and cool the solution to a temperature between 0 and 5 °C. Maintain this temperature throughout the diazotization process.

  • Prepare Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.[5]

  • Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirring 4-nitroaniline solution. The addition should be slow to prevent the temperature from rising above 5 °C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes. This ensures the diazotization reaction goes to completion.[5] The resulting mixture is the 4-nitrobenzenediazonium chloride solution. Use this solution immediately in Part B.

Part B: Azo Coupling Reaction

Causality: The electron-rich ring of this compound will now act as a nucleophile, attacking the electrophilic diazonium salt. This reaction is pH-dependent. Coupling to phenols is typically performed under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, which enhances its activating effect and facilitates the electrophilic substitution.[4]

  • Prepare Coupling Solution: In a 400 mL beaker, dissolve 2.17 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this solution in an ice-water bath to below 5 °C.

  • Coupling: While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold coupling component solution from Part B.

  • Dye Formation: A brightly colored precipitate (the azo dye) should form immediately.[5] Continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the coupling is complete.

Part C: Isolation and Purification of the Azo Dye

Causality: The crude dye product is often contaminated with unreacted starting materials and inorganic salts. Purification is necessary to obtain a high-purity product. "Salting out" is a technique used to decrease the solubility of the organic dye in the aqueous solution by increasing the ionic strength of the solution, thereby promoting precipitation.[4]

  • Promote Precipitation (Salting Out): Gently heat the reaction mixture until it begins to boil. Add approximately 2 g of NaCl and continue heating until it dissolves.[4]

  • Cooling & Crystallization: Stop heating and allow the mixture to cool to room temperature, then chill it thoroughly in an ice-water bath for at least 20 minutes to maximize crystallization.

  • Vacuum Filtration: Collect the precipitated dye using a Buchner funnel and vacuum filtration.

  • Washing: Wash the solid dye on the filter with several portions of cold deionized water to remove any residual salts and impurities.

  • Drying: Press the solid as dry as possible on the filter. Transfer the dye to a watch glass and allow it to air dry or dry it in a desiccator. Record the final mass and calculate the percentage yield.

Characterization

To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended:

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the azo (-N=N-) bond, nitro group (-NO₂), and hydroxyl group (-OH).

  • ¹H NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons.

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λ_max) of the dye, which corresponds to its color in the visible spectrum.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Dye Yield 1. Diazonium salt decomposed due to high temperature (>5 °C).[4] 2. Incorrect pH during coupling.1. Strictly maintain the temperature between 0–5 °C during diazotization. Use the diazonium salt immediately. 2. Check and adjust the pH of the coupling solution to be mildly alkaline (pH 8-10).
Oily Product Instead of Solid Impurities are present, or the product has low solubility and is not crystallizing properly.Try the "salting out" procedure (Part C, Step 1).[4] If the product remains oily, attempt recrystallization from a suitable solvent like ethanol.
Color of Dye is Not as Expected 1. Side reactions occurred due to improper temperature or pH control. 2. Impure starting materials.1. Repeat the synthesis with careful control over all reaction parameters. 2. Ensure the purity of the starting amine and coupling component before beginning the synthesis.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of an azo dye using this compound as the coupling component. By carefully controlling key parameters such as temperature and pH, researchers can effectively produce novel colorants for a variety of applications, from textiles to cosmetics. The principles of diazotization and azo coupling demonstrated here are fundamental to organic synthesis and offer a versatile platform for the development of new functional molecules.

References

  • Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • US Patent 5067966A. (1991). 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds. Google Patents.
  • General Scheme for the synthesis of azo dyes of 2-nitrophenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2020). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and spectral analysis of some new phenolic azo dyes. (2017). ResearchGate. Retrieved from [Link]

  • Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. (n.d.). Moorpark College. Retrieved from [Link]

  • 2-Amino-4-chloro-6-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. (n.d.). EWG Skin Deep®. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Environmental Study of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling an Environmental Contaminant of Emerging Concern

2-Chloro-6-(ethylamino)-4-nitrophenol is a synthetic organic compound primarily utilized as an intermediate in the manufacturing of dyes, with significant application in hair coloring products.[1] Its structure, characterized by a chlorinated and nitrated phenol with an ethylamino group, raises concerns about its potential environmental persistence, bioaccumulation, and toxicity. As a member of the nitrophenol family of compounds, it is anticipated to exhibit ecotoxicological properties.[2][3] The widespread use in consumer products suggests a high probability of its release into wastewater streams, and subsequently, into various environmental compartments.[4] This document provides a comprehensive guide for researchers and environmental scientists on the methodologies for the detection, quantification, and study of this compound in environmental matrices.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is critical for predicting its environmental fate and transport. These properties dictate its partitioning between water, soil, and air, and its potential for bioaccumulation.

PropertyValueSource
CAS Number 131657-78-8[5]
Molecular Formula C₈H₉ClN₂O₃[6]
Molecular Weight 216.62 g/mol [5]
Water Solubility 186.6 mg/L @ 25 °C (estimated)[7]
LogP (Octanol-Water Partition Coefficient) 2.60[5]

The moderate water solubility and LogP value suggest that this compound can be transported in aqueous systems while also having a tendency to partition into organic matter in soil and sediment, and potentially bioaccumulate in organisms.

Environmental Fate and Ecotoxicity: An Evidence-Based Postulation

Direct studies on the environmental fate and ecotoxicity of this compound are scarce. However, by examining closely related chlorinated nitrophenols, we can infer its likely behavior and toxicological profile.

Biodegradation

Chlorinated nitroaromatic compounds are generally considered persistent environmental pollutants.[8] However, numerous bacterial strains have been shown to degrade similar compounds. For instance, the degradation of 2-chloro-4-nitrophenol has been observed in various bacteria, often involving initial reductive or oxidative steps to remove the nitro or chloro groups, followed by ring cleavage.[9][10][11][12] It is plausible that this compound could undergo similar biodegradation pathways, although the presence of the ethylamino group may influence the rate and mechanism of degradation. The proposed initial steps in the biodegradation of this compound are illustrated in the diagram below.

Biodegradation Pathway A This compound B Initial Reductive/Oxidative Transformation (e.g., removal of nitro or chloro group) A->B Microbial Monooxygenases/ Reductases C Ring Cleavage B->C Dioxygenases D Metabolites entering central metabolic pathways C->D

Caption: Proposed initial stages of the microbial degradation of this compound.

Ecotoxicity

Chlorophenols are recognized as toxic to aquatic life, with the potential to cause a range of adverse effects.[13] The toxicity of nitrophenols is also well-documented, with some acting as uncouplers of oxidative phosphorylation.[3] The combination of chloro and nitro functional groups on the phenol ring in this compound suggests a significant potential for ecotoxicity. It is anticipated to be harmful to aquatic organisms, and its release into the environment should be closely monitored.

Analytical Protocols for Environmental Matrices

The accurate quantification of this compound in complex environmental samples requires robust analytical methods. The following protocols are adapted from established methods for the analysis of nitrophenols in water and soil.[14][15][16]

Workflow for Sample Analysis

The general workflow for the analysis of this compound in environmental samples involves sample collection, extraction and cleanup, and instrumental analysis.

Analytical Workflow cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting A Water/Soil Sample Collection B Extraction (SPE for water, Ultrasonic for soil) A->B C Extract Cleanup & Concentration B->C D HPLC-UV/MS Analysis C->D E Data Acquisition D->E F Quantification & Confirmation E->F G Final Report F->G

Caption: General workflow for the analysis of this compound in environmental samples.

Protocol 1: Analysis in Water Samples

This protocol details the analysis of this compound in water samples using Solid Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Rationale: SPE is employed to concentrate the analyte from a large volume of water and to remove interfering matrix components.[15]

  • Materials:

    • SPE cartridges (e.g., C18 or polymeric sorbents)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • Formic acid

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Sample Loading: Acidify the water sample (100-500 mL) to pH 3 with formic acid. Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile into a collection vial.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC with UV or Mass Spectrometry (MS) detection provides the necessary selectivity and sensitivity for the quantification of this compound.[5]

  • Instrumentation:

    • HPLC system with a UV-Vis or Mass Spectrometric detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at the maximum absorbance wavelength or MS in selected ion monitoring (SIM) mode.

  • Quality Control:

    • Analyze a procedural blank and a matrix spike with each batch of samples.

    • Prepare a calibration curve using standards of this compound in the mobile phase.

    • The correlation coefficient (r²) of the calibration curve should be >0.99.

Protocol 2: Analysis in Soil and Sediment Samples

This protocol outlines the analysis of this compound in soil and sediment samples using ultrasonic extraction followed by HPLC.

1. Sample Preparation: Ultrasonic Extraction

  • Rationale: Ultrasonic extraction is an efficient method for extracting organic pollutants from solid matrices.[16]

  • Materials:

    • Acetonitrile (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.

    • Extraction: Weigh 10 g of the homogenized sample into a beaker. Add 20 mL of a 1:1 mixture of acetonitrile and dichloromethane.

    • Ultrasonication: Place the beaker in an ultrasonic bath for 15-20 minutes.

    • Separation: Decant the solvent extract and filter it through anhydrous sodium sulfate to remove water.

    • Concentration: Evaporate the extract to near dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

2. Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)

  • The HPLC conditions and quality control measures are the same as described in Protocol 1 for water samples.

Conclusion and Future Perspectives

The protocols detailed in this document provide a robust framework for the environmental monitoring of this compound. While its primary use is in cosmetics, its potential for environmental release necessitates a thorough understanding of its fate, transport, and toxicity. Future research should focus on elucidating its specific biodegradation pathways, assessing its chronic toxicity to a range of aquatic and terrestrial organisms, and monitoring its presence in wastewater treatment plant effluents and receiving water bodies. Such data will be crucial for a comprehensive risk assessment and the potential development of regulatory guidelines for this emerging contaminant.

References

  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Accessed January 14, 2026.
  • Troubleshooting matrix effects in environmental sample analysis of nitrophenols. BenchChem. (n.d.). Accessed January 14, 2026.
  • Min Qian, Yuan Zhang, Yu Bian, Xue-song Feng, Zhong-bo Zhang. (2024). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Ecotoxicology and Environmental Safety, 116611.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. (n.d.). Accessed January 14, 2026.
  • A Fiber Optic Sensor Using a Molecularly Imprinted Chitosan Membrane Coating on a Fiber Surface as a Transducer for Discriminating 4-Nitrophenol from Its Positional Isomers. MDPI. (n.d.). Accessed January 14, 2026.
  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. (2023). Accessed January 14, 2026.
  • Schüürmann, G., Somashekar, R. K., & Kristen, U. (n.d.). Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry.
  • Nitrophenols: Ambient Water Quality Criteria. US EPA. (n.d.). Accessed January 14, 2026.
  • Toxicological Profile for Nitrophenols. NCBI - NIH. (n.d.). Accessed January 14, 2026.
  • Degradation of chlorinated nitroaromatic compounds.
  • Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central. (2014). Accessed January 14, 2026.
  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography. (n.d.). Accessed January 14, 2026.
  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PMC - NIH. (2018). Accessed January 14, 2026.
  • Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. PubMed. (2011). Accessed January 14, 2026.
  • Bacterial degradation pathways for 2-chloro-4-nitrophenol in (a)...
  • 2-chloro-6-ethylamino-4-nitrophenol, 131657-78-8. The Good Scents Company. (n.d.). Accessed January 14, 2026.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. (n.d.). Accessed January 14, 2026.
  • 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721. PubChem. (n.d.). Accessed January 14, 2026.
  • 2-Chloro-6-ethylamino-4-nitrophenol. SIELC Technologies. (2018). Accessed January 14, 2026.
  • Understanding 2-Chloro-6-(ethylamino)
  • Microbial photodegradation of aminoarenes. Metabolism of 2-amino-4-nitrophenol by Rhodobacter capsulatus. PubMed. (n.d.). Accessed January 14, 2026.
  • COMBINED METHODS FOR REMEDIATION OF NITROPHENOL-CONTAMINATED SOIL.
  • Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. (2008). Accessed January 14, 2026.
  • Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis. (2023). Accessed January 14, 2026.
  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. (n.d.). Accessed January 14, 2026.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols. NCBI - NIH. (n.d.). Accessed January 14, 2026.
  • This compound | C8H9ClN2O3 | CID 9794399. PubChem. (n.d.). Accessed January 14, 2026.
  • Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. MDPI. (2021). Accessed January 14, 2026.
  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures. (n.d.). Accessed January 14, 2026.
  • Green Approaches in High-Performance Liquid Chromatography for Sustainable Food Analysis: Advances, Challenges, and Regulatory Perspectives. PMC - PubMed Central. (n.d.). Accessed January 14, 2026.
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. (n.d.). Accessed January 14, 2026.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. (2024). Accessed January 14, 2026.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. (n.d.). Accessed January 14, 2026.
  • Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. MDPI. (n.d.). Accessed January 14, 2026.
  • environmental. USDA ARS. (n.d.). Accessed January 14, 2026.
  • Online Publication Title List. NSCEP | US EPA. (n.d.). Accessed January 14, 2026.
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. NIH. (n.d.). Accessed January 14, 2026.

Sources

Application Note: A Novel Chromogenic Substrate System for the Sensitive Detection of Phosphatase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed protocol for a novel chromogenic assay designed for the sensitive quantification of phosphatase activity. The assay is based on a hypothetical phosphorylated substrate, 2-Chloro-6-(ethylamino)-4-nitrophenyl phosphate . Upon enzymatic action, this substrate releases the chromogenic compound 2-Chloro-6-(ethylamino)-4-nitrophenol (CENP) . Under alkaline conditions, CENP is deprotonated to form a phenolate ion, which exhibits a distinct yellow color, with an absorbance maximum around 405 nm. The intensity of this color is directly proportional to the phosphatase activity in the sample. This application note provides the scientific principles, detailed step-by-step protocols for a 96-well plate format, and expected performance characteristics.

Introduction

The detection and quantification of enzyme activity are fundamental to various fields, including drug discovery, clinical diagnostics, and molecular biology.[1] Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphate monoesters, playing a vital role in cellular signaling and regulation.[2] Chromogenic assays offer a straightforward, cost-effective, and robust method for measuring enzyme activity.[3][4] These assays employ a substrate that is converted into a colored product by the enzyme of interest.[5][6]

The most widely used chromogenic substrate for phosphatases, particularly alkaline phosphatase (AP), is p-nitrophenyl phosphate (pNPP).[7][8] AP cleaves pNPP to produce p-nitrophenol (pNP), which, under alkaline conditions, forms the yellow p-nitrophenolate ion, measurable at 405 nm.[1][9]

While this compound is known as an intermediate in the cosmetic industry, particularly in hair dye formulations[10][11], its structural similarity to pNP suggests its potential as a superior chromogenic indicator. The presence of electron-withdrawing chloro and nitro groups, combined with the electron-donating ethylamino group, is hypothesized to modulate the pKa of the phenolic proton and enhance the molar absorptivity of the resulting phenolate, potentially leading to a more sensitive assay. This note describes a theoretical framework and protocol for its use in a phosphatase assay.

Principle of the Assay

The proposed assay is a two-step process involving enzymatic hydrolysis followed by a pH-dependent color development.

  • Enzymatic Reaction: A phosphatase enzyme (e.g., Alkaline Phosphatase) catalyzes the hydrolysis of the colorless substrate, 2-Chloro-6-(ethylamino)-4-nitrophenyl phosphate, to release the chromogen, this compound (CENP), and inorganic phosphate.

  • Color Development: The assay is conducted under alkaline conditions (pH > 9). At this pH, the phenolic proton of the liberated CENP is abstracted, yielding the intensely yellow-colored 2-Chloro-6-(ethylamino)-4-nitrophenolate ion. The absorbance of this colored product is measured spectrophotometrically at or near 405 nm. The rate of color formation is directly proportional to the phosphatase activity.[1]

Assay_Principle sub 2-Chloro-6-(ethylamino)-4-nitrophenyl phosphate (Colorless Substrate) prod1 This compound (CENP) (Intermediate) sub->prod1 phenolate CENP-Phenolate Ion (Intense Yellow Product) prod1->phenolate prod2 Phosphate (Pi) enzyme Alkaline Phosphatase enzyme->sub oh OH- (Alkaline pH) oh->prod1

Figure 1: Assay Principle Workflow.

Materials and Reagents

  • Assay Buffer: 1.0 M Diethanolamine buffer, 0.5 mM MgCl₂, pH 9.8.

  • Substrate: 2-Chloro-6-(ethylamino)-4-nitrophenyl phosphate (hypothetical).

  • Substrate Stock Solution: 100 mM in deionized water. Store in aliquots at -20°C.

  • Working Substrate Solution: Prepare fresh by diluting the Stock Solution in Assay Buffer to the desired final concentration (e.g., 10 mM).

  • Stop Solution: 3.0 M Sodium Hydroxide (NaOH).

  • Phosphatase Standards: A purified alkaline phosphatase preparation of known activity (e.g., from calf intestine).

  • Sample: Cell lysates, purified enzyme preparations, or other biological samples.[12]

  • Microplate: Clear, flat-bottom 96-well plate.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mL): Dissolve 10.5 g of diethanolamine in 80 mL of deionized water. Add 50 µL of 1 M MgCl₂ solution. Adjust the pH to 9.8 with concentrated HCl. Bring the final volume to 100 mL with deionized water.

  • Enzyme Standards: Perform serial dilutions of the alkaline phosphatase stock to generate a standard curve (e.g., from 10 U/mL to 0.1 U/mL) using the Assay Buffer as the diluent.[12]

  • Sample Preparation: Dilute biological samples as necessary with Assay Buffer to ensure the final activity falls within the linear range of the standard curve.

Assay Procedure (96-Well Plate Format)

The following protocol is designed for a total reaction volume of 200 µL per well.

  • Plate Setup: Add 50 µL of each enzyme standard, sample, and a buffer-only blank in triplicate to the wells of a 96-well plate.

  • Reaction Initiation: Add 150 µL of the freshly prepared Working Substrate Solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C (or room temperature) for 15-60 minutes.[12] The incubation time should be optimized to ensure the absorbance values of the highest standard remain within the linear range of the instrument. Protect the plate from direct light.

  • Reaction Termination (Optional Endpoint Assay): Add 50 µL of Stop Solution to each well. The stop solution halts the enzymatic reaction and ensures full development of the yellow color.[8][9]

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate, and Stop Solution prep_standards Prepare Serial Dilutions of Enzyme Standards prep_samples Prepare/Dilute Experimental Samples add_samples 1. Pipette 50 µL of Standards, Samples & Blanks into Wells prep_samples->add_samples add_substrate 2. Add 150 µL of Working Substrate Solution to all wells add_samples->add_substrate incubate 3. Incubate at 37°C for 15-60 min add_substrate->incubate stop_reaction 4. Add 50 µL of Stop Solution (3M NaOH) incubate->stop_reaction read_abs Measure Absorbance at 405 nm stop_reaction->read_abs calc_activity Calculate Enzyme Activity from Standard Curve read_abs->calc_activity

Figure 2: Step-by-step experimental workflow.

Data Analysis and Expected Performance

Standard Curve

Subtract the mean absorbance of the blank wells from the mean absorbance of all standard and sample wells. Plot the corrected absorbance values (Y-axis) against the known enzyme activity or concentration of the standards (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

Hypothetical Performance Data

The performance of this hypothetical assay is projected based on the known characteristics of nitrophenol-based substrates.[13][14] The structural modifications in CENP are expected to yield a high molar absorptivity.

ParameterExpected ValueDescription
Wavelength (λmax) ~405 nmThe absorbance maximum of the deprotonated phenolate ion in alkaline buffer.[7]
Molar Absorptivity (ε) >18,000 M⁻¹cm⁻¹Expected to be comparable to or greater than that of p-nitrophenol.[7][14]
Assay Range 0.1 - 10 U/mLThe linear range for a typical alkaline phosphatase standard curve.
Limit of Detection (LOD) < 3 ng enzymeBased on typical sensitivity for similar chromogenic phosphatase assays.[9]

Discussion and Trustworthiness

This protocol describes a robust and self-validating system for the measurement of phosphatase activity. The use of a standard curve with a known enzyme concentration allows for the accurate quantification of activity in unknown samples. The inclusion of blank wells is critical to correct for any background absorbance from the reagents or sample matrix.

The primary advantage of using a substituted nitrophenol like CENP lies in the potential for enhanced spectral properties. The combination of electron-withdrawing and donating groups on the aromatic ring can shift the λmax and increase the molar extinction coefficient, which would directly translate to a higher signal-to-noise ratio and improved assay sensitivity compared to the traditional pNPP substrate.[13]

For the protocol to be fully validated, the hypothetical substrate, 2-Chloro-6-(ethylamino)-4-nitrophenyl phosphate, would need to be synthesized and characterized. Experimental determination of the pKa of CENP and the molar absorptivity of its corresponding phenolate would be required to confirm the theoretical advantages.

References

  • ScienCell Research Laboratories. pNPP Phosphatase Assay (PNPP). Available from: [Link]

  • Xiameter. Understanding this compound: A Key Hair Dye Intermediate. Available from: [Link]

  • DC Fine Chemicals. Chromogenic Substrates Overview. Available from: [Link]

  • EWG Skin Deep®. What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. Available from: [Link]

  • BioAssay Systems. pNPP Phosphatase Assay Kits. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wikipedia. Alkaline phosphatase. Available from: [Link]

  • ResearchGate. Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol.... Available from: [Link]

  • National Institutes of Health. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Available from: [Link]

  • The Good Scents Company. 2-chloro-6-ethylamino-4-nitrophenol, 131657-78-8. Available from: [Link]

  • ResearchGate. Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Available from: [Link]

  • PubMed. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Available from: [Link]

  • PubChem. 2-Amino-6-Chloro-4-Nitrophenol. Available from: [Link]

  • PubMed Central. Effective reduction of nitrophenols and colorimetric detection of Pb(ii) ions by Siraitia grosvenorii fruit extract capped gold nanoparticles. Available from: [Link]

  • ResearchGate. Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Available from: [Link]

  • ResearchGate. Simulated (blue) and experimental (red) absorption spectra of.... Available from: [Link]

  • MDPI. Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. Available from: [Link]

  • PubMed. Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. Available from: [Link]

Sources

Application Note: Quantitative Determination of 2-Chloro-6-(ethylamino)-4-nitrophenol in Environmental and Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Chloro-6-(ethylamino)-4-nitrophenol (CENP) in complex matrices, including environmental water, soil, and human plasma. CENP is a key intermediate in the manufacturing of hair dyes and other organic compounds, making its monitoring in environmental and biological systems crucial for safety and exposure assessments.[1] The methodologies outlined herein provide detailed protocols for sample preparation using Solid-Phase Extraction (SPE) for water, QuEChERS for soil, and Liquid-Liquid Extraction (LLE) for plasma, ensuring high recovery and minimal matrix effects. The subsequent LC-MS/MS analysis is optimized for high sensitivity and specificity. All methods have been structured to align with the principles of international regulatory guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction

This compound (CENP) is an aromatic compound utilized primarily as an intermediate in the synthesis of hair dyes.[1] Its chemical structure, featuring chloro, ethylamino, and nitro functional groups, contributes to its utility in color development but also raises potential toxicological and environmental concerns. The presence of such compounds in environmental compartments due to industrial effluent or in biological systems through occupational or consumer exposure necessitates the development of sensitive and reliable analytical methods for their quantification.

The analysis of CENP in complex matrices like soil, water, and plasma is challenging due to the presence of numerous interfering endogenous and exogenous substances. These matrix components can lead to signal suppression or enhancement in mass spectrometry, compromising the accuracy of quantification.[2] Therefore, effective sample preparation is paramount to isolate the target analyte and ensure the reliability of the analytical results. This document provides comprehensive, step-by-step protocols for the extraction and quantification of CENP, grounded in established analytical principles and validated according to international standards.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number131657-78-8[3]
Molecular FormulaC₈H₉ClN₂O₃[4]
Molecular Weight216.62 g/mol [4]
LogP2.60[3]
Water Solubility186.6 mg/L @ 25 °C (est)[5]

Analytical Method: LC-MS/MS

The core of this application note is a highly selective and sensitive LC-MS/MS method. High-performance liquid chromatography (HPLC) is employed for the separation of CENP from matrix components, and tandem mass spectrometry provides unambiguous identification and precise quantification.

Liquid Chromatography (LC) Conditions

A reverse-phase HPLC method is suitable for the separation of CENP.[3][6]

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40 °C

Rationale: A C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds like CENP. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization (ESI) and improves peak shape.[6] A gradient elution ensures efficient separation from early-eluting polar interferences and timely elution of CENP.

Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

ParameterCondition
Mass SpectrometerSciex API 4000 or equivalent
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage4500 V
Gas Temperature350 °C
Nebulizer Pressure40 psi
MRM TransitionsTo be determined by infusion of a standard solution
Dwell Time150 ms

Rationale: ESI in positive mode is selected based on the presence of the basic ethylamino group, which can be readily protonated. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing the impact of co-eluting matrix components.[7]

Sample Preparation Protocols

The choice of sample preparation technique is critical and matrix-dependent. The following protocols are designed to provide high analyte recovery and extract cleanliness.

Environmental Water Samples: Solid-Phase Extraction (SPE)

SPE is a robust technique for isolating analytes from aqueous matrices.[8]

Workflow for SPE of Water Samples

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 100 mL Water Sample Acidify Acidify to pH 3 with HCl Sample->Acidify Spike Spike with Internal Standard Acidify->Spike Condition Condition SPE Cartridge (Methanol then Water) Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge (5% Methanol in Water) Load->Wash Elute Elute CENP (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze QuEChERS_Workflow cluster_cleanup Dispersive SPE Cleanup Start 10 g Soil Sample in 50 mL tube Add_Water Add 10 mL Water (if dry) Start->Add_Water Add_ACN Add 10 mL Acetonitrile & Internal Standard Add_Water->Add_ACN Shake1 Vortex/Shake vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO₄, NaCl, etc.) Shake1->Add_Salts Shake2 Shake vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min @ 4000 rpm) Shake2->Centrifuge1 Transfer Transfer 1 mL Supernatant to dSPE tube Centrifuge1->Transfer dSPE_Shake Vortex (30 s) Transfer->dSPE_Shake Centrifuge2 Centrifuge (2 min @ 8000 rpm) dSPE_Shake->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze

Caption: QuEChERS workflow for the extraction of CENP from soil.

Detailed Protocol:

  • Sample Hydration & Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 10 mL of water and let it hydrate for 30 minutes. [9]Add 10 mL of acetonitrile and the internal standard.

  • Salting Out: Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent blend (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 8000 rpm for 2 minutes. The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.

Human Plasma Samples: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for cleaning up biological fluid samples like plasma.

Workflow for LLE of Plasma Samples

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Plasma 200 µL Plasma Sample Spike Spike with Internal Standard Plasma->Spike Buffer Add 200 µL Buffer (pH 5) Spike->Buffer Add_Solvent Add 1 mL Ethyl Acetate Buffer->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min @ 3000 rpm) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma.

Detailed Protocol:

  • Sample Preparation: In a microcentrifuge tube, combine 200 µL of human plasma with the internal standard. Add 200 µL of a pH 5 buffer to adjust the sample pH.

  • Extraction: Add 1 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Concentration and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

Method Validation

The analytical method should be validated according to internationally recognized guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and ICH Q2(R1). [1][2][3][10]This ensures the reliability and accuracy of the data generated.

Validation Parameters Summary:

ParameterDescription and Acceptance Criteria
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix samples from at least six different sources.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five standards should be used, and the correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at a minimum of three concentration levels (LQC, MQC, HQC). Accuracy should be within ±15% of nominal values (±20% at LLOQ), and precision (RSD) should not exceed 15% (20% at LLOQ).
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Recovery The extraction efficiency of the analytical process, determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.
Matrix Effect The direct or indirect alteration of the analyte response due to the presence of interfering components in the sample matrix. Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term, and post-preparative stability).

Conclusion

The protocols described in this application note provide a comprehensive framework for the robust quantification of this compound in diverse and complex matrices. By combining optimized and matrix-specific sample preparation techniques with the high selectivity and sensitivity of LC-MS/MS, these methods are suitable for a range of applications, from environmental monitoring to toxicological screening. The emphasis on rigorous method validation ensures that the generated data is reliable, accurate, and defensible, meeting the stringent requirements of the scientific and regulatory communities.

References

  • U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Good Scents Company. (n.d.). 2-chloro-6-ethylamino-4-nitrophenol. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-ethylamino-4-nitrophenol on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • MDPI. (2021). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. [Link]

  • Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. [Link]

  • MDPI. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. [Link]

  • MDPI. (2017). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link]

  • PubMed. (1993). Determination of phenol, m-, o- and p-cresol, p-aminophenol and p-nitrophenol in urine by high-performance liquid chromatography. [Link]

  • CDC Stacks. (n.d.). Measurement of p-Nitrophenol in the Urine of Residents Whose Homes Were Contaminated with Methyl Parathion. [Link]

  • ResearchGate. (2021). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-6-(ethylamino)-4-nitrophenol. This compound is a key intermediate and component in the cosmetics industry, particularly in hair dye formulations.[1] The method's development was approached with a focus on scientific rationale for component selection, leading to a final protocol utilizing a C18 stationary phase, a buffered acetonitrile/water mobile phase, and UV detection. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for its intended purpose in quality control and research settings.[2][3]

Introduction and Method Rationale

This compound (CAS: 131657-78-8) is an aromatic amine whose chemical structure, featuring nitro and chloro functional groups, makes it effective for color development in cosmetic products.[1] Ensuring the purity and concentration of this compound in raw materials and final formulations is critical for product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such compounds due to its high resolution, sensitivity, and applicability to non-volatile substances.[1][4]

The selection of a reversed-phase method is predicated on the physicochemical properties of the analyte. With a molecular formula of C8H9ClN2O3 and the presence of both a non-polar benzene ring and moderately polar functional groups, it is well-suited for partitioning on a non-polar stationary phase like C18.[5] The presence of chromophoric groups (specifically the nitrophenol system) allows for sensitive detection using a UV-Vis spectrophotometer. The method was developed to be isocratic for simplicity, speed, and robustness, making it ideal for routine quality control analysis.[6][7]

Chromatographic Method Development

The primary objective was to achieve a symmetric peak for the analyte, baseline-separated from any potential impurities or matrix components, within a reasonable analysis time.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Reference Standard: this compound (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (≥18.2 MΩ·cm).

  • Reagents: Phosphoric acid (ACS grade), Potassium dihydrogen phosphate (ACS grade).

Optimization of Chromatographic Conditions
  • Stationary Phase Selection: A C18 column was selected as the primary choice due to its versatility and proven efficacy in separating aromatic compounds of moderate polarity.[8][9] The end-capped nature of the XDB-C18 column minimizes peak tailing caused by silanol interactions.

  • Mobile Phase Selection:

    • Organic Modifier: Both acetonitrile and methanol were evaluated. Acetonitrile was chosen as it provided a sharper peak shape and a shorter retention time for the analyte compared to methanol, indicating a stronger elution strength for this specific compound.

    • Aqueous Phase & pH Control: The phenolic group on the analyte is weakly acidic. To ensure consistent retention and avoid peak broadening, the mobile phase pH must be controlled to keep the analyte in its non-ionized form. A phosphate buffer at pH 3.0 was selected. This pH is well below the pKa of the phenol, ensuring it remains protonated. Phosphoric acid is a suitable buffer for Mass Spectrometry (MS) incompatible methods.[10][11]

  • Detection Wavelength (λmax): A solution of the reference standard was scanned from 200 to 600 nm using the DAD. The UV spectrum showed significant absorbance maxima. While nitrophenols can show absorbance near 400 nm in basic conditions, in the acidic mobile phase, a strong absorbance is expected at a lower wavelength.[12] For this application, a wavelength of 254 nm was chosen for detection, as it offers a robust signal for many aromatic compounds and is a common wavelength for nitroaromatic component analysis.[13]

Final Optimized Method

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20mM KH2PO4 Buffer (pH 3.0 adjusted with H3PO4) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (20mM KH2PO4, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix 550 mL of acetonitrile with 450 mL of the prepared buffer. Degas the solution for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Hypothetical Hair Dye Matrix)
  • Accurately weigh approximately 1.0 g of the hair dye product into a 50 mL centrifuge tube.

  • Add 20 mL of the mobile phase.

  • Vortex for 2 minutes to disperse the sample.

  • Sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Centrifuge at 4000 RPM for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC System Operation Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Std Prepare Standards Inject Inject Blank, Standards, & Samples Prep_Std->Inject Prep_Sample Prepare Sample Prep_Sample->Inject Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validation_Flow Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness

Caption: Logical flow of the method validation parameters.

Specificity

Specificity was assessed by injecting a blank (mobile phase), a placebo (hair dye matrix without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity and Range

Linearity was evaluated by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Linear Range 1.0 - 100 µg/mL-
Correlation Coeff. (r²) 0.9998r² ≥ 0.999
Regression Equation y = 45872x + 1254-
Accuracy

Accuracy was determined by performing a recovery study on a placebo matrix spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Each level was prepared in triplicate.

Spike LevelConc. Added (µg/mL)Conc. Found (µg/mL)% Recovery% RSD
80% 40.039.899.5%0.8%
100% 50.050.3100.6%0.5%
120% 60.059.599.2%0.7%
Acceptance Criteria 98 - 102% ≤ 2%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard were made on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

Precision Type% RSDAcceptance Criteria
Repeatability 0.65%% RSD ≤ 2.0%
Intermediate Precision 1.12%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
LOD 0.25
LOQ 0.83

The LOQ was confirmed by analyzing a standard at this concentration, which yielded acceptable accuracy and precision.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored.

Parameter VariedVariationResult
Flow Rate (mL/min) ± 0.1No significant change in resolution
Column Temperature (°C) ± 2Minor shift in retention time, within limits
Mobile Phase Composition (%) ± 2%Minor shift in retention time, within limits
Mobile Phase pH ± 0.1No significant change in peak shape

The method was found to be robust for all tested variations.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The validation results confirm that the method is linear, accurate, precise, specific, and robust over the specified range. This application note provides a comprehensive protocol that is suitable for routine quality control analysis of this compound in raw materials and finished cosmetic products.

References

  • Vertex AI Search. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Vertex AI Search. Understanding this compound: A Key Hair Dye Intermediate.
  • PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • The Good Scents Company. 2-chloro-6-ethylamino-4-nitrophenol, 131657-78-8.
  • ResearchGate. Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens.
  • American Chemical Society. Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion.
  • BenchChem. Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • SIELC Technologies. Separation of 2-Chloro-6-ethylamino-4-nitrophenol on Newcrom R1 HPLC column.
  • PubChem. This compound | C8H9ClN2O3 | CID 9794399.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • National Institutes of Health. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • ResearchGate. An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water.
  • ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ResearchGate. Fig. 4 (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b).... Available at: [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of Nitrophenols from Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Nitrophenol Analysis in Water

Nitrophenols are a class of organic compounds widely used in the synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1] Their presence in environmental water sources, even at low concentrations, poses a significant risk to aquatic life and human health due to their toxicity.[2] Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent guidelines for their monitoring.[3][4] The accurate quantification of nitrophenols in water samples is often challenging due to their low concentrations and the presence of complex sample matrices.[5]

Solid-phase extraction (SPE) has emerged as a robust and efficient sample preparation technique for the preconcentration of nitrophenols from water, offering significant advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving sample cleanup, and enabling higher analyte enrichment.[6][7] This application note provides a comprehensive guide to the principles, a detailed protocol, and best practices for the solid-phase extraction of nitrophenols from water samples, intended for researchers, environmental scientists, and analytical chemists.

The Principle of Solid-Phase Extraction for Nitrophenols

SPE is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid stationary phase (the sorbent) and the liquid mobile phase (the sample and subsequent solvents).[8][9] The choice of sorbent is critical and depends on the physicochemical properties of the target analytes and the sample matrix.[7]

For nitrophenols, which are moderately polar compounds, reversed-phase SPE is the most common approach. In this mode, a non-polar stationary phase is used to retain the analytes from a polar aqueous sample. The nitrophenol molecules are adsorbed onto the sorbent via hydrophobic interactions. Interferences that are more polar than the nitrophenols will pass through the cartridge, while less polar interferences will be retained along with the analytes. A carefully selected wash solvent can then be used to remove some of the less strongly bound interferences without eluting the nitrophenols. Finally, a non-polar solvent is used to disrupt the hydrophobic interactions and elute the purified and concentrated nitrophenols.

The general workflow for the solid-phase extraction of nitrophenols is depicted in the following diagram:

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Analyte Recovery Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Prepare sorbent for sample Load 3. Sample Loading Equilibrate->Load Introduce sample to sorbent Wash 4. Washing Load->Wash Remove interferences Elute 5. Elution Wash->Elute Recover purified analytes Collect Analyte Collection Elute->Collect

Caption: General workflow for solid-phase extraction.

Sorbent Selection: A Critical Choice

The choice of sorbent material is paramount for achieving high recovery and reproducibility. Several types of sorbents are available for the extraction of nitrophenols, with polymeric and silica-based C18 sorbents being the most common.

  • Polymeric Sorbents: These are often copolymers of polystyrene-divinylbenzene (PS-DVB) and offer high surface area and excellent retention for a broad range of compounds, including polar and non-polar analytes.[10] They are stable over a wide pH range, which is advantageous for method development. Some studies have shown that polymeric sorbents provide the best compromise for the simultaneous extraction of nitrophenols and other pollutants of varying polarities.[10]

  • C18 (Octadecyl) Silica Sorbents: This is a traditional reversed-phase sorbent where silica particles are functionalized with C18 alkyl chains.[11] It is highly effective for retaining non-polar to moderately polar compounds from aqueous matrices.[11] However, C18 silica can have strong interactions with nitrophenols due to residual hydroxyl groups on the silica surface, which can sometimes lead to lower recoveries for certain nitrophenols.[10]

  • Novel Sorbents: Research is ongoing into new sorbent materials with enhanced selectivity and capacity for nitrophenols. These include carbon nanotubes and ionic liquids, which have shown high adsorption capacity.[12] Microporous organic networks have also been explored as efficient adsorbents.[13]

The following table summarizes the performance of different sorbents for the extraction of various nitrophenols from water samples, as reported in the literature.

Sorbent TypeTarget NitrophenolsRecovery (%)Analytical MethodReference
Polymeric (Lichrolut EN)4-nitrophenol, 2-nitrophenol, 4,6-dinitro-o-cresol, 2,4-dinitrophenol90–112%HPLC-UV[6]
Polymeric (Strata X)Nitrophenols and PAHsGood compromise for bothHPLC[10]
Polymeric (Bond Elut Plexa)11 different phenols including nitrophenols87-108%HPLC[14]
Carbon Nanotubes & Ionic LiquidNitrophenols90-112%Capillary Electrophoresis[12]
C18 SilicaNot recommended for nitrophenols due to strong interactions-HPLC[10]

Detailed Protocol: SPE of Nitrophenols using a Polymeric Sorbent

This protocol is a generalized procedure based on established methods for the extraction of nitrophenols from water samples using a polymeric SPE cartridge.[6][14] It is recommended to optimize the parameters for specific applications and water matrices.

Materials and Reagents:

  • Polymeric SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • SPE vacuum manifold

  • Collection vials

Protocol Steps:

SPE_Protocol cluster_prep Sample Preparation cluster_spe SPE Procedure cluster_analysis Post-Extraction Sample_Prep 1. Adjust sample pH to ~2-3 with HCl Condition 2. Condition Cartridge: - 5 mL Methanol - 5 mL Deionized Water Sample_Prep->Condition Load 3. Load Sample: - Pass the acidified sample through the cartridge at a flow rate of ~5-10 mL/min Condition->Load Wash 4. Wash Cartridge: - 5 mL Deionized Water to remove polar interferences Load->Wash Dry 5. Dry Sorbent: - Apply vacuum for 10-15 min to remove residual water Wash->Dry Elute 6. Elute Nitrophenols: - 2 x 3 mL of Acetonitrile or a suitable solvent mixture Dry->Elute Evaporate 7. Evaporate eluate to near dryness under a gentle stream of nitrogen Elute->Evaporate Reconstitute 8. Reconstitute in a small volume of mobile phase for analysis (e.g., HPLC-UV) Evaporate->Reconstitute

Caption: Step-by-step protocol for SPE of nitrophenols.

Causality behind Experimental Choices:

  • pH Adjustment: Nitrophenols are acidic compounds. Lowering the pH of the water sample to below their pKa values ensures that they are in their neutral, protonated form. This increases their hydrophobicity and enhances their retention on the reversed-phase sorbent.[14]

  • Conditioning: The conditioning step with an organic solvent like methanol solvates the polymeric sorbent, activating it for optimal interaction with the analytes. The subsequent rinse with deionized water removes the organic solvent and prepares the cartridge for the aqueous sample.[15][16]

  • Sample Loading Flow Rate: A controlled flow rate is crucial. A flow rate that is too fast can lead to poor retention and breakthrough of the analytes, while a rate that is too slow can unnecessarily prolong the extraction time.

  • Washing: The water wash step is designed to remove highly polar, water-soluble interferences that may have been retained on the sorbent, without affecting the retained nitrophenols.

  • Drying: Thoroughly drying the sorbent after the wash step is critical, especially if the elution solvent is not miscible with water. Residual water can negatively impact the elution efficiency.

  • Elution: A strong organic solvent like acetonitrile or a mixture of solvents is used to disrupt the hydrophobic interactions between the nitrophenols and the sorbent, allowing for their elution and collection.[9] Using two smaller aliquots for elution can improve recovery compared to a single larger volume.[9]

Method Validation and Quality Control

For reliable and defensible results, it is essential to validate the SPE method and implement a robust quality control (QC) program.

Key Validation Parameters:

  • Recovery: Determined by spiking a blank water sample with a known concentration of nitrophenols and comparing the analytical result after extraction to the spiked amount. Recoveries between 80-120% are generally considered acceptable.[5]

  • Precision: Assessed by performing replicate extractions of a spiked sample and expressed as the relative standard deviation (RSD). RSD values below 15% are typically desired.[6]

  • Linearity: The response of the analytical instrument should be linear over the expected concentration range of the samples.

  • Method Detection Limit (MDL): The minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[3]

Quality Control Practices:

  • Method Blank: A blank water sample that is carried through the entire extraction and analysis procedure to check for contamination.

  • Laboratory Control Sample (LCS): A blank water sample spiked with a known concentration of nitrophenols, used to monitor the performance of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of environmental samples that are spiked with a known concentration of nitrophenols to assess the effect of the sample matrix on the extraction efficiency and precision.

Troubleshooting Common SPE Problems

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Inappropriate sorbent selection- Sample pH not optimized- Sample loading flow rate too high- Incomplete elution- Cartridge drying was insufficient- Test different sorbent types (e.g., polymeric vs. C18)- Ensure sample pH is 2-3 units below the analyte pKa- Reduce the sample loading flow rate- Use a stronger elution solvent or increase the elution volume- Ensure the sorbent is thoroughly dried before elution
Poor Precision (High RSD) - Inconsistent sample loading or elution flow rates- Channeling in the SPE cartridge- Non-homogenous samples- Use a vacuum manifold with flow control- Ensure the sorbent bed does not run dry during conditioning and loading- Thoroughly mix samples before extraction
High Background/Interferences - Insufficient washing- Co-elution of matrix components- Optimize the wash step with a slightly stronger, yet non-eluting, solvent- Consider using a different type of sorbent with higher selectivity

Conclusion

Solid-phase extraction is a powerful and versatile technique for the determination of nitrophenols in water samples. By carefully selecting the appropriate sorbent and optimizing the extraction parameters, researchers can achieve high analyte recoveries, excellent precision, and low detection limits. The protocol and guidelines presented in this application note provide a solid foundation for developing and implementing robust and reliable SPE methods for the analysis of nitrophenols in various aqueous matrices. The subsequent analysis is typically performed using techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5][6]

References

  • Beldean-Galea, M. S., Filip, M., & Coman, V. (2014). Simultaneous determination of nitrophenols and poly-aromatic hydrocarbons in aquatic samples by solid phase extraction and HPLC analysis. Acta Chimica Slovenica, 61(1), 202–207. [Link]

  • Padrón, C., et al. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Pinto, C. G., et al. (2013). Solid-phase extraction of nitrophenols in water by using a combination of carbon nanotubes with an ionic liquid coupled in-line to CE. Electrophoresis, 34(2), 304–308. [Link]

  • Pinto, C. G., et al. (2016). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1429, 59–67. [Link]

  • University of Arizona. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. Proteomics Core Facility. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA Office of Water. [Link]

  • Apeh, D. O., et al. (2013). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Pure and Applied Chemistry, 7(1), 1–9. [Link]

  • Li, Y., et al. (2019). Removal and detection of phenols through an SPE-HPLC method using microporous organic networks as adsorbent. Talanta, 194, 336–343. [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. [Link]

  • Puig, D., & Barceló, D. (2000). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols. Journal of Chromatography A, 896(1-2), 159–170. [Link]

  • Apeh, D. O., et al. (2013). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. ResearchGate. [Link]

  • Amoo, I. A. (2010). Determination of phenols in water by high performance liquid chromatography with a UV-detector. Theseus. [Link]

  • Analytics-Shop. (n.d.). Selecting the sorbent for solid phase extraction. [Link]

  • Mirnaghi, F. S., & Pawliszyn, J. (2012). A critical review of solid phase microextraction for analysis of water samples. UWSpace. [Link]

  • ResearchGate. (n.d.). Sorbents for solid phase extraction and separation mechanisms for solid... | Download Table. [Link]

  • García-Valcárcel, A. I., & Tadeo, J. L. (2019). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 24(21), 3907. [Link]

  • Jenkins, T. F., et al. (1996). Evaluation of clean solid phases for extraction of nitroaromatics and nitramines from water. Journal of AOAC International, 79(4), 958–964. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • Jenkins, T. F., et al. (1995). Evaluation of clean solid phases for extraction of nitroaromatics and nitramines from water. Special report. OSTI.GOV. [Link]

  • Hawach. (2025). Description of Extraction Principle, Main Features and Technical Characteristics of C18 SPE Cartridges. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. EPA. [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Nitrophenols. EPA. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • Varian, Inc. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Application Note. [Link]

  • Li, Y., et al. (2014). Comparison of Different Cartridges of Solid Phase Extraction for Determination of Polyphenols in Tobacco by UPLC/MS/MS and Multivariate Statistical Analysis. Chinese Journal of Analytical Chemistry, 42(10), 1461–1467. [Link]

  • Majors, R. E. (2006). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC North America, 24(11), 1204–1215. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Chloro-6-(ethylamino)-4-nitrophenol (CAS 131657-78-8). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. As a critical intermediate, particularly in the cosmetic industry for hair dye formulations, achieving high purity of this compound is paramount for ensuring final product safety, efficacy, and regulatory compliance.[1][2] This guide is structured to address common challenges encountered during purification and to provide robust, validated methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most probable impurities in a crude synthesis of this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. However, based on common chlorination and nitration reactions of phenolic compounds, the following impurities are frequently observed:

  • Unreacted Starting Materials: Residual precursors, such as 4-nitrophenol or a related aminophenol, may persist if the reaction does not go to completion.[3]

  • Over-Chlorinated Byproducts: A significant potential impurity is the dichlorinated analog, 2,6-dichloro-4-nitrophenol. This arises from the difficulty in controlling the regioselectivity of chlorination on an activated aromatic ring.[4][5]

  • Isomeric Byproducts: Depending on the precursors, other positional isomers can be formed.

  • Polymeric or Tarry Materials: Highly colored, often intractable materials can form from oxidative side reactions, especially under harsh temperature or pH conditions.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, dichloroethane, acetic acid) may be retained in the crude product.[3][4][5]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization is the preferred method for large-scale purification (>5-10 g) when the primary impurities have significantly different solubility profiles from the desired product. It is cost-effective and can yield highly pure crystalline material. However, it is less effective at removing impurities with similar structures and solubilities.

  • Flash Column Chromatography is ideal for smaller-scale work (<5 g) or when dealing with complex mixtures containing similarly polar impurities that cannot be resolved by recrystallization.[6] It offers superior separation power but is more time-consuming and uses larger volumes of solvent.[7]

Q3: What analytical methods are essential for verifying the purity of the final product?

A3: A multi-faceted approach is necessary for robust purity confirmation.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapidly assessing the number of components in your crude mixture and for monitoring the progress of column chromatography.

  • Melting Point Analysis: A sharp melting point range (typically <1-2°C) is a strong indicator of high purity for crystalline solids. A broad or depressed melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase HPLC method is well-suited for this compound and can detect impurities at very low levels.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure of the purified compound and can reveal the presence of structurally similar impurities.[9]

Section 2: Purification Workflow & Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

General Purification Workflow

The diagram below outlines a typical workflow for purifying the crude product.

Purification Workflow crude Crude Product Oily Solid or Dark Powder wash Aqueous Wash / Extraction Remove salts, acids, bases crude->wash decision Assess Purity (TLC)|{Multiple Spots?} wash->decision recryst Recrystallization For large scale / simple impurities decision->recryst No (Mainly one spot) chrom Column Chromatography For complex mixtures / high purity decision->chrom Yes dry Drying Vacuum Oven recryst->dry chrom->dry analysis Final Purity Analysis TLC, MP, HPLC, NMR dry->analysis pure_product Pure Product|{Brown-Yellow Crystalline Solid} analysis->pure_product

Caption: General purification strategy for this compound.

Troubleshooting Common Issues
Problem EncounteredPossible Cause(s)Recommended Solution(s) & Scientific Rationale
Crude product is a dark, non-filterable oil or tar. 1. Presence of highly polar, polymeric impurities. 2. Residual acidic or basic catalysts from the synthesis.Solution: Before attempting purification, dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate) and perform an aqueous wash. A wash with a dilute NaHCO₃ solution will neutralize and remove acidic residues, while a dilute HCl wash will remove basic ones. A final brine wash helps to break emulsions and remove water. This acid-base extraction removes ionic impurities that often inhibit crystallization.
Recrystallization yields an oil, not crystals ("oiling out"). 1. The solution is supersaturated at a temperature above the melting point of the solute in the solvent. 2. The chosen solvent is too good a solvent for the compound. 3. Presence of impurities that inhibit crystal lattice formation.Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of the anti-solvent (e.g., water if using an ethanol/water system) until the solution becomes slightly turbid, then add a drop of the primary solvent to clarify. Allow the solution to cool much more slowly. Slow cooling is critical as it allows molecules to orient themselves properly into a low-energy crystal lattice rather than crashing out as a disordered amorphous oil. If this fails, pre-purify a small amount by column chromatography to obtain seed crystals.
Compound does not move from the baseline on TLC (Rf = 0). The eluent (mobile phase) is not polar enough to displace the highly polar compound from the stationary phase (silica gel).Solution: Increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, systematically increase the percentage of Ethyl Acetate. If the compound remains at the baseline even with 100% Ethyl Acetate, switch to a more polar solvent system, such as Dichloromethane/Methanol. The mobile phase works by competing with the analyte for binding sites on the stationary phase; a more polar solvent is a stronger competitor and will elute polar compounds more effectively.[6]
Compound streaks badly on a TLC plate or during column chromatography. 1. The compound is too polar for the solvent system. 2. The compound is acidic or basic, leading to strong, non-ideal interactions with the silica gel. 3. The sample is overloaded on the TLC plate or column.Solution: The phenolic hydroxyl group and amino group can cause streaking on silica. Add a small amount (~0.5-1%) of acetic acid to the eluent. The acid protonates the silica surface and the compound, leading to sharper, more defined spots and bands by ensuring a consistent ionic state and minimizing tailing. For basic compounds, triethylamine is used instead. Always ensure the sample is sufficiently diluted before loading.
Poor separation between the product and an impurity during column chromatography. The polarity difference between the compounds is too small for the chosen eluent system.Solution: Use a shallower solvent gradient or run the column isocratically with a finely tuned eluent composition determined by extensive TLC trials.[6] If separation is still poor, consider switching the stationary phase (e.g., from silica to alumina) or using reverse-phase chromatography, which separates based on hydrophobicity rather than polarity.[8]

Section 3: Detailed Purification Protocols

Safety First: Always handle this compound and all solvents in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][11] This compound is a suspected skin irritant and sensitizer.[2]

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is effective for purifying crude material that is already substantially pure (>85%).

  • Solvent Selection: Place ~50 mg of crude product in a test tube. Add ethanol dropwise while warming until the solid just dissolves. Add deionized water dropwise until persistent cloudiness appears. Add one or two drops of ethanol to redissolve the precipitate. If a crystalline solid forms upon cooling, this solvent pair is suitable.

  • Dissolution: Place the bulk crude product (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated, which is necessary for good recovery.

  • Decolorization (Optional): If the solution is very dark, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them. This step prevents premature crystallization and loss of product.

  • Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until it becomes faintly turbid. Add a few drops of hot ethanol to clarify. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold 50:50 ethanol/water, followed by cold water. Dry the purified brown-yellow crystals in a vacuum oven.[1]

  • Verification: Check the purity via TLC and measure the melting point.

Protocol 2: Flash Column Chromatography

This protocol is designed for separating complex mixtures.

  • Eluent Selection via TLC: Develop a TLC of the crude material in various ratios of a Hexane/Ethyl Acetate solvent system. The ideal system will give the desired product an Rf value of approximately 0.25-0.35, with good separation from all impurities. If streaking occurs, add 0.5% acetic acid to the eluent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.[12]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).[13]

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly. Ensure there are no air bubbles or cracks. Drain the solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.[12]

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of dichloromethane or the eluent.

    • Carefully pipette this concentrated solution directly onto the center of the top sand layer.[13]

    • Drain the solvent just until the sample is absorbed onto the silica bed.

    • Carefully add a small amount of fresh eluent, rinse the sides of the column, and drain again until the eluent is level with the sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches/minute.

    • Collect the eluate in sequentially numbered test tubes or flasks (fractions).

    • As the elution progresses, you may need to gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Troubleshooting start Analyze TLC of Crude rf_check Is Product Rf between 0.25-0.35? start->rf_check streaking_check Are spots streaking or tailing? rf_check->streaking_check Yes increase_polarity Action: Increase % of polar solvent (e.g., Ethyl Acetate) rf_check->increase_polarity No (Rf < 0.25) decrease_polarity Action: Decrease % of polar solvent (e.g., Ethyl Acetate) rf_check->decrease_polarity No (Rf > 0.35) separation_check Is there separation from key impurity? streaking_check->separation_check No add_modifier Action: Add 0.5% Acetic Acid to eluent streaking_check->add_modifier Yes separation_check->increase_polarity No (spots merged at baseline) run_column Ready for Column Chromatography separation_check->run_column Yes increase_polarity->rf_check Re-run TLC decrease_polarity->rf_check Re-run TLC add_modifier->streaking_check Re-run TLC

Caption: Decision tree for optimizing TLC conditions before column chromatography.

References

  • Understanding this compound: A Key Hair Dye Intermediate. (n.d.). Google Cloud.
  • EWG Skin Deep® | What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. (n.d.). Environmental Working Group.
  • 2-Amino-4-chloro-6-nitrophenol - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Separation of 2-Chloro-6-ethylamino-4-nitrophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 2-chloro-6-ethylamino-4-nitrophenol, 131657-78-8. (n.d.). The Good Scents Company.
  • 2-AMINO-4-CHLORO-6-NITROPHENOL. (n.d.). CAMEO Chemicals - NOAA.
  • 2-Amino-6-chloro-4-nitrophenol - Safety Data Sheet. (2025). ChemicalBook.
  • 2-Amino-6-chloro-4-nitrophenol SDS, 6358-09-4 Safety Data Sheets. (n.d.). Echemi.
  • This compound | C8H9ClN2O3 | CID 9794399. (n.d.). PubChem.
  • 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294. (n.d.). PubChem.
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (2005). European Commission.
  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol. (2013). Google Patents.
  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol. (2014). Google Patents.
  • 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699. (n.d.). PubChem.
  • Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). (2007). European Commission.
  • RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. (1995). Google Patents.
  • BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012. (2012). Cosmetic Ingredient Review.
  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
  • Column Chromatography. (2019, March 19). Professor Dave Explains. Retrieved January 14, 2026, from [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Column Chromatography. (2022, February 13). Lisa O'Bryan. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Impurity Profiling of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-(ethylamino)-4-nitrophenol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities in this important chemical intermediate. As a key component in cosmetic products like hair dyes, ensuring its purity is paramount for product safety, efficacy, and regulatory compliance.[1] This guide provides field-proven insights and troubleshooting protocols to support your experimental work.

Part 1: Understanding the Origin of Impurities

Impurities in any synthesized compound can originate from three primary sources: the starting materials, side reactions during the synthesis process, and degradation of the final product. A proactive approach to impurity control begins with understanding these potential pathways.

G cluster_0 Synthesis Process cluster_1 Potential Impurities start_mat Starting Materials (e.g., 4-Nitrophenol) reaction Chlorination & Ethylamination start_mat->reaction imp_start Unreacted Starting Materials & Isomers (e.g., 3-Nitrophenol) start_mat->imp_start Carry-over product 2-Chloro-6-(ethylamino) -4-nitrophenol reaction->product imp_byprod Synthesis By-products (e.g., Di-chloro species, Positional Isomers) reaction->imp_byprod Side Reactions storage Storage & Handling product->storage imp_degrad Degradation Products (e.g., Hydrolysis, Reduction products) storage->imp_degrad Instability

Caption: Sources of impurities in this compound.

The table below summarizes common potential impurities, their classification, and likely origin based on typical synthesis routes, such as the chlorination of 4-nitrophenol.[2][3]

Impurity NameProbable OriginClassification
4-NitrophenolStarting MaterialUnreacted Precursor
3-NitrophenolImpurity in Starting MaterialProcess-Related
2,6-Dichloro-4-nitrophenolSynthesis By-productOver-reaction
6-Chloro-2,4-dinitrophenolSynthesis By-productSide-reaction
2-Amino-6-chloro-4-nitrophenolSynthesis By-productPositional Isomer
ChlorohydroquinoneDegradation ProductHydrolysis/Reduction
Residual Solvents (e.g., Toluene, Methanol)Synthesis ProcessProcess-Related

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the analysis of this compound.

Q1: We've detected an unexpected peak in our HPLC-UV chromatogram. What is the systematic approach to identify it?

A: An unknown peak requires a structured investigation.

  • Evaluate UV-Vis Spectrum: If you are using a Diode Array Detector (DAD), the first step is to analyze the UV-Vis spectrum of the unknown peak. Compare its absorption maxima (λmax) to that of your main compound and any known potential impurities. Isomeric impurities often have very similar spectra, while structurally different by-products or degradation products may show significant spectral shifts.[4]

  • Spiking Study: If you have a reference standard for a suspected impurity, perform a spiking experiment. Add a small amount of the standard to your sample and re-run the chromatogram. If the unknown peak's area increases proportionally without the appearance of a new peak, you have confirmed its identity.

  • Mass Spectrometry (MS) Analysis: The most definitive next step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will provide the molecular weight of the unknown compound. High-resolution MS (HRMS) can yield an accurate mass, allowing you to predict the elemental formula.

  • MS/MS for Fragmentation: If the molecular weight suggests an isomer, further fragmentation using tandem MS (MS/MS) can often reveal structural differences that lead to a positive identification.

Q2: What are the most common synthesis-related impurities we should screen for?

A: Synthesis-related impurities are the most common type. Based on the typical synthesis involving chlorination of a nitrophenol precursor, you should prioritize screening for:

  • Unreacted Starting Materials: Primarily 4-nitrophenol.

  • Over-chlorinated Species: The reaction can sometimes proceed too far, adding a second chlorine atom to yield 2,6-dichloro-4-nitrophenol.[2] This is a common issue in electrophilic aromatic substitution reactions if conditions are not tightly controlled.

  • Positional Isomers: Depending on the precise synthetic route, isomers such as 2-amino-6-chloro-4-nitrophenol can form.[5][6] These are often the most challenging to separate chromatographically.

  • Dinitrated By-products: A potential intermediate in a related synthesis is 6-Chloro-2,4-dinitrophenol, indicating that dinitration can be a possible side reaction.[5]

Q3: Our sample has changed color upon storage, and new peaks are appearing in our stability studies. What could be the cause?

A: Color change and the appearance of new peaks are classic signs of degradation. Nitrophenols can be susceptible to both light and air (oxidative) degradation.[7]

  • Likely Degradation Pathway: A known degradation pathway for similar compounds involves the reduction of the nitro group and/or the displacement of the chloro or nitro groups.[8] This can lead to the formation of compounds like chlorohydroquinone or other related phenols.[8]

  • Troubleshooting & Prevention:

    • Storage Conditions: Store the material in amber vials, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

    • Temperature: Keep the material refrigerated or frozen as specified by the manufacturer to slow the rate of decomposition.

    • Analytical Approach: Use a stability-indicating HPLC method (typically a gradient method) capable of resolving the main peak from its potential degradation products.

Q4: How can we reliably differentiate and quantify positional isomers?

A: Differentiating positional isomers is a common analytical challenge.

  • Chromatography: While isomers often have similar polarities, their separation by HPLC is usually achievable. You must optimize the method by screening different columns (e.g., C18, Phenyl-Hexyl) and modifying the mobile phase composition and gradient slope.

  • Mass Spectrometry: Isomers will have the same molecular weight. However, their fragmentation patterns in MS/MS can sometimes differ due to the relative positions of the functional groups, providing a basis for differentiation.

  • Definitive Identification: The gold standard for unequivocally identifying positional isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[4] 1H and 13C NMR will provide definitive structural information, but this typically requires isolating the impurity first using a technique like preparative HPLC.

Part 3: Experimental Protocols & Workflows

SOP 1: General Purity Assessment by Reversed-Phase HPLC-DAD

This protocol provides a robust starting point for assessing the purity of this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: A C18 column is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar aromatic compounds like nitrophenols.[9]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A buffered aqueous-organic mobile phase is standard for reversed-phase chromatography. Formic acid helps to protonate acidic silanols on the column and the analyte, leading to sharper, more symmetrical peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • DAD Wavelength: Monitor at 280 nm and 360 nm. Collect full spectra from 200-400 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

SOP 2: Workflow for Unknown Impurity Identification

This workflow outlines the logical progression from detecting an unknown impurity to its structural elucidation.

G start Unknown Peak Detected in HPLC-DAD uv_data Step 1: Analyze UV-Vis Spectrum from DAD start->uv_data lcms Step 2: LC-MS Analysis uv_data->lcms decision Is it an isomer? lcms->decision hrms Step 3: High-Resolution MS (HRMS) for Formula result Structure Confirmed hrms->result msms Step 4: MS/MS for Fragmentation Pattern isolate Step 5: Isolate Impurity (Prep-HPLC) msms->isolate nmr Step 6: NMR Spectroscopy (1H, 13C, 2D) isolate->nmr nmr->result decision->hrms No decision->msms Yes

Caption: Systematic workflow for identifying unknown impurities.

Part 4: Comparison of Key Analytical Techniques

Choosing the right analytical tool is critical for effective impurity profiling. The following table provides a comparative summary.

TechniquePrinciplePrimary ApplicationStrengthsLimitations
HPLC-UV/DAD Differential partitioning between mobile and stationary phases.[10]Purity assessment, quantification of known impurities.Robust, reproducible, excellent for quantification. DAD provides spectral info.Limited identification power for unknown compounds.
GC-MS Separation of volatile compounds followed by mass-based detection.[10]Analysis of residual solvents and volatile impurities.High separation efficiency, provides molecular weight and fragmentation data.[11]Not suitable for non-volatile or thermally labile compounds.
LC-MS Combines HPLC separation with mass spectrometry detection.Identification of unknown impurities, confirmation of knowns.Provides molecular weight of separated peaks, highly sensitive and specific.[4]Response can be non-linear; matrix effects can cause ion suppression.
NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Definitive structural elucidation of isolated impurities.Provides unambiguous structural information, including stereochemistry.[4]Low sensitivity, requires pure, isolated sample in relatively large amounts.
FTIR Absorption of infrared radiation by molecular vibrations.Identification of functional groups, analysis of visible contaminants.Fast, non-destructive, good for preliminary identification.[11]Not suitable for complex mixtures; provides limited structural detail.

References

  • Understanding this compound: A Key Hair Dye Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • EWG Skin Deep® | What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. (n.d.). Environmental Working Group.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2-amino-6-chloro-4-nitrophenol (B99). European Commission.
  • Wróbel, J., et al. (2005). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis.
  • Wróbel, J., et al. (2005). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate.
  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.
  • Ghosh, A., et al. (2010). Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300. Environmental Science and Pollution Research International.
  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.
  • Impurity Identification & Characterization. (n.d.). EAG Laboratories.
  • Kumar, V., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • 2-Amino-4-chloro-6-nitrophenol. (n.d.). PubChem.

Sources

Strategies to improve the yield of 2-Chloro-6-(ethylamino)-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-Chloro-6-(ethylamino)-4-nitrophenol. As a Senior Application Scientist, this document synthesizes established protocols with practical, field-tested insights to help you navigate common challenges and optimize your reaction yields.

I. Reaction Overview and Mechanism

The synthesis of this compound is a critical process for generating a key intermediate used in the cosmetic industry, particularly in hair dye formulations. A common and effective synthetic route involves the reductive amination of 2-amino-6-chloro-4-nitrophenol. This process selectively introduces an ethyl group onto the amino functionality.

The reaction proceeds via the formation of an intermediate Schiff base (or imine) from the reaction of the amino group with an acetaldehyde equivalent, which is then reduced in situ by a reducing agent like sodium borohydride to yield the final ethylamino product. The presence of a nitro group, a strong electron-withdrawing group, activates the aromatic ring, influencing its reactivity.

graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="2-Amino-6-chloro-4-nitrophenol", fillcolor="#F1F3F4"]; Intermediate [label="Intermediate\n(Schiff Base/Imine)", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#34A853"]; Reagents [label="Acetic Acid (solvent)\nSodium Borohydride (reducing agent)", shape=plaintext, fontcolor="#4285F4"];

// Edges Start -> Intermediate [label="+ Acetaldehyde equivalent"]; Intermediate -> Product [label="+ NaBH4 (Reduction)"]; Reagents -> Intermediate [style=dotted, arrowhead=none, color="#4285F4"]; Reagents -> Product [style=dotted, arrowhead=none, color="#4285F4"];

// Graph attributes graph [bgcolor="transparent"]; }

Caption: Reductive amination pathway for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Reducing Agent: Sodium borohydride is sensitive to acidic conditions and moisture. 3. Poor Quality Starting Material: Impurities in the 2-amino-6-chloro-4-nitrophenol can inhibit the reaction. 4. Ineffective Work-up: Product loss during extraction or precipitation.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.[1][2] 2. Reagent Handling: Use fresh, high-quality sodium borohydride and add it portion-wise to the reaction mixture to control the initial exothermic reaction and prevent rapid decomposition. Ensure the reaction is carried out under anhydrous conditions until the work-up stage. 3. Starting Material Purity: Verify the purity of the 2-amino-6-chloro-4-nitrophenol by melting point or HPLC analysis before starting the reaction. 4. Optimized Work-up: Carefully adjust the pH to 5 with a sodium hydroxide solution to ensure complete precipitation of the product.[3] Wash the precipitate with water to remove inorganic salts.
Formation of Multiple Products (Impurity Profile) 1. Over-alkylation: Reaction of the product with the acetaldehyde equivalent to form a diethylamino derivative. 2. Unreacted Starting Material: Incomplete reaction leading to contamination of the final product. 3. Side Reactions: The nitro group can be reduced under certain conditions, leading to amino byproducts. 4. Formation of Isomers: If starting from a less pure precursor, isomers may be present.1. Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a moderate excess of sodium borohydride to ensure complete reduction of the intermediate imine without promoting side reactions.[3] 2. Reaction Time Optimization: As mentioned, monitor the reaction to completion to minimize the presence of unreacted starting material. 3. Selective Reducing Agent: Sodium borohydride is generally selective for the reduction of the imine in the presence of a nitro group under these conditions. Avoid harsher reducing agents. 4. Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be effective in removing impurities.[3] Column chromatography may be necessary for highly impure samples.
Product is a Dark, Tarry Substance 1. Oxidation of the Phenol: Phenolic compounds, especially aminophenols, are susceptible to oxidation, leading to colored impurities.[2] 2. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization of reactants or products.1. Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 2. Temperature Control: Maintain the reaction temperature as specified in the protocol. For the addition of sodium borohydride, cooling the reaction mixture (e.g., to 10 °C) is recommended to control the initial exotherm.[3]
Difficulty in Product Isolation 1. Incomplete Precipitation: Incorrect pH during work-up can lead to the product remaining in solution. 2. Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter.1. pH Adjustment: Use a pH meter to accurately adjust the pH to the optimal range for precipitation (pH 5).[3] 2. Filtration Technique: Use a Büchner funnel with an appropriate filter paper. If the precipitate is very fine, allowing it to stand in the mother liquor for a period (aging) may increase the particle size.
graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Low Yield or Impure Product", fillcolor="#EA4335"]; Check_Purity [label="1. Verify Purity of Starting Material", fillcolor="#4285F4"]; Check_Reagents [label="2. Check Quality of Reagents (e.g., NaBH4)", fillcolor="#4285F4"]; Monitor_Reaction [label="3. Monitor Reaction Progress (TLC/HPLC)", fillcolor="#4285F4"]; Optimize_Workup [label="4. Optimize Work-up and Purification", fillcolor="#4285F4"]; Success [label="High Yield, Pure Product", fillcolor="#34A853"];

// Edges Start -> Check_Purity; Check_Purity -> Check_Reagents; Check_Reagents -> Monitor_Reaction; Monitor_Reaction -> Optimize_Workup; Optimize_Workup -> Success;

// Graph attributes graph [bgcolor="transparent"]; }

Caption: A systematic workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Acetic acid is a suitable solvent as it facilitates the formation of the intermediate imine.[3] It is important to use a grade of acetic acid that is low in water content to prevent rapid decomposition of the sodium borohydride.

Q2: Can other reducing agents be used instead of sodium borohydride?

A2: While other reducing agents could potentially be used, sodium borohydride is preferred due to its selectivity.[3] It readily reduces the imine intermediate without affecting the nitro group. Harsher reducing agents like lithium aluminum hydride would likely reduce the nitro group as well.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point.[1]

Q4: What are the main safety precautions for this synthesis?

A4: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources. Acetic acid is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q5: My final product is off-color (e.g., brownish-yellow). Is this normal, and can it be improved?

A5: A brownish-yellow color is often reported for this compound.[1] However, a very dark color may indicate the presence of oxidation byproducts. Purification by recrystallization can often improve the color and purity of the product.

IV. Experimental Protocol

This protocol is based on established methods for the reductive amination of 2-amino-6-chloro-4-nitrophenol.[3]

Materials:

  • 2-Amino-6-chloro-4-nitrophenol

  • Acetic acid

  • Sodium borohydride

  • 30% Sodium hydroxide solution

  • Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-chloro-4-nitrophenol in acetic acid.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the mixture at room temperature for one hour.

  • Heat the reaction mixture to 60 °C for three hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Adjust the pH to 5 with a 30% sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by suction filtration and wash with water.

  • Dry the product in a desiccator over a suitable drying agent.

  • If necessary, recrystallize the crude product from an ethanol/water mixture to obtain a higher purity solid.

graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Dissolve [label="1. Dissolve Starting Material in Acetic Acid", fillcolor="#F1F3F4"]; Cool [label="2. Cool to 10 °C", fillcolor="#F1F3F4"]; Add_NaBH4 [label="3. Add Sodium Borohydride", fillcolor="#FBBC05"]; Stir_RT [label="4. Stir at Room Temperature", fillcolor="#F1F3F4"]; Heat [label="5. Heat to 60 °C", fillcolor="#F1F3F4"]; Monitor [label="6. Monitor Reaction", fillcolor="#4285F4"]; Workup [label="7. Work-up (Dilute, Adjust pH)", fillcolor="#F1F3F4"]; Isolate [label="8. Isolate and Dry Product", fillcolor="#34A853"]; Purify [label="9. Recrystallize (Optional)", fillcolor="#34A853"];

// Edges Dissolve -> Cool; Cool -> Add_NaBH4; Add_NaBH4 -> Stir_RT; Stir_RT -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Isolate; Isolate -> Purify;

// Graph attributes graph [bgcolor="transparent"]; }

Caption: Step-by-step experimental workflow for the synthesis.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Hair Color: A Closer Look at this compound. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Chloro-6-ethylamino-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (1991). US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-6-(ethylamino)-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered with this analyte. The guidance provided herein is rooted in established chromatographic principles and practical field experience to ensure scientific integrity and reliable results.

Introduction to the Challenge

This compound is a substituted aromatic amine used as an intermediate in the synthesis of various organic compounds, notably in hair dye formulations.[1] Its chemical structure, featuring an acidic phenol group, a basic ethylamino group, and electron-withdrawing chloro and nitro groups, presents a unique challenge in reversed-phase HPLC.[1][2] The most common issue reported is asymmetrical peak tailing, which can significantly compromise resolution, accuracy of quantification, and overall method reliability.[3]

This guide will walk you through a systematic, question-and-answer-based approach to identify the root cause of peak tailing and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing. What is the most likely cause?

The most common cause of peak tailing for a compound like this compound, which contains a basic functional group (ethylamino), is secondary interaction with the stationary phase.[4][5] Specifically, the basic amine group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][6]

Causality Explained: In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, unreacted, accessible silanol groups on the silica backbone can act as secondary retention sites.[4] The basic ethylamino group on your analyte can form strong ionic or hydrogen-bonding interactions with these silanols, especially if they are deprotonated (negatively charged).[6][7] This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[6]

Q2: How can I diagnose if silanol interactions are the primary cause of the tailing?

A systematic approach is crucial. Before making significant changes to your method, follow this diagnostic workflow.

Diagnostic Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 Step 1: System & Column Health Check cluster_2 Step 2: Investigate Chemical Interactions A Peak Tailing Observed for This compound B Inject a Neutral Test Compound (e.g., Toluene, Naphthalene) A->B C Does the neutral compound's peak tail? B->C D Physical Issue Likely: - Column Void / Bed Deformation - Blocked Frit - Extra-column Volume C->D Yes E Physical Issues Ruled Out. Proceed to Chemical Causes. C->E No F Lower Mobile Phase pH (e.g., to pH 2.5-3.0) E->F G Does peak shape improve significantly? F->G H Silanol Interaction Confirmed as Primary Cause. G->H Yes I Consider Other Causes: - Metal Chelation - Sample Overload G->I No

Caption: A systematic workflow to diagnose the cause of peak tailing.

Explanation of the Workflow:

  • Inject a Neutral Compound: Neutral, non-polar compounds do not have functional groups that interact strongly with silanols. If a neutral compound also tails, the problem is likely physical (e.g., a void in the column, excessive extra-column volume) rather than chemical.[8]

  • Lower Mobile Phase pH: Reducing the mobile phase pH to below 3.0 protonates the acidic silanol groups, neutralizing their charge and minimizing ionic interactions with the basic analyte.[4] If this dramatically improves peak shape, it strongly indicates that silanol interactions are the root cause.

Q3: I've confirmed silanol interactions are the problem. What are my options to fix it?

You have several effective strategies at your disposal, which can be used alone or in combination.

Option 1: Mobile Phase pH Optimization

This is often the simplest and most effective first step. The goal is to control the ionization state of both the analyte and the silanol groups.

  • Strategy: Operate at a low pH (typically 2.5 - 3.5).

  • Mechanism: At low pH, the vast majority of surface silanol groups are protonated (Si-OH) and thus electrically neutral. This prevents the strong ion-exchange interaction with the protonated ethylamino group of your analyte. While your analyte will be fully protonated (positively charged), the absence of a negatively charged surface significantly reduces the unwanted secondary retention.[6]

  • Caution: Ensure your HPLC column is stable at low pH. Most modern silica-based columns are rated for a pH range of 2 to 8.[9]

pH RangeSilanol StateAnalyte Amine StateInteraction StrengthExpected Peak Shape
pH < 3 Neutral (Si-OH)Protonated (R-NH2+)Weak (Repulsive/H-bonding)Good / Improved
pH 3-7 Partially Ionized (SiO-)Protonated (R-NH2+)Strong (Ionic)Poor / Tailing
pH > 8 Fully Ionized (SiO-)Neutral (R-NH)Moderate (H-bonding)Variable, risk to column
Option 2: Use a Competitively Binding Base (Mobile Phase Additive)
  • Strategy: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase.

  • Mechanism: TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase.[10] By "masking" these sites, it prevents them from interacting with your analyte, thereby improving peak shape.

  • Protocol: Start with a low concentration, typically 5-10 mM of TEA in the aqueous portion of your mobile phase, and adjust the pH with an acid like phosphoric acid.[10]

  • Drawbacks: TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[10] It can also cause baseline disturbances and is not ideal for LC-MS applications due to ion suppression.

Option 3: Select a More Inert HPLC Column

If mobile phase modifications are insufficient or undesirable, changing the column chemistry is the next logical step.

  • Strategy: Use a modern, high-purity, end-capped column or a column with alternative chemistry.

  • Explanation:

    • End-Capped Columns: After the primary stationary phase (e.g., C18) is bonded to the silica, a small silylating agent (like trimethylchlorosilane) is used to cap the remaining accessible silanol groups.[4] While this process is never 100% complete due to steric hindrance, high-quality end-capping significantly reduces silanol activity.[4]

    • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group (e.g., amide, carbamate) embedded within or at the end of the alkyl chain. This polar group can shield residual silanols and offers alternative selectivity.[11]

    • Polymer-Based Columns: These columns use a polymeric stationary phase instead of silica and thus have no silanol groups, eliminating this source of peak tailing.

Recommended Column Types for Polar Basic Compounds:

  • High-purity silica C18 columns with robust end-capping.

  • Columns with polar-embedded phases.[12][13]

  • Phenyl-Hexyl phases, which can offer different selectivity.[14]

Q4: I've adjusted the pH, but I still see some tailing. Could it be metal chelation?

Yes, this is a possibility, especially with compounds containing phenol and amino groups.

Mechanism of Metal Chelation: The this compound molecule has functional groups that can act as chelating agents, binding to trace metal ions (like iron, aluminum, or titanium) present in the silica matrix of the column or leached from stainless steel components of the HPLC system (e.g., frits, tubing).[3][15][16] This chelation creates another secondary retention mechanism, leading to peak tailing.[5]

G Analyte 2-Chloro-6-(ethylamino)- 4-nitrophenol Metal Metal Ion (Fe³⁺, Al³⁺) on Silica Surface Analyte->Metal Chelation Interaction Tailing Peak Tailing Metal->Tailing Causes Secondary Retention

Sources

Managing side reactions during the synthesis of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-6-(ethylamino)-4-nitrophenol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr). Our goal is to provide you with the causal explanations and actionable protocols needed to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific, hands-on issues that may arise during the reaction. Each answer provides an in-depth explanation of the underlying chemistry and offers validated protocols to rectify the problem.

Q1: My yield is significantly lower than expected, and TLC analysis shows a substantial amount of unreacted 2,6-dichloro-4-nitrophenol. What's going wrong?

A1: Root Cause Analysis & Mitigation Strategy

Low conversion is typically traced back to three factors: insufficient activation of the aromatic ring, inadequate reaction conditions (temperature/time), or issues with reagent stoichiometry and quality. The synthesis of this compound from 2,6-dichloro-4-nitrophenol and ethylamine is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] For this reaction to proceed efficiently, the aromatic ring must be sufficiently "activated" or made electron-poor by electron-withdrawing groups (EWGs).

The nitro group (-NO₂) at the para position is a powerful EWG that stabilizes the negatively charged intermediate (a Meisenheimer complex) formed when the nucleophile (ethylamine) attacks the ring.[2][3][4] The chloro groups also contribute to this activation. However, if conditions are not optimal, the reaction can stall.

Troubleshooting Workflow for Low Conversion

G start Problem: Low Conversion (Unreacted Starting Material) check_temp Verify Reaction Temperature (Is it ≥ 70-80°C?) start->check_temp check_reagents Assess Reagent Stoichiometry & Purity (Is Ethylamine ≥ 1.1 eq? Is it fresh?) start->check_reagents check_solvent Evaluate Solvent Choice (Is it a polar aprotic solvent like DMF or DMSO?) start->check_solvent solution_temp Increase temperature to 80-90°C. Monitor reaction progress by TLC every hour. check_temp->solution_temp If too low solution_reagents Use a slight excess (1.1-1.2 eq) of fresh, high-purity ethylamine. Consider using a 70% aqueous solution. check_reagents->solution_reagents If inadequate solution_solvent Switch to a suitable polar aprotic solvent to improve reagent solubility and reaction rate. check_solvent->solution_solvent If suboptimal

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Protocol Adjustments:

  • Temperature Optimization: SNAr reactions are often kinetically controlled. If the temperature is too low, the activation energy barrier for the initial nucleophilic attack will not be overcome.

    • Action: Gradually increase the reaction temperature to a range of 80-95°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

  • Reagent Stoichiometry: An insufficient amount of the nucleophile (ethylamine) will naturally lead to an incomplete reaction. Since ethylamine is volatile, some loss may occur during addition.

    • Action: Use a slight excess of ethylamine, typically 1.1 to 1.2 molar equivalents relative to the 2,6-dichloro-4-nitrophenol. Ensure the ethylamine solution's concentration is accurately known.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation (from the ethylamine salt) without strongly solvating the nucleophile, thus enhancing its reactivity.

Q2: I'm seeing a significant side product that is less polar than my desired product. I suspect it's the di-substituted compound, 2,6-bis(ethylamino)-4-nitrophenol. How can I prevent this?

A2: Controlling Selectivity and Minimizing Disubstitution

This is the most common and challenging side reaction in this synthesis. The formation of the di-substituted product occurs when a second molecule of ethylamine displaces the remaining chlorine atom on the desired mono-substituted product.

Causality: The first substitution of a chlorine with an ethylamino group is activating. However, the initial product, this compound, is still an activated aryl halide. If the reaction conditions are too harsh (high temperature, long reaction time, or large excess of nucleophile), a second substitution will occur.

Reaction Pathways: Mono- vs. Di-substitution

G cluster_main Reaction Pathways SM 2,6-Dichloro-4-nitrophenol P1 Desired Product This compound SM->P1 + Ethylamine (k1) (Desired Reaction) P2 Side Product 2,6-bis(ethylamino)-4-nitrophenol P1->P2 + Ethylamine (k2) (Side Reaction)

Caption: Competing reaction pathways leading to the desired product and the di-substituted side product.

Strategies to Maximize Mono-substitution:

StrategyMechanism of ActionRecommended Parameters
Control Stoichiometry Limit the availability of the nucleophile to favor the first substitution (k1) over the second (k2).Use 1.0 to 1.1 equivalents of ethylamine. Carefully control the addition rate.
Lower Reaction Temperature The activation energy for the second substitution is often higher. Lowering the temperature disfavors this pathway.Maintain the reaction temperature between 70-80°C .
Monitor Reaction Time Stop the reaction once the starting material is consumed, preventing the product from reacting further.Use TLC to monitor the disappearance of the starting material. Quench the reaction promptly upon completion.
Controlled Addition Add the nucleophile slowly over time to maintain a low instantaneous concentration.Add the ethylamine solution dropwise over 30-60 minutes.

Step-by-Step Protocol for Selective Mono-substitution:

  • Dissolve 1.0 equivalent of 2,6-dichloro-4-nitrophenol in a suitable solvent (e.g., isopropanol or DMF).

  • Heat the mixture to 75°C under an inert atmosphere (e.g., Nitrogen).

  • Slowly add 1.05 equivalents of 70% aqueous ethylamine solution via a dropping funnel over 45 minutes.

  • Maintain the temperature at 75-80°C.

  • Take an aliquot for TLC analysis every 20-30 minutes. The desired product should appear as a new, more polar spot.

  • Once the starting material spot has disappeared or is very faint, immediately quench the reaction by cooling it in an ice bath and acidifying with dilute HCl to pH ~5-6. This protonates any remaining ethylamine, deactivating it as a nucleophile.

  • The precipitated solid can then be filtered, washed with cold water, and purified.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this reaction?

A: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[2][4] This is distinct from SN1 and SN2 reactions. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of ethylamine (the nucleophile) attacks one of the carbon atoms bearing a chlorine atom. This carbon is electrophilic due to the strong electron-withdrawing effects of the nitro and chloro groups.[3][5] This step is typically the rate-determining step and results in the temporary loss of aromaticity in the ring.[4]

  • Formation of a Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate called a Meisenheimer complex is formed.[2] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.[3][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a chloride ion (Cl⁻).

Q: How does solvent choice impact side reactions?

A: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and NMP are ideal because they effectively solvate cations but poorly solvate anions (the nucleophile). This leaves the ethylamine nucleophile "bare" and highly reactive, accelerating the desired first step of the SNAr mechanism. In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the ethylamine, creating a solvent cage that reduces its nucleophilicity and can slow the reaction, potentially requiring higher temperatures that favor side reactions.

Q: Why is temperature control so critical in avoiding tar formation?

A: Tar or polymer formation is often a result of decomposition or uncontrolled side reactions at excessively high temperatures. Phenols, especially nitrophenols, can be susceptible to oxidation and polymerization under harsh conditions (e.g., >120°C in the presence of base). The nitro group can also participate in undesired condensation reactions at high temperatures. Maintaining a controlled temperature (e.g., 70-95°C) ensures that the reaction proceeds at a reasonable rate without providing enough energy to initiate these decomposition pathways.

References

  • Vertex AI Search. Understanding this compound: A Key Hair Dye Intermediate.
  • Chegg.com. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. (2021).
  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025).
  • Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).

Sources

Impact of pH and temperature on the stability of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 2-Chloro-6-(ethylamino)-4-nitrophenol. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing a color change in our aqueous solution of this compound when we adjust the pH. Is this an indication of degradation?

A1: Not necessarily. The color change you are observing is likely due to a pH-dependent equilibrium, a characteristic property of nitrophenolic compounds.

  • In acidic to neutral pH (pH < 7): The phenolic hydroxyl group is protonated. In this form, the compound is typically colorless or pale yellow and its maximum UV absorbance is in the range of 300-320 nm.[1][2]

  • In alkaline pH (pH > 8): The phenolic proton dissociates, forming the phenolate anion. This leads to increased electron delocalization across the molecule, resulting in a bathochromic shift (a shift to longer wavelengths) in the UV-Visible absorption spectrum.[1] The solution will appear as a distinct yellow color, with a new absorption maximum around 400-420 nm.[1][3]

This reversible color change is a useful intrinsic property that can be used to monitor the integrity of the phenolic group, but it is not in itself a sign of degradation. However, prolonged exposure to high alkaline conditions can promote hydrolysis and other degradation pathways.

Q2: What are the primary factors that can cause the degradation of this compound during our experiments or in storage?

A2: The stability of this compound is primarily influenced by pH, temperature, and light.[4][5] Understanding these factors is crucial for designing robust experimental protocols and ensuring the long-term stability of the compound.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis. In basic conditions, nucleophilic attack on the aromatic ring can be facilitated. Acidic conditions can also promote hydrolysis, although the specific mechanism may differ.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[4][6] Thermal stress can lead to the breakdown of the molecule through various pathways.

  • Light (Photostability): Aromatic nitro compounds can be susceptible to photolytic degradation.[4] Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to the formation of degradation products.

It is also important to consider the presence of oxidizing agents, as these can also lead to degradation.[7]

Troubleshooting Guide

Issue 1: Inconsistent results in our cell-based assays using this compound.

This could be due to the degradation of the compound in your cell culture medium.

Troubleshooting Steps:

  • pH of the Medium: Cell culture media are typically buffered around pH 7.4. While this is a relatively mild condition, the stability of your compound in the specific media over the duration of your experiment should be confirmed. Prepare a solution of the compound in the cell culture medium and monitor its concentration and purity over time using a stability-indicating method like HPLC.

  • Temperature: Incubators are maintained at 37°C. This elevated temperature can accelerate degradation.

  • Light Exposure: If your lab has significant light exposure, consider protecting your solutions from light.

  • Interaction with Media Components: Some components in the media could potentially react with your compound. A stability study in the media will help to identify this.

Issue 2: Appearance of new peaks in our HPLC chromatogram after storing the compound in solution.

The appearance of new peaks is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize the Storage Conditions: Note the solvent, pH, temperature, and light conditions under which the solution was stored.

  • Perform a Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is recommended.[5] This involves intentionally exposing the compound to stressful conditions to generate potential degradation products. This will help in identifying the new peaks and developing a stability-indicating analytical method.

  • Optimize Storage Conditions: Based on the results of your stability and forced degradation studies, adjust the storage conditions to minimize degradation. This may involve using a different solvent, adjusting the pH, storing at a lower temperature, or protecting from light.

Experimental Protocols

Protocol 1: Basic Assessment of pH-Dependent Color Change

This protocol allows for the visual and spectrophotometric confirmation of the pH-dependent spectral shift of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Prepare three aqueous solutions by diluting the stock solution in:

    • 0.01 M HCl (acidic)

    • Deionized water (near neutral)

    • 0.01 M NaOH (alkaline)

  • Measure the pH of each solution.

  • Visually observe the color of each solution.

  • Scan each solution using a UV-Vis spectrophotometer from 200 to 600 nm.

  • Note the wavelength of maximum absorbance (λmax) for each condition.

Expected Results:

ConditionApproximate pHObserved ColorExpected λmax Range
0.01 M HCl2Colorless/Pale Yellow300 - 320 nm
Deionized Water~6-7Pale Yellow300 - 320 nm
0.01 M NaOH12Yellow400 - 420 nm
Protocol 2: Forced Degradation Study for this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5]

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Also, prepare a solution and keep it at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify any new peaks that appear, which are potential degradation products.

  • Calculate the percentage of degradation.

  • The HPLC method should be able to separate the parent compound from all degradation products.

Visualizations

Logical Flow for Stability Troubleshooting

A Inconsistent Experimental Results or Unexpected HPLC Peaks B Investigate Potential Degradation of This compound A->B C Is there a color change with pH? B->C D Yes C->D E No C->E F Perform pH-dependent UV-Vis scan (Protocol 1) D->F L Perform Forced Degradation Study (Protocol 2) E->L G Is it a reversible spectral shift? F->G H Yes G->H I No G->I J Likely due to protonation/deprotonation. Not degradation. H->J K Proceed to Forced Degradation Study I->K K->L M Analyze stressed samples by HPLC L->M N Are degradation products observed? M->N O Yes N->O P No N->P Q Identify degradation pathways. Develop stability-indicating method. O->Q R Compound is stable under tested conditions. Investigate other experimental variables. P->R

Caption: Troubleshooting workflow for stability issues.

Relationship between pH, Temperature, and Stability

cluster_conditions Stress Conditions cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis catalyzes Temp Temperature Temp->Hydrolysis accelerates Thermal Thermal Degradation Temp->Thermal induces Light Light Photolysis Photolysis Light->Photolysis induces Stability Compound Stability Hydrolysis->Stability decreases Thermal->Stability decreases Photolysis->Stability decreases

Caption: Factors influencing compound stability.

References

  • Brainly. (2023, May 30). Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra. Available from: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Available from: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of PNP at different pH values and... Available from: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... Available from: [Link]

  • RSC Publishing. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available from: [Link]

  • ResearchGate. (n.d.). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. Available from: [Link]

  • Avo-Catal. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • ResearchGate. (n.d.). Influence of pH on the photodegradation of 4-nitrophenol. Conditions:... Available from: [Link]

  • PubMed. (2024, April 9). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Available from: [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • National Institutes of Health. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, October). Stability Indicating HPLC Method Development –A Review. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

Sources

Overcoming solubility challenges of 2-Chloro-6-(ethylamino)-4-nitrophenol in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists. This guide is designed to serve as a dedicated resource for overcoming the experimental challenges associated with the poor aqueous solubility of 2-Chloro-6-(ethylamino)-4-nitrophenol. As your Senior Application Scientist, I have structured this document to provide not only solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. This compound is an aromatic compound whose structure inherently limits its interaction with aqueous media.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 131657-78-8[1][2]
Molecular Formula C₈H₉ClN₂O₃[1][2]
Molecular Weight 216.62 g/mol [1][2]
LogP (octanol/water) 2.60 - 2.7[1][2]
Estimated Water Solubility 186.6 mg/L at 25 °C[3]

The high LogP value indicates a preference for non-polar environments, and the low estimated water solubility confirms its hydrophobic nature, which is the primary source of experimental difficulty.

Frequently Asked Questions (FAQs) on Solubility

This section directly addresses the most common solubility issues encountered in the lab.

Question 1: I'm trying to make an aqueous stock solution, but the compound won't dissolve. Why is it so poorly soluble?

Answer: The low aqueous solubility of this compound is a direct result of its molecular structure. Several factors contribute:

  • Aromaticity and Halogenation: The benzene ring and the chloro-substituent are hydrophobic, repelling water molecules.

  • Intermolecular Forces: In its solid, crystalline form, the molecules are tightly packed due to strong intermolecular forces (e.g., pi-stacking of the nitro-aromatic rings). These forces must be overcome by the solvent for dissolution to occur, which is energetically unfavorable for water.

  • Intramolecular Hydrogen Bonding: The arrangement of the ortho-ethylamino and hydroxyl groups can facilitate intramolecular hydrogen bonding. This internal bonding satisfies the molecule's hydrogen-bonding potential, thereby reducing its ability to form intermolecular hydrogen bonds with water, a critical factor for aqueous solubility.[4][5]

Question 2: What are the best "first-line" organic solvents for creating a concentrated stock solution?

Answer: For compounds with poor aqueous solubility, the standard approach is to first create a concentrated stock solution in a water-miscible organic solvent. This stock can then be diluted into your aqueous experimental buffer.

SolventRecommendationRationale
DMSO Highly Recommended A powerful, polar aprotic solvent that can disrupt the crystal lattice forces of many poorly soluble compounds.
DMF Recommended Similar to DMSO in its solubilizing power. Use with caution due to higher toxicity.
Ethanol (EtOH) Good Alternative A polar protic solvent that is less toxic than DMSO or DMF and often suitable for cell-based assays at low final concentrations.
Methanol (MeOH) Good Alternative Similar properties to ethanol but can be more toxic.[6]

Action: Always start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. See Protocol 1 for a detailed methodology.

Question 3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. What is happening and how can I fix it?

Answer: This is a classic solubility problem. The issue is not the stock solution, but the final aqueous environment. When you dilute the DMSO stock into your buffer, the DMSO concentration drops dramatically, and the environment becomes predominantly aqueous again. The final concentration of your compound is now above its maximum solubility limit in that specific aqueous buffer, causing it to precipitate.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound in your assay.

  • Use a Co-solvent System: Maintain a small percentage of the organic solvent in your final aqueous solution. For many cell-based assays, a final concentration of 0.1-0.5% DMSO is well-tolerated and can be sufficient to keep the compound in solution. See Protocol 3 for guidance.

  • Employ pH Modification: If your experimental system allows, you can adjust the pH of the buffer to ionize the compound, which dramatically increases aqueous solubility. See Question 4 and Protocol 2 .

Question 4: Can I use pH to my advantage to increase the solubility of this compound?

Answer: Yes, absolutely. The phenolic hydroxyl group on this compound is weakly acidic. By increasing the pH of your aqueous solution (e.g., to pH 8.0 or higher) with a base like sodium hydroxide (NaOH), you can deprotonate the hydroxyl group.

This deprotonation forms the corresponding phenolate anion. The introduction of a negative charge makes the molecule significantly more polar and, therefore, much more soluble in water.

Caution: Ensure that the altered pH does not affect your experimental system (e.g., enzyme activity, cell viability) and that the compound itself is stable at the higher pH. A preliminary stability test is recommended.

Troubleshooting Workflow for Solubility Enhancement

This workflow provides a logical progression from the simplest to more advanced methods for achieving your desired experimental concentration without precipitation.

Solubility_Workflow cluster_start Initial Assessment cluster_prep Stock Solution Preparation cluster_test Solubility Testing cluster_solutions Troubleshooting Steps Start Define Target Concentration in Final Aqueous Buffer Prep_Stock Prepare 10-50 mM Stock in 100% DMSO (See Protocol 1) Start->Prep_Stock Test_Dilution Dilute Stock to Target Concentration in Buffer Prep_Stock->Test_Dilution Check_Precipitate Precipitation Observed? Test_Dilution->Check_Precipitate Solution_pH Option 1: Increase Buffer pH (e.g., pH 8-9) (See Protocol 2) Check_Precipitate->Solution_pH Yes End_Success Experiment Ready: Compound Solubilized Check_Precipitate->End_Success No Solution_pH->Test_Dilution Re-test Solution_Cosolvent Option 2: Use Co-solvent (e.g., 0.5% DMSO final) (See Protocol 3) Solution_pH->Solution_Cosolvent If pH is not an option Solution_Cosolvent->Test_Dilution Re-test Solution_Advanced Option 3: Advanced Methods (Surfactants, Cyclodextrins) Solution_Cosolvent->Solution_Advanced If still insoluble Solution_Advanced->Test_Dilution Re-test Lower_Conc Option 4: Lower Target Working Concentration Solution_Advanced->Lower_Conc If methods are too complex Lower_Conc->Test_Dilution

Caption: A step-by-step decision tree for solubilizing your compound.

Mechanism of pH-Dependent Solubility

The diagram below illustrates how increasing the pH shifts the equilibrium from the poorly soluble neutral form to the highly soluble anionic (phenolate) form.

Caption: Equilibrium shift from neutral to anionic form with increasing pH.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out a desired amount of this compound powder (e.g., 2.17 mg) into a sterile, chemically-resistant vial (e.g., amber glass).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. For example, add 100 µL of DMSO to 2.17 mg of the compound to make a 100 mM stock solution.

  • Promote Dissolution: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or sediment. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to maintain stability. The use of a desiccant is recommended for long-term storage.

Protocol 2: Solubility Enhancement using pH Adjustment

  • Prepare Alkaline Buffer: Prepare your desired experimental buffer (e.g., PBS, Tris). Adjust the pH to a value where the compound is expected to be soluble (e.g., pH 8.5) using a stock solution of 1N NaOH.

  • Prepare Intermediate Dilution: If necessary, create an intermediate dilution of your DMSO stock solution (from Protocol 1) in the alkaline buffer.

  • Final Dilution: Add the small volume of the DMSO stock to the larger volume of the pH-adjusted buffer to reach your final concentration. Vortex immediately after addition.

  • Check for Stability: Let the solution stand at the experimental temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, particles).

  • pH Control: Remember to run a parallel control experiment with a vehicle containing the same final DMSO concentration and adjusted pH to ensure that the effects observed are from the compound and not the vehicle.

Protocol 3: Developing a Co-Solvent System

  • Determine Maximum Tolerated Co-solvent: First, determine the maximum percentage of your chosen organic solvent (e.g., DMSO, ethanol) that your experimental system (e.g., cells, enzyme) can tolerate without adverse effects. This is often 0.1% to 1.0%.

  • Prepare Co-solvent Buffer: Prepare your experimental buffer containing this predetermined percentage of the co-solvent. For example, to make 10 mL of buffer with 0.5% DMSO, add 50 µL of 100% DMSO to 9.95 mL of buffer.

  • Add Compound Stock: Add the required volume of your concentrated compound stock (from Protocol 1) to the co-solvent buffer to achieve the final desired concentration.

  • Mix and Inspect: Vortex immediately and thoroughly. Inspect for precipitation as described in the previous protocol. If the compound remains soluble, this co-solvent system is suitable for your experiment.

Safety and Handling

Researchers must handle this compound with appropriate caution.

  • GHS Hazard Statements: The compound is classified with hazards including: Harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid creating dust when handling the solid powder.[7] Use a chemical fume hood for all weighing and solution preparation steps.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Loftsson, T., & Hreinsdóttir, D. (2006). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 3(4), 533-544.
  • The Good Scents Company. (n.d.). 2-chloro-6-ethylamino-4-nitrophenol. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Chloro-6-ethylamino-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of ortho- and para-nitrophenol in benzene. Retrieved from [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Quora. (2021). Why is phenol more soluble than nitrobenzene? Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Solubility comparison for para-nitrophenol and phenol. Retrieved from [Link]

  • YouTube. (2022). Ortho-Nitrophenol is less soluble in water than p - and m - Nitrophenols because... Retrieved from [Link]

  • Australian Government Department of Health. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of p-nitrophenol.

Sources

Technical Support Center: Purification of 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the removal of byproducts from reactions yielding 2-Chloro-6-(ethylamino)-4-nitrophenol. This crucial intermediate, often used in the synthesis of hair dyes and other complex organic molecules, can be accompanied by various impurities that may affect the yield, purity, and safety of the final product.[1] This document provides a structured approach to troubleshooting common purification challenges through a question-and-answer format, detailed experimental protocols, and visual workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction is complete, but I'm struggling to remove the unreacted starting material, 2,6-dichloro-4-nitrophenol. What's the best approach?

A1: The presence of unreacted 2,6-dichloro-4-nitrophenol is a common issue. Due to the structural similarities between the starting material and the product, separation can be challenging. The choice of purification method depends on the scale of your reaction and the concentration of the impurity.

  • For minor impurities: Recrystallization is often the most effective method. The difference in polarity between the product, which has an ethylamino group, and the starting material can be exploited by careful solvent selection. A solvent system where the product has moderate solubility at high temperatures and low solubility at low temperatures is ideal.

  • For significant impurities or complex mixtures: Column chromatography is the preferred method for achieving high purity.[2] The stationary phase, typically silica gel, will interact differently with the more polar product compared to the less polar starting material, allowing for their separation.

Q2: My final product has a persistent dark color (e.g., brown or black). What is the cause and how can I obtain a cleaner product?

A2: Dark coloration in your product is often indicative of oxidation byproducts. Aminophenols are susceptible to oxidation, especially when exposed to air, light, or basic conditions, leading to the formation of highly colored polymeric impurities.[3]

  • Prevention during workup: It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the purification process. Minimizing exposure to light by wrapping your flasks in aluminum foil can also be beneficial.

  • Removal of colored impurities:

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[4] However, use charcoal judiciously as it can also adsorb your product, leading to lower yields.

    • Column Chromatography: This technique is very effective at separating the desired product from the highly polar, colored impurities which will often bind strongly to the silica gel.

Q3: Besides the starting material, what other byproducts should I be aware of?

A3: Depending on the reaction conditions, several other byproducts might be present in your crude product:

  • Isomeric Byproducts: While the reaction of 2,6-dichloro-4-nitrophenol with ethylamine is expected to be regioselective, trace amounts of other isomers might form under certain conditions.

  • Over-alkylation Products: Although less common due to steric hindrance, it is possible for a second ethylamine molecule to react, leading to a di-ethylamino byproduct.

  • Impurities from Starting Material Synthesis: The 2,6-dichloro-4-nitrophenol starting material may itself contain impurities from its synthesis, such as other chlorinated nitrophenols.[5] For instance, 6-Chloro-2,4-dinitrophenol has been identified as a potential impurity in a related compound.[6]

The presence of these byproducts often necessitates the use of column chromatography for effective separation.

Q4: My yield is consistently low after purification. What are the potential causes and how can I improve it?

A4: Low yield can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Loss During Workup:

    • Liquid-Liquid Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product. Multiple extractions with a smaller volume of organic solvent are generally more efficient than a single extraction with a large volume.

    • Recrystallization: Using an excessive amount of solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve your crude product. Cooling the solution slowly and then in an ice bath can maximize crystal formation.

    • Column Chromatography: Product can be lost on the column if it is not properly packed or if the chosen solvent system is not optimal. Streaking of the product on the column can also lead to poor separation and lower recovery.

Purification Protocols

Here are detailed step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

This method is suitable for purifying crude product that is already relatively pure.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water).

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal (approximately 1-2% by weight of your crude product).

    • Heat the mixture with stirring for 5-10 minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a suitable temperature.

Troubleshooting Recrystallization
Problem Solution
Product "oils out" instead of crystallizing.Reheat the solution to dissolve the oil, add a small amount of a co-solvent, and allow it to cool more slowly.
Poor recovery of the purified compound.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Crystals are still colored after recrystallization.Repeat the recrystallization process, possibly with the addition of activated charcoal.
Protocol 2: Column Chromatography

This is the most effective method for separating the product from multiple impurities with different polarities.[2]

  • TLC Analysis:

    • Determine a suitable mobile phase (solvent system) using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Column Chromatography
Problem Solution
Poor separation of spots.Optimize the mobile phase by adjusting the polarity. A less polar solvent system will generally result in better separation.
Product is not eluting from the column.The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase.
Cracks appear in the silica gel bed.This is often due to the column running dry. Ensure the silica gel is always covered with solvent.
Protocol 3: Liquid-Liquid Extraction

This technique is typically used as a preliminary purification step during the reaction workup to remove water-soluble impurities.[4][7]

  • Dissolution:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Washing:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • A dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities.

      • A dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

      • Brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the partially purified product, which can then be further purified by recrystallization or column chromatography.

Visualizing the Process

To better understand the reaction and purification workflow, the following diagrams illustrate the key steps.

Reaction_and_Byproducts SM 2,6-dichloro-4-nitrophenol Byproduct3 Other Impurities SM->Byproduct3 From Synthesis Reaction Reaction SM->Reaction EA Ethylamine EA->Reaction Product This compound Byproduct2 Oxidation Products Product->Byproduct2 Air/Light Byproduct1 Unreacted Starting Material Reaction->Product Reaction->Byproduct1

Caption: Potential byproducts in the synthesis.

Purification_Workflow Crude Crude Product Mixture LLE Liquid-Liquid Extraction Crude->LLE Recryst Recrystallization LLE->Recryst ColChrom Column Chromatography LLE->ColChrom Waste1 Aqueous Waste LLE->Waste1 PureProduct Pure this compound Recryst->PureProduct Waste2 Mother Liquor Recryst->Waste2 ColChrom->PureProduct Waste3 Impurity Fractions ColChrom->Waste3

Caption: General purification workflow.

References

  • Baron, F. A. (1972). Purification of p-aminophenol. U.S. Patent No. 3,703,598. Washington, DC: U.S.
  • EWG Skin Deep. (n.d.). 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: A Key Hair Dye Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

  • Quick Company. (2017). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for 2-Chloro-6-(ethylamino)-4-nitrophenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical support for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-6-(ethylamino)-4-nitrophenol. As a substituted nitrophenol used in applications like hair dye formulations, its accurate quantification is critical for quality control and safety assessment.[1][2] This document is structured in a question-and-answer format to directly address common challenges encountered in the laboratory, blending fundamental chromatographic principles with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I am starting method development for this compound. What is a good starting point for the column and mobile phase?

A good starting point involves a standard reversed-phase (RP) setup that provides a high probability of success and can be systematically optimized.

Core Rationale: The analyte is a moderately polar aromatic compound, making it well-suited for reversed-phase chromatography.[3] The key is to control its ionization state to achieve sharp, symmetrical peaks and stable retention times.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose reversed-phase column offering excellent hydrophobic retention.[4]
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidA buffer is essential to control the mobile phase pH and suppress the ionization of the analyte's phenolic group.[5]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase HPLC.
Elution Mode IsocraticStart with a 60:40 (A:B) mixture. This provides a simple baseline from which to adjust retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility.[4]
Detection UV, wavelength to be determined by UV scan (likely 270-360 nm)Nitrophenols have strong UV absorbance.
Injection Vol. 10 µLA typical volume that avoids column overload for standard analytical concentrations.

This setup is designed to produce a retained, sharp peak for the analyte, providing a solid foundation for further optimization.

Q2: Why is controlling the mobile phase pH so critical for this specific analyte?

The chemical structure of this compound contains a phenolic hydroxyl (-OH) group, which is acidic. The pH of the mobile phase dictates whether this group is in its neutral (protonated, -OH) or ionized (deprotonated, -O⁻) form. This is one of the most powerful tools for manipulating retention in RP-HPLC.[6]

Mechanism of pH Influence:

  • At Low pH (e.g., pH < 4): The mobile phase is acidic, suppressing the ionization of the phenolic group. The analyte remains in its neutral, more hydrophobic form. This increases its affinity for the non-polar C18 stationary phase, leading to longer retention and typically better peak shape.[7]

  • At High pH (e.g., pH > 8): The phenolic proton dissociates, leaving a negatively charged phenolate ion. This ionized form is much more polar and has less affinity for the stationary phase. It will elute much earlier, often with poor, tailing peak shapes due to undesirable secondary interactions.[8]

Controlling the pH with a buffer ensures that all analyte molecules are in a single, stable ionization state throughout the analysis, which is fundamental for a reproducible and robust method.[5]

cluster_low_ph Low pH (e.g., 3.0) cluster_high_ph High pH (e.g., 8.0) low_ph_analyte Analyte (Neutral) More Hydrophobic low_ph_result Good Retention Sharp Peak low_ph_analyte->low_ph_result Strong Interaction with C18 Phase high_ph_analyte Analyte (Ionized) More Polar high_ph_result Low Retention Tailing Peak high_ph_analyte->high_ph_result Weak Interaction with C18 Phase Analyte 2-Chloro-6-(ethylamino) -4-nitrophenol Analyte->low_ph_analyte Analyte->high_ph_analyte

Caption: Effect of mobile phase pH on analyte ionization and chromatographic behavior.
Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Both Acetonitrile (ACN) and Methanol (MeOH) are excellent organic modifiers, but they can provide different separation selectivity. The choice can be critical when resolving the main analyte from closely eluting impurities.

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol. Its aprotic nature and π-electron system can offer unique selectivity for aromatic compounds, sometimes disrupting π-π interactions between an analyte and a phenyl-based stationary phase.[8]

  • Methanol (MeOH): Is a protic solvent, meaning it can donate and accept hydrogen bonds. This property can significantly alter how it interacts with the analyte and stationary phase compared to ACN, leading to changes in elution order and peak spacing.

Recommendation: Start with ACN as it often provides sharper peaks and lower backpressure. However, if you have resolution issues with a critical impurity pair, performing an identical run with MeOH substituted for ACN is a powerful and simple way to alter selectivity.[9]

Q4: What type of buffer should I use and at what concentration?

The buffer's role is to maintain a constant pH.[10] Its effectiveness depends on two factors: its pKa relative to the target pH and its concentration.

  • Buffer Selection: Choose a buffer with a pKa value within ±1 unit of your desired mobile phase pH. This ensures maximum buffering capacity.

    • For a target pH of 2.5-4.5 , phosphate or formate buffers are excellent choices.

    • For a target pH of 4.0-5.5 , an acetate buffer is ideal.

  • Buffer Concentration: A concentration of 20-50 mM is typically sufficient.

    • Too low (<10 mM): Insufficient capacity to control pH, leading to peak shape issues and retention time drift.[11]

    • Too high (>50 mM): Risk of precipitation when mixed with high percentages of organic solvent, which can damage the pump and column. Always check buffer solubility in your highest organic concentration.

Protocol: Always prepare the buffer and adjust the pH of the aqueous component (Mobile Phase A) before mixing it with the organic modifier (Mobile Phase B).

Troubleshooting Guide

Q5: My peak for this compound is tailing. What are the causes and how can I fix it?

Peak tailing is one of the most common HPLC problems. For a compound like this, the primary chemical cause is secondary interactions between the analyte and acidic silanol groups (-Si-OH) on the surface of the silica-based column packing.[11] These interactions create an alternative, slower retention mechanism that distorts the peak shape.

Troubleshooting Workflow:

Start Peak Tailing Observed Check_pH Is pH low enough? (e.g., 2.5-3.5) Start->Check_pH Check_Buffer Is buffer concentration adequate? (20-50 mM) Check_pH->Check_Buffer Yes Solution_pH Lower pH to suppress silanol ionization Check_pH->Solution_pH No Check_Column Is the column a modern, high-purity silica type? Check_Buffer->Check_Column Yes Solution_Buffer Increase buffer concentration Check_Buffer->Solution_Buffer No Solution_Column Switch to a column with low silanol activity (e.g., end-capped) Check_Column->Solution_Column No End Symmetrical Peak Check_Column->End Yes (Problem may be extra-column effects) Solution_pH->End Solution_Buffer->End Solution_Column->End

Sources

Validation & Comparative

Comparison of 2-Chloro-6-(ethylamino)-4-nitrophenol with other nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Chloro-6-(ethylamino)-4-nitrophenol and Related Nitrophenol Derivatives for Researchers

Introduction: Situating a Niche Compound within a Broadly Reactive Class

Nitrophenols represent a cornerstone class of aromatic compounds, characterized by a hydroxyl group and one or more nitro groups attached to a benzene ring. The potent electron-withdrawing nature of the nitro group significantly influences the molecule's acidity, reactivity, and biological activity, making these compounds staples in industrial synthesis and subjects of extensive toxicological and pharmacological research.[1] Their applications are diverse, ranging from the synthesis of pharmaceuticals, dyes, and pesticides to their use as metabolic uncouplers and chemical intermediates.[2][3][4]

This guide provides a detailed comparative analysis of This compound , a specialized derivative primarily used in the cosmetics industry, against a selection of other significant nitrophenols.[5] By juxtaposing its chemical properties, synthesis, and biological profile with those of foundational compounds like 4-Nitrophenol (4-NP) and highly active derivatives like 2,4-Dinitrophenol (2,4-DNP), we aim to provide researchers, chemists, and drug development professionals with a nuanced understanding of its structure-function relationships and performance characteristics. The chosen comparators include:

  • 4-Nitrophenol (4-NP): The parent isomer, providing a baseline for the effects of the chloro and ethylamino substituents.

  • 2-Amino-6-chloro-4-nitrophenol: A closely related analogue, allowing for a direct comparison of the ethylamino versus a simple amino group.

  • 2,4-Dinitrophenol (2,4-DNP): A well-studied di-substituted derivative known for its potent biological activity, illustrating the impact of an additional nitro group.

Through this comparative lens, we will explore how specific structural modifications dictate the physicochemical behavior, synthetic accessibility, and toxicological profile of these versatile molecules.

Physicochemical Properties: A Tale of Substituent Effects

The identity and position of substituents on the phenol ring dramatically alter a molecule's fundamental properties. Acidity (pKa), in particular, is a key determinant of a nitrophenol's behavior in biological systems, as it dictates the degree of ionization at physiological pH. Lipophilicity (log P) and solubility further govern membrane permeability and distribution.

The most striking difference lies in the acidity of these compounds. The addition of electron-withdrawing groups (like nitro and chloro) generally lowers the pKa, making the phenol more acidic by stabilizing the resulting phenoxide anion.[1] As seen in the table, 2,4-DNP is the most acidic due to the presence of two nitro groups.[6] Conversely, electron-donating groups like alkylamines can modulate these effects. For this compound, the combined electron-withdrawing effects of the nitro and chloro groups are tempered by the ethylamino group, resulting in a unique physicochemical profile compared to its analogues.

PropertyThis compound 4-Nitrophenol 2-Amino-6-chloro-4-nitrophenol 2,4-Dinitrophenol
Molecular Formula C₈H₉ClN₂O₃[7]C₆H₅NO₃C₆H₅ClN₂O₃[8]C₆H₄N₂O₅[6]
Molecular Weight 216.62 g/mol [7]139.11 g/mol 188.57 g/mol 184.11 g/mol [6]
Melting Point Not specified113-114 °CNot specified112-114 °C[9]
pKa Not specified7.15[10]Not specified4.09[6]
log P (Octanol/Water) Not specified1.91Not specified1.54[9]
Solubility Not specifiedSoluble in water (5,600 mg/L at 18°C)[9]Not specifiedSlightly soluble in water[6]

Synthesis Methodologies: Pathways to Functionalized Phenols

The synthesis of nitrophenol derivatives typically involves the direct nitration of a phenol precursor or the modification of an existing nitrophenol.[11] The choice of reagents and reaction conditions is critical to control regioselectivity and minimize the formation of unwanted byproducts.[12]

Synthesis of this compound

A common route to this compound involves the targeted chlorination of a 4-nitrophenol precursor. The challenge lies in directing the chlorine atom to the ortho position relative to the hydroxyl group.

G cluster_0 Synthesis of this compound 4-Nitrophenol 4-Nitrophenol Chlorination Chlorination 4-Nitrophenol->Chlorination  HCl, Oxidizing Agent (e.g., H₂O₂) 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Chlorination->2-Chloro-4-nitrophenol Yield: ~83% [33] Ethylation Ethylation 2-Chloro-4-nitrophenol->Ethylation  Ethylating Agent Further Amination/Substitution Further Amination/Substitution Ethylation->Further Amination/Substitution  Reaction with Ethylamine This compound This compound Further Amination/Substitution->this compound

Caption: Generalized synthesis workflow for this compound.

Rationale: This multi-step process allows for controlled functionalization. Starting with 4-nitrophenol, an oxidative chlorination is performed. A Russian patent describes a method using hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide to achieve high yields of 2-chloro-4-nitrophenol.[13] Subsequent steps would involve introducing the ethylamino group, likely through nucleophilic aromatic substitution, though specific public-domain protocols for this final step are proprietary to industrial processes.

Comparative Synthesis: 2,4-Dinitrophenol

In contrast, 2,4-DNP is often synthesized via the hydrolysis of 2,4-dinitrochlorobenzene, a more direct but potentially hazardous route given the explosive nature of the precursor and product.[6][14]

Experimental Protocol: Synthesis of 2-chloro-4-nitrophenol (Precursor) This protocol is adapted from methodologies described in the literature.[13]

  • Reaction Setup: In a well-ventilated fume hood, suspend 4-nitrophenol (0.18 mol) in a mixture of water (50 mL) and concentrated hydrochloric acid (125 mL) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Initiation: Cool the suspension in an ice bath to maintain a temperature of 25-30°C.

  • Chlorination: While stirring vigorously, add 30% hydrogen peroxide (0.18 mol) dropwise from the dropping funnel over 1 hour. The choice of an oxidizing agent like H₂O₂ in a hydrochloric acid solution facilitates the in-situ generation of the chlorinating species. This avoids the use of gaseous chlorine, simplifying the industrial application.[13]

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 3 hours at 25-30°C to ensure the reaction goes to completion.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel.

  • Purification: Wash the crude product with cold water to remove any remaining acid and unreacted starting materials. The product, 2-chloro-4-nitrophenol, can be further purified by recrystallization from a suitable solvent like toluene to achieve high purity for subsequent reactions.[12]

Comparative Analysis of Biological Activity and Applications

The functional role and toxicological impact of nitrophenols are intrinsically linked to their molecular structure.

Applications: From Cosmetics to Metabolic Modulators

This compound is predominantly used as an intermediate and direct dye in semi-permanent and oxidative hair dye formulations.[5][15] Its specific chromophoric properties, dictated by the arrangement of the nitro, ethylamino, and chloro groups, allow it to impart specific color shades.[5] It is typically used at on-head concentrations up to 1.5-3.0%.[15][16]

2-Amino-6-chloro-4-nitrophenol serves a similar purpose in hair dyes, also approved for use at concentrations up to 2%.[8][17] The comparison between these two highlights the subtle changes in color and binding properties conferred by an ethylamino versus an amino group.

4-Nitrophenol (4-NP) has broader industrial applications, serving as a precursor in the manufacture of drugs (like acetaminophen), fungicides, and other dyes.[3] It is also a common environmental contaminant monitored for its toxicity.[18][19]

2,4-Dinitrophenol (2,4-DNP) has a more notorious history. While used industrially to manufacture dyes and wood preservatives, it is widely known as a potent mitochondrial uncoupler.[20] This property led to its use as a weight-loss drug in the 1930s, a practice that was banned due to severe and often fatal side effects like uncontrolled hyperthermia.[6][20] Its use is now largely restricted to research and industrial synthesis, and it is also classified as a potential explosive.[6]

Toxicological and Cytotoxicity Profile

The toxicity of nitrophenols varies significantly with their substitution pattern. The mechanism of toxicity often involves the uncoupling of oxidative phosphorylation, generation of reactive oxygen species (ROS), or direct cellular damage.[21][22]

CompoundAcute Oral LD₅₀ (Rat)Key Toxicological EndpointsNOAEL (Rat, 90-day oral)
This compound 1728 mg/kg bw[16]Skin sensitizer, eye irritant, harmful if swallowed.[16]10 mg/kg bw/day[16]
4-Nitrophenol 202-650 mg/kg bwHeadaches, drowsiness, nausea, cyanosis, methemoglobinemia.[3]Data not available
2-Amino-6-chloro-4-nitrophenol >2000 mg/kg bw[17]Low acute oral toxicity; potential skin sensitizer.[17][23]30 mg/kg bw/day[17]
2,4-Dinitrophenol 30 mg/kg bwMitochondrial uncoupling, hyperthermia, cataracts, death.[20]Data not available

Analysis of Toxicity:

  • This compound exhibits moderate acute oral toxicity.[16] Its primary health concern in its intended application is its classification as a skin sensitizer, confirmed by positive results in local lymph node assays (LLNA).[16] It is also considered an eye irritant.[16]

  • The parent compound, 4-Nitrophenol , is significantly more acutely toxic via ingestion than the subject compound, highlighting that the addition of the chloro and ethylamino groups mitigates acute systemic toxicity to some degree.[3]

  • 2-Amino-6-chloro-4-nitrophenol shows low acute oral toxicity, suggesting the amino group may be less toxic than the ethylamino group in this context.[17] However, it is also a potential skin sensitizer.[23]

  • 2,4-Dinitrophenol is by far the most toxic compound in this comparison. Its ability to disrupt cellular energy production via mitochondrial uncoupling makes it dangerous even at low doses, a mechanism not prominent in the other mononitrophenols discussed.[20]

Standardized Experimental Protocols for Comparative Evaluation

To ensure objective comparison, standardized assays are crucial. The following protocols outline key methodologies for characterizing and comparing nitrophenol derivatives.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

Rationale: This method leverages the difference in the UV-Vis absorption spectra between the protonated (phenol) and deprotonated (phenoxide) forms of the compound. By measuring absorbance across a range of pH values, the pKa can be determined accurately.[24]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the test nitrophenol in a suitable solvent like methanol or acetonitrile.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range from approximately pKa - 2 to pKa + 2 (e.g., pH 2 to 11).[24]

  • Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for spectrophotometry (e.g., 50 µM).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each sample at each pH.[24]

  • Data Analysis: Identify the wavelengths of maximum absorbance for both the acidic (A_HA) and basic (A_A-) forms. Plot the absorbance at a chosen wavelength versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]), where the concentration ratio can be derived from the absorbance values.

Protocol 2: In Vitro Cytotoxicity Assessment using a Resazurin Reduction Assay

Rationale: This is a common, fluorescence-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of living cells.[25] This allows for the determination of the IC₅₀ (the concentration of a compound that inhibits cell growth by 50%).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment  24h Incubation Incubation Incubation Compound Treatment->Incubation  Serial Dilutions  (e.g., 24-72h) Resazurin Addition Resazurin Addition Incubation->Resazurin Addition  Add Reagent Final Incubation Final Incubation Resazurin Addition->Final Incubation  1-4h Fluorescence Reading Fluorescence Reading Final Incubation->Fluorescence Reading  Ex/Em ~560/590 nm Data Analysis Data Analysis Fluorescence Reading->Data Analysis  Calculate IC₅₀

Caption: Standard workflow for an in vitro cytotoxicity assay using resazurin.

  • Cell Culture: Culture a relevant cell line (e.g., human keratinocytes HaCaT for skin-related compounds, or a cancer cell line like HeLa) in appropriate growth medium until ~80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test nitrophenols in the cell culture medium. A vehicle control (e.g., DMSO) and an untreated control must be included.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (typically ~560 nm and ~590 nm, respectively).

  • IC₅₀ Calculation: Convert fluorescence readings to percentage viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide demonstrates that This compound possesses a distinct profile shaped by its unique substitution pattern. Compared to the parent 4-nitrophenol, it exhibits lower acute systemic toxicity but introduces a significant risk of skin sensitization, a critical consideration for its application in cosmetics.[16] Its properties stand in stark contrast to the potent metabolic poison 2,4-DNP, underscoring how the number and arrangement of nitro groups fundamentally dictate the mechanism of biological action.

For researchers, this compound serves as an excellent model for studying the interplay of steric and electronic effects of multiple substituents on a phenol ring. Future research could focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating physicochemical parameters of a wider range of substituted nitrophenols with their cytotoxicity and sensitization potential.[26]

  • Metabolic Fate: Investigating the metabolic pathways of this compound to understand its biotransformation and the potential for reactive metabolite formation.

  • Development of Safer Alternatives: Using the structure-activity knowledge gained to design new dye molecules with reduced sensitization potential while retaining desired chromophoric properties.

By providing a framework of comparative data and standardized experimental protocols, this guide aims to equip scientists with the foundational knowledge needed to effectively utilize and investigate this and other nitrophenol derivatives in their research endeavors.

References

  • Vertex AI Search. (n.d.). Understanding this compound: A Key Hair Dye Intermediate.
  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • Australian Government Department of Health. (2015). Phenol, 2-chloro-6-(ethylamino)-4-nitro-: Human health tier II assessment.
  • EWG Skin Deep®. (n.d.). What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL.
  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89).
  • PubMed. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells.
  • SciSpace. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Australian Government Department of Health. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (n.d.). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study.
  • ResearchGate. (n.d.). Comparative cytotoxicity of phenols in vitro.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 2-Allyl-4-nitrophenol and Other Nitrophenols.
  • NCBI. (n.d.). Toxicological Profile for Dinitrophenols.
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • ATSDR. (n.d.). Toxicological Profile for Dinitrophenols.
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • NIH. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
  • ResearchGate. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
  • ResearchGate. (n.d.). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems.
  • NCBI. (n.d.). Toxicological Profile for Dinitrophenols - RELEVANCE TO PUBLIC HEALTH.
  • YouTube. (2020). GOC | Comparison of acidic nature of nitrophenols.
  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • EPA. (n.d.). 4-Nitrophenol.
  • PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol.
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • PubChem. (n.d.). Nitrophenols.
  • ResearchGate. (n.d.). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst.

Sources

Performance of 2-Chloro-6-(ethylamino)-4-nitrophenol versus other hair dye intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-Chloro-6-(ethylamino)-4-nitrophenol and Other Key Hair Dye Intermediates

Authored by: A Senior Application Scientist

This guide provides a comprehensive performance comparison of the direct hair dye intermediate, this compound, against commonly used oxidative intermediates such as p-phenylenediamine (PPD) and its alternative, p-toluenediamine (PTD). This document is intended for researchers, formulators, and drug development professionals in the cosmetics industry, offering objective analysis and supporting experimental methodologies to inform the development of next-generation hair coloring products.

Introduction: The Chemical Landscape of Hair Color

Permanent hair color technology predominantly relies on oxidative dyeing, a chemical process that forms large color molecules within the hair shaft, ensuring longevity.[1] This process involves primary intermediates (developers) and couplers.[1] However, there is a growing demand for safer alternatives due to the high sensitization potential of key intermediates like p-phenylenediamine (PPD).[2][3][4] This has led to increased interest in both PPD alternatives like p-toluenediamine (PTD) and direct dyes, such as this compound, which can be used in semi-permanent formulations or as color enhancers in permanent oxidative systems.[5][6]

This guide will dissect the performance of this compound, focusing on its color contribution, stability, and safety profile in comparison to the industry-standard oxidative precursors.

Profiles of Key Hair Dye Intermediates

A nuanced understanding of each intermediate's chemical nature is fundamental to appreciating its performance characteristics.

  • This compound: This compound is a nitrophenol derivative used primarily as a direct dye in semi-permanent and oxidative hair color formulations.[5][7] As a direct dye, it imparts color without a chemical oxidation reaction, binding directly to the hair shaft.[5] Its molecular structure, featuring chloro, ethylamino, and nitro groups, dictates its color properties and reactivity.[7] It is typically used to achieve red, orange, and yellow tones.

  • p-Phenylenediamine (PPD): PPD is the most common primary intermediate in oxidative hair dyes, prized for its efficacy in producing dark, natural-looking shades and providing excellent gray coverage.[3][8] Upon oxidation with hydrogen peroxide, it forms a reactive quinonediimine, which then reacts with coupler molecules to form large, permanent color polymers inside the hair cortex.[9] Its primary drawback is its well-documented status as a potent contact allergen.[2][4]

  • p-Toluenediamine (PTD) / Toluene-2,5-diamine: PTD is a primary intermediate chemically related to PPD and is often used as an alternative in "PPD-free" formulations.[2][10] While it still carries a risk of sensitization, studies have shown that a significant percentage of individuals allergic to PPD can tolerate PTD-based dyes, making it a valuable alternative for a subset of consumers.[10][11]

Comparative Performance Analysis

The selection of a hair dye intermediate is a balance between desired color outcome, longevity, and consumer safety. The following sections compare these intermediates across key performance and safety metrics.

Color Gamut and Intensity
IntermediateDye TypeTypical Color ContributionGray Coverage
This compound Direct DyeIntense Red/Orange Tones[12]Fair (as a direct dye)
p-Phenylenediamine (PPD) Oxidative (Primary)Dark, Natural Shades (Blacks, Browns)[3]Excellent
p-Toluenediamine (PTD) Oxidative (Primary)Dark, Natural Shades (Similar to PPD)[10]Excellent

PPD and PTD are foundational for creating a wide range of natural, dark shades with superior longevity and gray coverage. This compound, by contrast, provides vibrant, pure red tones but does not achieve the same level of permanence or coverage when used alone in a non-oxidative system.[12]

Performance Stability: Wash and Light Fastness

The ability of a hair color to resist fading from washing and sun exposure is a critical measure of its performance.

  • Wash Fastness: Oxidative dyes formed from PPD and PTD create large polymers trapped within the hair, generally providing high resistance to washing. Direct dyes like this compound are smaller molecules that primarily adhere to the cuticle, making them more susceptible to being washed out over time.

  • Light Stability (Photo-stability): All hair dyes are susceptible to some degree of fading upon exposure to UV radiation. The stability is dependent on the final chromophore's chemical structure.

The following diagram illustrates a typical workflow for evaluating the performance of these intermediates.

G cluster_prep Phase 1: Preparation & Dyeing cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis swatch_prep Prepare Standardized Bleached Hair Swatches dye_prep Formulate Dye Systems (A, B, C) swatch_prep->dye_prep dye_app Apply Dyes to Swatches (Standardized Procedure) dye_prep->dye_app color_measure_initial Initial Colorimetric Measurement (Lab* values) dye_app->color_measure_initial wash_test Wash Fastness Test (ISO 105-C06) color_measure_post Post-Test Colorimetric Measurement wash_test->color_measure_post light_test Light Stability Test (ASTM G155) light_test->color_measure_post color_measure_initial->wash_test color_measure_initial->light_test data_analysis Calculate Total Color Change (ΔE) & Assess Staining color_measure_post->data_analysis caption Overall Performance Evaluation Workflow.

Overall Performance Evaluation Workflow.
Safety & Toxicological Profile

This is a critical differentiator among hair dye intermediates. The primary concern is contact dermatitis, a delayed hypersensitivity reaction.[4]

IntermediateSensitization PotentialKey Toxicological Notes
This compound ModerateA related compound, 2-amino-6-chloro-4-nitrophenol, shows skin sensitizing potential.[13] However, a patent for the ethylamino version claims it shows no mutagenicity in an Ames test (TA 98 strain), unlike other nitro dyes.[12][14]
p-Phenylenediamine (PPD) HighThe most common allergen implicated in hair dye contact dermatitis.[4] Named "Allergen of the Year" in 2006 by the American Contact Dermatitis Society.
p-Toluenediamine (PTD) Moderate-HighA known sensitizer, but a viable alternative for many individuals with a PPD allergy. Cross-reactivity is possible.[10][11]

Causality in Safety Assessment: The high sensitization potential of PPD and PTD is attributed to their chemical structure as aromatic amines, which can form haptens by binding to skin proteins, triggering an immune response.[15] Nitrophenol-based direct dyes have a different chemical structure and mechanism of action, which can translate to a different (though not absent) sensitization profile. The presence of the chloro group and the ethylamino side chain on this compound modifies its reactivity and toxicological properties compared to simpler aminonitrophenols.[16]

Experimental Protocols

To ensure trustworthy and reproducible results, all performance testing must adhere to standardized, validated protocols.

Protocol: Wash Fastness Evaluation (Adapted from ISO 105-C06)

This protocol determines the resistance of the hair color to repeated washing cycles.

  • Specimen Preparation:

    • Prepare dyed hair swatches (1g, 4 cm length) for each intermediate being tested.

    • Prepare a composite specimen by sewing the dyed swatch to a 4 cm x 10 cm piece of standard multi-fibre adjacent fabric (e.g., DW type containing wool, cotton, nylon, polyester, acrylic, and acetate).[17] This fabric is critical for evaluating color staining.

  • Washing Procedure:

    • Prepare a standard wash solution of 4 g/L ECE reference detergent in deionized water.

    • Place each composite specimen into a stainless steel container of a launder-ometer.[18]

    • Add 150 mL of the wash solution and 10 stainless steel balls (to simulate mechanical abrasion).[17]

    • Operate the machine for 30 minutes at 60°C ± 2°C.[19] This single test is designed to approximate five domestic or commercial launderings.[20]

  • Rinsing and Drying:

    • Remove the specimens and rinse twice in deionized water.

    • Squeeze out excess water and dry in air at a temperature not exceeding 60°C.

  • Assessment:

    • Quantify the color change of the dyed swatch using a spectrophotometer to measure Lab* values before and after the test. Calculate the total color difference (ΔE).

    • Assess the degree of staining on each fiber of the multi-fibre fabric using the standard Grey Scale for Staining.

Protocol: Light Stability Evaluation (Adapted from ASTM G155)

This protocol evaluates the resistance of the color to fading from simulated sunlight.

  • Specimen Preparation:

    • Mount dyed hair swatches onto suitable holders.

    • Reserve an identical set of swatches as unexposed controls, stored in the dark.

  • Exposure Procedure:

    • Place the mounted swatches in a xenon-arc test chamber.[21] The xenon-arc lamp, fitted with appropriate filters (e.g., Daylight filters), provides the closest spectral match to natural sunlight.[22]

    • Set the test parameters according to a specified cycle. A common cycle involves continuous light at an irradiance of 0.55 W/m² at 340 nm, a Black Panel Temperature of 63°C, and 50% relative humidity.[23]

    • Expose the samples for a predetermined duration (e.g., 20-40 hours), which simulates a significant period of outdoor exposure.

  • Assessment:

    • After exposure, remove the swatches from the chamber.

    • Using a spectrophotometer, measure the Lab* values of both the exposed swatches and the unexposed controls.

    • Calculate the total color difference (ΔE) between the exposed and control swatches to quantify the degree of photo-degradation.

G cluster_PPD PPD / PTD (Primary Intermediates) cluster_Coupler Couplers cluster_DirectDye Direct Dye cluster_Hair Hair Fiber PPD PPD or PTD H2O2 Hydrogen Peroxide (Oxidizer) Quinone Quinonediimine (Reactive Intermediate) PPD->Quinone Oxidation Coupler e.g., Resorcinol, m-Aminophenol Quinone->Coupler Coupling Reaction Polymer Large, Trapped Color Polymer Coupler->Polymer DirectDye This compound Adhesion Direct Adhesion to Hair Shaft DirectDye->Adhesion caption Simplified Hair Dye Reaction Mechanisms.

Simplified Hair Dye Reaction Mechanisms.

Conclusion

The choice of a hair dye intermediate involves a critical trade-off between performance and safety.

  • PPD and PTD remain the gold standard for permanent, dark, natural shades with exceptional wash fastness and gray coverage. Their primary and significant drawback is their high sensitization potential, which is a major driver for innovation in the field.

  • This compound serves a different but equally important role. As a direct dye, it offers the ability to create intense, vibrant red and orange shades that are difficult to achieve with oxidative chemistry alone. While its wash fastness is inherently lower than that of polymerized oxidative dyes, its distinct toxicological profile, which may present a lower sensitization risk than PPD for some individuals, makes it a valuable tool in a formulator's palette. Its use in conjunction with oxidative systems allows for the enhancement and nuancing of shades.

Ultimately, this compound is not a direct replacement for PPD but a complementary intermediate that excels in a different performance space. Future research should focus on generating more direct, quantitative comparative data on its sensitization potential versus modern PPD alternatives to fully elucidate its position in the development of safer, high-performance hair color products.

References

  • Vertex AI Search. (n.d.). Understanding 2-Chloro-6-(ethylamino)
  • Katta, R. (2020, November 5). Hair Dye Allergy From PPD (para-phenylenediamine): How to Avoid It and What to Use Instead.
  • Cosmetic World. (2023, July 18). PPD-free hair dye - The safest hair color in Cosmetic World. Retrieved January 14, 2026.
  • Scheman, A., et al. (n.d.). Alternative Hair-Dye Products for Persons Allergic to para-Phenylenediamine. Ovid. Retrieved January 14, 2026.
  • Various Authors. (2025, August 9). Alternative Hair-Dye Products for Persons Allergic to para-Phenylenediamine. Retrieved January 14, 2026.
  • This Green. (n.d.).
  • AgroChemicals. (2025, December 6).
  • Cosmetic Analysis. (2026, January 10). Color Stability Testing in Hair Dyes. Retrieved January 14, 2026.
  • AgroChemicals. (n.d.).
  • C.W.M., Yuen, et al. (2010). Hair Colour Fastness. Fibers and Polymers, 11(2), 316-320.
  • European Commission. (2007, December 18). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). Retrieved January 14, 2026.
  • Kim, K. H., et al. (2022, June 6). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. PMC - NIH. Retrieved January 14, 2026.
  • Scirp.org. (2013, July 1). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Retrieved January 14, 2026.
  • PubMed. (n.d.). Final report on the safety assessment of amino nitrophenols as used in hair dyes. Retrieved January 14, 2026.
  • Impactfactor. (2023, December 25). Determination of Paraphenylenediamine in Hair Dyes Formulation Using Visible Spectroscopy. Retrieved January 14, 2026.
  • Google Patents. (n.d.). US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds. Retrieved January 14, 2026.
  • Cosmetics Info. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. Retrieved January 14, 2026.
  • Various Authors. (2025, August 5). Allergy to 3-nitro-p-hydroxyethylaminophenol and 4-amino-3-nitrophenol in a hair dye. Retrieved January 14, 2026.
  • European Commission. (2004, April 23). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. Retrieved January 14, 2026.
  • Atlas Material Testing Technology. (n.d.). Photo Stability Testing of Home and Personal Care Products. Retrieved January 14, 2026.
  • Cosmetics & Toiletries. (2020, November 12). Color Developments: Advances in Hair Dye Within the Last Decade. Retrieved January 14, 2026.
  • Q-Lab. (n.d.). ASTM G155. Retrieved January 14, 2026.
  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. Retrieved January 14, 2026.
  • National Institutes of Health. (n.d.). Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl)
  • Google Patents. (n.d.). EP0376047A1 - 2-Amino-6-chloro-4-nitrophenol derivatives, process for their preparation and hair dyeing agent containing the same. Retrieved January 14, 2026.
  • YouTube. (2018, October 19). How to test Color Fastness to Wash. ISO 105 C06. Retrieved January 14, 2026.
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved January 14, 2026.
  • Journal of Applied Pharmaceutical Science. (2024, November 25). Formulation and evaluation of hair dye shampoo using Genipa americana L. (Huito) fruit extract. Retrieved January 14, 2026.
  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). Retrieved January 14, 2026.
  • GESTER Instruments. (2025, November 30). ISO 105 C06 Washing Fastness Tester Guide. Retrieved January 14, 2026.
  • iTeh Standards. (1987, December 15). ISO 105-C06. Retrieved January 14, 2026.
  • National Environmental Research Institute. (n.d.). A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. Retrieved January 14, 2026.
  • HunterLab. (2025, December 19). Spectrophotometric Color Analysis is Essential for Creating Natural-Looking At-Home Hair Dye. Retrieved January 14, 2026.
  • NCBI. (n.d.). 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. Retrieved January 14, 2026.
  • Micom Laboratories. (n.d.).
  • TESTEX. (2024, March 15). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. Retrieved January 14, 2026.
  • Australian Government Department of Health. (2015, July 3). Phenol, 2-chloro-6-(ethylamino)-4-nitro-: Human health tier II assessment. Retrieved January 14, 2026.
  • Wearing Woad. (2013, January 4). Colourfast natural dyes: how to test any natural dye for fastness. Retrieved January 14, 2026.
  • AML Instruments. (2025, June 24). ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You?. Retrieved January 14, 2026.
  • Bin Saif, G. A., et al. (2023, July 27). Dermatological adverse effects of hair dye use: A narrative review. Retrieved January 14, 2026.
  • OpsNinja. (n.d.).
  • Alfa Chemistry. (n.d.). Colorfastness Testing. Retrieved January 14, 2026.

Sources

A Comparative Guide to the Validation of an HPLC-UV Method for 2-Chloro-6-(ethylamino)-4-nitrophenol Analysis According to ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-6-(ethylamino)-4-nitrophenol, a compound primarily used as an intermediate in the formulation of hair dyes.[1] Ensuring the quality and purity of this intermediate is critical for product safety and efficacy. Therefore, a robust, validated analytical method is paramount for its control.

This document is structured to provide not only the procedural steps for validation but also the underlying scientific rationale, aligning with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5]

Method Selection and Chromatographic Conditions: A Rationale-Driven Approach

The selection of an analytical technique is the foundational step in method development. For this compound, its chemical structure—possessing a nitrophenol group—lends itself to strong ultraviolet (UV) absorbance. This makes HPLC with a UV detector a highly suitable technique for quantitative analysis.

Chosen Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

  • Expertise & Experience: Reversed-phase chromatography is the workhorse of the pharmaceutical and chemical industries for its versatility in analyzing moderately polar to nonpolar compounds. The aromatic ring and ethylamino group in the target analyte suggest it will interact well with a nonpolar stationary phase like C18. The acidic nature of the phenolic group can be controlled with a buffered mobile phase to ensure a consistent, single ionic species, leading to sharp, symmetrical peaks.

Optimized HPLC Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of compounds and is a robust, common column chemistry.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)The buffer at pH 3.0 suppresses the ionization of the phenolic group, improving peak shape. Acetonitrile provides good elution strength.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and separation efficiency.
Detection UV at 290 nmA wavelength chosen for optimal absorbance of nitrophenol compounds, ensuring high sensitivity.[6]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.

Alternative Method for Comparison: Gas Chromatography (GC-FID)

While HPLC is preferred, GC with a Flame Ionization Detector (GC-FID) could be considered. However, the low volatility and thermal lability of the nitrophenol compound would likely require derivatization before injection, adding complexity, time, and potential for error to the sample preparation process. This makes RP-HPLC a more direct and robust approach for routine quality control.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected tests. Each test evaluates a different performance characteristic of the method, and together they provide documented evidence of its reliability.[8] The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow cluster_prep Phase 1: System Preparation cluster_core Phase 2: Core Performance Characteristics cluster_limits Phase 3: Sensitivity & Reliability SST System Suitability Testing (SST) Specificity Specificity SST->Specificity System must pass before validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->LOQ Confirms LOQ Robustness Robustness Accuracy->Robustness Precision->LOQ Confirms LOQ Precision->Robustness

Caption: Logical workflow for analytical method validation as per ICH Q2(R1).

Validation Protocols, Acceptance Criteria, and Data

The following sections detail the experimental protocols for each validation parameter.[9][10]

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][8]

  • Methodology:

    • Prepare a solution of a placebo (all matrix components without the analyte).

    • Prepare a standard solution of this compound.

    • Prepare a spiked sample by adding a known amount of the analyte to the placebo.

    • Inject all three solutions and record the chromatograms.

  • Acceptance Criteria: The placebo injection should show no interfering peak at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and spectrally homogenous (if using a DAD/PDA detector) and well-resolved from any other peaks.

  • Data Summary:

SampleAnalyte Peak Retention TimePeak Purity (DAD)Interference at Analyte RT
PlaceboN/AN/ANone Observed
Analyte Standard4.5 min> 99.9%N/A
Spiked Sample4.5 min> 99.9%None Observed
Linearity and Range
  • Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Methodology:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations. For an impurity method, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[10]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[10] The y-intercept should be minimal.

  • Data Summary (Range: 0.5 µg/mL to 15 µg/mL):

Concentration (µg/mL)Mean Peak Area (n=3)
0.512,550
2.050,100
5.0124,900
10.0251,200
15.0376,500
Linear Regression Result
Correlation Coefficient (r²)0.9998
Y-intercept250.5
Accuracy
  • Objective: To assess the closeness of the test results obtained by the method to the true value. Accuracy is expressed as percent recovery.

  • Methodology:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level (for a total of 9 determinations).[4]

    • Analyze the samples and calculate the percentage of the analyte recovered.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Data Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50% (n=3)5.04.9899.6%
100% (n=3)10.010.11101.1%
150% (n=3)15.014.9299.5%
Overall Mean Recovery 100.1%
Precision
  • Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability and intermediate precision.

  • Methodology:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.[4]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[9]

  • Data Summary:

Precision TypeParameterReplicate 1-6 Results (µg/mL)Mean%RSD
Repeatability Day 1, Analyst 110.05, 10.10, 9.98, 10.02, 10.15, 9.9510.040.75%
Intermediate Day 2, Analyst 210.12, 10.20, 10.08, 10.15, 10.22, 10.1110.150.45%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Methodology: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value must be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

  • Data Summary:

ParameterCalculated ValueConfirmed Precision (%RSD)Confirmed Accuracy (%)
LOD 0.15 µg/mLN/AN/A
LOQ 0.50 µg/mL4.8%101.5%
Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

  • Methodology:

    • Vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze a system suitability solution under each condition and evaluate parameters like retention time, peak tailing, and resolution.

  • Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations.

  • Data Summary:

Varied ParameterRetention Time ShiftTailing FactorResolutionResult
Flow Rate (0.9 mL/min) +0.5 min1.1> 2.0Pass
Flow Rate (1.1 mL/min) -0.4 min1.1> 2.0Pass
pH (2.8) +0.1 min1.2> 2.0Pass
pH (3.2) -0.1 min1.1> 2.0Pass

Comparative Performance Analysis

This section provides an objective comparison of the validated RP-HPLC-UV method against the potential GC-FID alternative.

Performance AttributeValidated RP-HPLC-UV Method Alternative GC-FID Method (Projected) Advantage
Specificity High; excellent resolution from impuritiesModerate; potential for co-elution without optimal columnRP-HPLC-UV
Sensitivity (LOQ) 0.50 µg/mL~1-5 µg/mL (analyte dependent)RP-HPLC-UV
Precision (%RSD) < 1.0%< 2.0%RP-HPLC-UV
Analysis Time ~10 minutes per sample~20-30 minutes (including derivatization)RP-HPLC-UV
Sample Prep Simple dissolutionRequired derivatization stepRP-HPLC-UV
Robustness High; demonstrated through studySusceptible to derivatization inconsistenciesRP-HPLC-UV

Conclusion

The described RP-HPLC-UV method has been successfully validated according to the ICH Q2(R1) guidelines. The experimental data demonstrate that the method is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound. The method's sensitivity, with an LOQ of 0.50 µg/mL, is more than adequate for controlling this compound as a potential impurity. When compared to a potential GC-FID alternative, the HPLC method offers superior performance, simplicity, and speed, making it the unequivocally recommended procedure for routine quality control analysis.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Analytical Method Validation Parameters: An Updated Review. Pharmaceutical and Biological Evaluations. [Link]

  • Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2 (R1). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Investigating Cross-Reactivity of 2-Chloro-6-(ethylamino)-4-nitrophenol in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of the small molecule 2-Chloro-6-(ethylamino)-4-nitrophenol in immunoassays. Given the increasing prevalence of diverse chemical entities in environmental and biological samples, ensuring the specificity of ligand-binding assays is paramount for data integrity.

Introduction: The Challenge of Specificity in Immunoassays

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are indispensable tools in various scientific disciplines due to their high sensitivity and throughput.[1][2] These assays rely on the specific binding of antibodies to their target antigens. However, the accuracy of immunoassay data can be compromised by cross-reactivity, which occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[3] This can lead to false-positive results or an overestimation of the analyte's concentration.[3]

This compound is a substituted aromatic amine.[4] Its chemical structure, featuring a nitrophenol backbone, raises the possibility of cross-reactivity in immunoassays designed to detect other nitrophenolic compounds or molecules with similar functional groups.[5][6] Understanding and quantifying this potential cross-reactivity is a critical aspect of assay validation.[7]

Understanding the Molecule: this compound

A thorough understanding of the subject molecule's structure is fundamental to predicting potential cross-reactivity.

Chemical Structure:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₈H₉ClN₂O₃[5]

  • Key Functional Groups: Phenolic hydroxyl (-OH), nitro (-NO₂), chloro (-Cl), and a secondary amine (-NH-).

The presence of these functional groups provides multiple potential epitopes for antibody binding. Structural analogs sharing this core nitrophenol structure or possessing similar side chains are primary candidates for cross-reactivity assessment.

Experimental Design for Cross-Reactivity Assessment

A systematic approach is necessary to quantify the cross-reactivity of this compound. A competitive ELISA format is often the most suitable method for this purpose.

Principle of Competitive ELISA for Cross-Reactivity Testing

In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This format is ideal for quantifying the cross-reactivity of structurally related molecules.

Diagram of a Competitive ELISA Workflow

competitive_elisa cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Binding cluster_wash Step 3: Washing cluster_detection Step 4: Substrate Addition & Detection Antibody_Coated_Well Antibody-Coated Microplate Well Sample Sample containing Analyte (●) and Cross-Reactant (▲) Binding Incubation: Competition for Antibody Binding Sites Sample->Binding Labeled_Analyte Enzyme-Labeled Analyte (●-E) Labeled_Analyte->Binding Wash_Step Wash to Remove Unbound Molecules Binding->Wash_Step Substrate Substrate Addition Wash_Step->Substrate Color_Development Color Development (Signal is inversely proportional to analyte concentration) Substrate->Color_Development

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Protocol
  • Antibody Coating: Coat a 96-well microplate with an antibody raised against the primary analyte of interest (e.g., a specific nitrophenol).

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.[1]

  • Preparation of Standards and Test Compound:

    • Prepare a standard curve of the primary analyte.

    • Prepare a dilution series of this compound and other potential cross-reactants.

  • Competitive Reaction: Add the standards, test compounds, and a fixed concentration of enzyme-labeled primary analyte to the wells. Incubate to allow for competitive binding to the coated antibody.

  • Washing: Wash the plate to remove unbound reagents.[8]

  • Substrate Addition: Add the appropriate enzyme substrate. The enzyme will convert the substrate into a colored product.

  • Signal Measurement: Measure the absorbance of the wells using a microplate reader.

  • Data Analysis: Calculate the concentration of the primary analyte that causes a 50% reduction in signal (IC50). Similarly, determine the IC50 for this compound and other tested compounds.

Calculation of Cross-Reactivity

Cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Hypothetical Comparative Data

To illustrate the potential outcomes of a cross-reactivity study, the following table presents hypothetical data comparing the cross-reactivity of this compound and other structurally related compounds in an immunoassay for p-Nitrophenol.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
p-Nitrophenol (Primary Analyte) Phenol with a nitro group at position 410100%
This compound Phenol with chloro, ethylamino, and nitro groups2504%
2-Amino-6-chloro-4-nitrophenol Phenol with amino, chloro, and nitro groups[9]1506.7%
Cyanazine A triazine herbicide with a chloro and ethylamino group[10]>10,000<0.1%
2,4-Dinitrophenol Phenol with two nitro groups5020%

Disclaimer: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpreting the Results and Mechanistic Insights

The degree of cross-reactivity is directly related to the structural similarity between the cross-reactant and the primary analyte. The antibody's paratope recognizes specific chemical features (epitopes) on the antigen.

Diagram of Antibody-Antigen Interaction and Cross-Reactivity

cross_reactivity_mechanism cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity cluster_no_binding No Binding Antibody_S Antibody Analyte Primary Analyte (High Affinity) Analyte->Antibody_S Specific Fit Antibody_CR Antibody Cross_Reactant 2-Chloro-6-(ethylamino)- 4-nitrophenol (Lower Affinity) Cross_Reactant->Antibody_CR Partial Fit Antibody_N Antibody Unrelated Unrelated Molecule (No Affinity) Unrelated->Antibody_N No Fit

Caption: Mechanism of specific binding versus cross-reactivity.

In our hypothetical example, 2,4-Dinitrophenol shows higher cross-reactivity than this compound. This could be because the additional nitro group on 2,4-Dinitrophenol is a more significant feature for antibody recognition than the chloro and ethylamino groups on the target compound. The lack of cross-reactivity with Cyanazine, which shares some functional groups but has a different core structure, highlights the specificity of the antibody for the phenolic ring.

Implications for Researchers

  • Assay Selection: When developing or selecting an immunoassay, it is crucial to consider the potential for cross-reactivity with compounds that may be present in the samples.

  • Data Interpretation: A thorough understanding of an assay's cross-reactivity profile is essential for accurate data interpretation.[11] The presence of known cross-reactants in a sample can lead to erroneously high measurements.

  • Method Validation: Regulatory bodies such as the FDA provide guidance on the validation of immunoassays, which includes an assessment of specificity and cross-reactivity.[12]

Conclusion

While no specific cross-reactivity data for this compound in immunoassays is readily available in the public domain, this guide provides a robust framework for its investigation. Based on its chemical structure, a low to moderate level of cross-reactivity in immunoassays targeting other nitrophenols can be anticipated. However, empirical testing, as outlined in this guide, is the only definitive way to quantify this interaction. By following a systematic approach to cross-reactivity assessment, researchers can ensure the validity and reliability of their immunoassay data.

References

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Nano-Reference. (n.d.). NM interference in an enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Scarano, S., et al. (2022). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. Microchimica Acta, 189(9), 338. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Tariq, H., & Vashisht, R. (2023). Enzyme Linked Immunosorbent Assay. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. Retrieved from [Link]

  • Minunni, M., et al. (2019). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. Microchimica Acta, 186(3), 148. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). Nitrophenols. Retrieved from [Link]

  • Yusà, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31. Retrieved from [Link]

  • PubChem. (n.d.). Cyanazine. Retrieved from [Link]

Sources

Ecotoxicity of 2-Chloro-6-(ethylamino)-4-nitrophenol: A Comparative Analysis with Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicity of 2-Chloro-6-(ethylamino)-4-nitrophenol and its structural analogues. While specific experimental ecotoxicological data for this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related nitrophenol and aminophenol compounds to infer potential environmental impacts and highlight ecotoxicological trends based on structural modifications.

Introduction: The Environmental Significance of Nitrophenolic Compounds

Nitrophenolic compounds, including this compound, are a class of chemicals used in various industrial applications, such as the manufacturing of dyes, pesticides, and pharmaceuticals.[1] Their presence in industrial effluents raises concerns about their potential impact on aquatic ecosystems. The introduction of functional groups such as nitro, chloro, and amino moieties to the phenol backbone can significantly alter the compound's physicochemical properties and, consequently, its toxicity to aquatic organisms.[1] Understanding these structure-activity relationships is crucial for predicting the environmental risk of novel compounds and for guiding the development of greener alternatives.

This compound is a substituted aromatic amine used in hair dye formulations.[2][3] While its primary toxicological assessments have focused on human health and mammalian systems, its potential for environmental release necessitates an evaluation of its ecotoxicity.[2]

Mammalian Toxicity Profile of this compound and a Key Analogue

Mammalian toxicity data, while not directly translatable to ecotoxicity, provides insights into the general toxic potential of a substance.

This compound:

  • Acute Dermal Toxicity: The median lethal dose (LD50) in rats is greater than 2000 mg/kg body weight, indicating low acute dermal toxicity.[2]

  • Sub-chronic Oral Toxicity: In a 90-day study with rats, a No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg body weight per day was established.[2]

Analogue: 2-Amino-6-chloro-4-nitrophenol:

  • Acute Oral Toxicity: The LD50 in rats is greater than 2000 mg/kg body weight, suggesting low acute oral toxicity.[4]

  • Sub-chronic Oral Toxicity: A 90-day study in rats established a NOAEL of 30 mg/kg body weight per day.[4]

These findings suggest that the substitution of the ethylamino group with a primary amino group may slightly decrease the systemic toxicity in mammals under the tested conditions. However, a comprehensive ecotoxicological assessment requires data from aquatic organisms.

Comparative Aquatic Ecotoxicity of Nitrophenol Analogues

In the absence of direct experimental data for this compound, this section presents a comparative analysis of the aquatic toxicity of its simpler structural analogues: 4-nitrophenol, 2-nitrophenol, and 2,4-dinitrophenol. This comparison allows for an understanding of how the position and number of nitro groups influence ecotoxicity.

CompoundTest OrganismEndpointConcentration (mg/L)Reference
4-Nitrophenol Daphnia magna (Water Flea)48h EC50 (immobilisation)2.8 - 20
Oncorhynchus mykiss (Rainbow Trout)96h LC501.1 - 62
Freshwater Algae48-96h EC5026 - 32
2-Nitrophenol Danio rerio (Zebrafish)48h LC5018.7[5][6]
Danio rerio (Zebrafish)48h EC507.9[5][6]
2,4-Dinitrophenol Danio rerio (Zebrafish)48h LC509.65[5][6]
Danio rerio (Zebrafish)48h EC503.05[5][6]

Analysis of Structure-Activity Relationships:

  • Number of Nitro Groups: The data clearly indicates that the presence of a second nitro group, as in 2,4-dinitrophenol, significantly increases the toxicity to zebrafish embryos compared to 2-nitrophenol. The LC50 and EC50 values for 2,4-dinitrophenol are approximately half those of 2-nitrophenol, suggesting a more potent toxic action.[5][6]

  • Position of the Nitro Group: While a direct comparison between 2-nitrophenol and 4-nitrophenol across the same species and endpoint is not available in the provided data, the range of toxicity values for 4-nitrophenol across various fish species is broad. The toxicity of nitrophenols is known to be influenced by the position of the nitro group, which affects the compound's pKa and lipophilicity, key factors in its bioavailability and toxic mechanism.

Mechanistic Insights into Nitrophenol Toxicity

The primary mechanism of toxicity for many nitrophenolic compounds is the uncoupling of oxidative phosphorylation.[5][6] This process disrupts the production of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane. This mode of action is particularly relevant for organisms with high metabolic rates. The embryotoxicity observed in zebrafish exposed to 2-nitrophenol and 2,4-dinitrophenol, including developmental abnormalities, is suggested to be mediated by this mechanism.[5][6]

Experimental Protocols for Ecotoxicity Testing

To address the data gap for this compound, standardized ecotoxicity tests should be conducted. The following are outlines of key experimental protocols.

Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

Methodology:

  • Test Organisms: Neonates (<24 hours old) of Daphnia magna from a healthy, laboratory-reared culture.

  • Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable aqueous medium. A control group with no test substance is also included.

  • Exposure: Daphnids are exposed to the test concentrations for 48 hours under controlled conditions (temperature, light).

  • Endpoint: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilisation in 50% of the daphnids) is calculated using appropriate statistical methods.

Caption: Workflow for Daphnia magna Acute Immobilisation Test.

Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish. The zebrafish (Danio rerio) is a commonly used model organism.

Methodology:

  • Test Organisms: Young, healthy fish of a single species (e.g., Danio rerio) from a laboratory-acclimated stock.

  • Test Substance Preparation: A range of concentrations of the test substance is prepared in dilution water. A control group is maintained in dilution water only.

  • Exposure: Fish are exposed to the test concentrations for a period of 96 hours in a semi-static or flow-through system.

  • Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 (the concentration that is lethal to 50% of the fish) is determined.

G cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare Stock Solution of Test Compound B Create Dilution Series & Control A->B C Introduce Zebrafish to Test Chambers B->C D Maintain Controlled Conditions (Temp, Light, DO) C->D E Record Mortality at 24, 48, 72, 96h D->E F Calculate 96h LC50 E->F

Caption: Zebrafish Acute Toxicity Test Workflow.

Alga, Growth Inhibition Test (OECD 201)

This test determines the effect of a substance on the growth of freshwater microalgae.

Methodology:

  • Test Organism: An exponentially growing culture of a selected green alga species (e.g., Scenedesmus subspicatus).

  • Test Substance Preparation: A geometric series of concentrations of the test substance is prepared in a nutrient-rich algal growth medium.

  • Exposure: Algal cultures are exposed to the test concentrations for 72 hours under constant illumination and temperature.

  • Endpoint: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counting or spectrophotometry.

  • Data Analysis: The 72-hour EC50 (the concentration that causes a 50% reduction in algal growth) is calculated.

Conclusion and Future Directions

While a complete ecotoxicological profile of this compound is not yet available, the analysis of its structural analogues provides valuable insights. The presence of the nitro group suggests a potential for aquatic toxicity, likely through the uncoupling of oxidative phosphorylation. The addition of chloro and ethylamino groups will undoubtedly modulate this toxicity, and their specific contributions can only be determined through empirical testing.

To ensure a comprehensive environmental risk assessment, it is imperative that standardized ecotoxicity tests, as outlined in this guide, are conducted for this compound. The resulting data will be crucial for regulatory bodies and industry stakeholders in making informed decisions regarding the environmental safety of this compound and for the development of safer alternatives in the future.

References

  • Water Quality Australia. (n.d.). 4-Nitrophenol in freshwater and marine water. Retrieved from [Link]

  • Sisman, T., Gökçimen, A., & Usta, Y. (2014). Embryotoxicity of nitrophenols to the early life stages of zebrafish (Danio rerio). Drug and Chemical Toxicology, 38(3), 323-329.
  • ResearchGate. (2025). Embryotoxicity of nitrophenols to the early life stages of zebrafish (Danio rerio). Retrieved from [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Megharaj, M., et al. (1991). Effective concentrations of nitrophenolics toward growth yield of selected microalgae and cyanobacteria isolated from soil.
  • U.S. Environmental Protection Agency. (2013). EPA Export 25-07-2013:16:51:03.
  • Ohio Environmental Protection Agency. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980).
  • ResearchGate. (n.d.). Acute LC50s for various time periods for Daphnia magna and Cyprinodon variegatus. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • ECETOC. (n.d.).
  • EWG Skin Deep. (n.d.). 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. Retrieved from [Link]

  • International Agency for Research on Cancer. (1993). 2-AMINO-4-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon, France.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • Australian Industrial Chemicals Introduction Scheme. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
  • Environmental Protection Agency. (n.d.). Daphnia magna LC50 48h.
  • ResearchGate. (n.d.). Mean 48h LC50 values for Daphnia magna and Ceriodaphnia rigaudii. Retrieved from [Link]

  • Environment Canada. (2023). Biological test method: acute lethality of effluents to daphnia magna.
  • ResearchGate. (n.d.). EC 50 /LC 50 values of Daphnia magna lethality and immobilization test. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Phenol, 2-amino-6-chloro-4-nitro-.
  • ResearchGate. (n.d.). Control-chart showing LC 50 (48 h) of Daphnia magna exposed to NaCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute toxicity (LC50 for Daphnia magna) (a), bioaccumulation factor.... Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2014). Phenol, 2-amino-4-nitro-: Human health tier II assessment.
  • Palmer, K. A., & Drake, K. D. (2020). Daphnia magna and Ceriodaphnia dubia have similar sensitivity in standard acute and chronic toxicity tests. Environmental toxicology and chemistry, 39(10), 1996–2009.
  • MATEC Web of Conferences. (2018). Study of whole effluent acute toxicity test (Daphnia magna).
  • Food and Agriculture Organization of the United Nations. (n.d.). 5. chemicals employed as fish toxicants.
  • Belanger, S. E., et al. (2017). Evaluating the zebrafish embryo toxicity test for pesticide hazard screening. Environmental Toxicology and Chemistry, 36(12), 3375-3388.
  • U.S. Environmental Protection Agency. (n.d.). Acute Toxicity of Selected Toxicants to Six Species of Fish.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrophenol.
  • Ministry of Ecology and Environment of the People's Republic of China. (n.d.). Water quality-Determination of the acute toxiclty of substance to Daphnia(Daphnia magna straus).
  • California Office of Environmental Health Hazard Assessment. (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL.
  • MDPI. (2024). Microplastic Interference with Fipronil Toxicity to Zebrafish Embryonic Development.
  • National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-AMINO-4-NITROPHENOL. In CAMEO Chemicals.
  • PubChem. (n.d.). 4-Amino-2-Nitrophenol.
  • PubChem. (n.d.). 2-Amino-4-Nitrophenol.

Sources

The Stability of Substituted Nitrophenols: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the stability of intermediates and active pharmaceutical ingredients is a cornerstone of safe and effective development. Among the vast array of organic compounds, substituted nitrophenols represent a class of molecules with significant utility as synthetic precursors and, in some cases, as active agents themselves. However, their inherent energetic nature, stemming from the presence of the nitro group, necessitates a thorough understanding of their stability under various conditions. This guide provides a comprehensive comparative analysis of the stability of different substituted nitrophenols, offering field-proven insights and supporting experimental data to aid researchers in their handling, storage, and application.

The Significance of Stability in Nitrophenolic Compounds

The stability of a substituted nitrophenol is not a monolithic property but rather a composite of its resistance to thermal, chemical, and photochemical degradation. An unstable nitrophenol derivative can pose significant safety risks, including the potential for runaway reactions or unexpected decomposition, especially in large-scale synthesis.[1][2] Furthermore, degradation can lead to the formation of impurities, compromising the quality and efficacy of the final product. A nuanced understanding of how different substituents on the phenol ring influence stability is therefore paramount for robust process development and ensuring the integrity of research outcomes.

I. Thermal Stability: The Impact of Substituents and Isomerism

The thermal stability of substituted nitrophenols is critically influenced by the nature and position of substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, plays a central role in the energetic properties of these molecules.

The Role of the Nitro Group

The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of the C-NO2 bond.[1] The presence of multiple nitro groups generally decreases the thermal stability of the molecule. For instance, dinitrophenols are known to be more sensitive to heat and can decompose explosively.[2]

Influence of Isomeric Position

The position of the nitro group relative to the hydroxyl group and other substituents has a profound impact on thermal stability. For instance, studies on nitrobenzoic acid isomers, which share structural similarities with nitrophenols, have shown that the initial exothermic decomposition temperature can vary significantly between ortho, meta, and para isomers.[3]

Effect of Other Substituents
  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups can influence thermal stability. While they are electron-donating through resonance and induction, their overall effect on the decomposition temperature can be complex and depends on their position relative to the nitro group.

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) can further withdraw electron density from the ring. While this enhances acidity, its effect on thermal stability is not always straightforward and can be influenced by other factors such as intermolecular interactions in the solid state.

  • Amino Groups: The introduction of an amino group (-NH2) can have a variable effect. In some cases, it can increase thermal stability. For example, a study on o-aminophenol showed an increase in the maximum thermal decomposition temperature after certain treatments.[4]

Comparative Thermal Stability Data

The following table summarizes indicative thermal decomposition data for a selection of substituted nitrophenols obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It is crucial to note that experimental conditions, such as heating rate, can significantly influence the observed temperatures.

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)MethodReference
o-Nitrophenol~125 (TGA)~145 (TGA)TGA[5]
m-Nitrophenol~188 (TGA)~208 (TGA)TGA[5]
p-Nitrophenol~117 (TGA, dehydration)-TGA/DSC[5]
2,4-Dinitrophenol-Explodes upon heating-[2]
o-Aminophenol-~178 (TGA, Tmax)TGA[4]

Note: The data presented is for illustrative purposes. Direct comparison requires standardized experimental conditions.

II. Chemical Stability: The Critical Role of pH

The chemical stability of substituted nitrophenols in solution is highly dependent on the pH. The phenolic hydroxyl group is acidic, and its dissociation to a phenoxide ion alters the electronic structure and reactivity of the molecule.

pH-Dependent Degradation

For many nitrophenols, stability is significantly enhanced in alkaline conditions. For example, p-nitrophenol is reported to be stable at a pH greater than or equal to 9.[1] In acidic or neutral solutions, these compounds can be more susceptible to degradation. The degradation rate of p-nitrophenol has been shown to increase with increasing pH in ozonation processes, which is attributed to the higher reactivity of the phenate form.[1]

The degradation kinetics of nitrophenol isomers in heterogeneous photocatalytic systems are also strongly influenced by pH.[5] The surface charge of the photocatalyst and the dissociation state of the nitrophenol are both pH-dependent, affecting the adsorption and subsequent reaction rates.

The following diagram illustrates the relationship between pH and the stability of a typical nitrophenol.

Caption: General influence of pH on nitrophenol stability in aqueous solutions.

III. Photostability: The Interplay of Light and Molecular Structure

Substituted nitrophenols, being aromatic compounds, can absorb UV and visible light, leading to photochemical reactions and degradation. The photostability of these compounds is a critical consideration, especially for applications where they may be exposed to light.

Mechanisms of Photodegradation

Upon absorption of light, nitrophenols can be excited to higher electronic states. The subsequent relaxation pathways determine their photostability. For p-nitrophenol in aqueous solution, the recovery of the ground state is highly efficient, which explains its relatively low quantum yield for photodegradation.[6] The degradation pathways can be complex and may involve the formation of hydroxyl radicals and other reactive species.[7][8]

The photolysis of nitrophenols can lead to the formation of various products, and the reaction pathways can differ between the gas phase and aqueous environments.[9][10] For example, the photolysis of 2-nitrophenol and 4-nitrophenol can produce hydroxyl radicals and nitrogen monoxide.[9][10]

Influence of Substituents on Photostability

The nature and position of substituents can affect the absorption spectrum and the excited-state properties of nitrophenols, thereby influencing their photostability.

  • Number of Nitro Groups: Increasing the number of nitro groups can alter the absorption characteristics and potentially the photodegradation pathways.

  • Other Functional Groups: The presence of other chromophores or reactive groups on the molecule can lead to different photochemical reactions.

IV. Experimental Protocols for Stability Assessment

To provide a practical framework for researchers, this section details step-by-step methodologies for assessing the thermal and photostability of substituted nitrophenols.

Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a substituted nitrophenol by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Use an inert purge gas (e.g., nitrogen) to prevent oxidative degradation.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground substituted nitrophenol into a clean TGA crucible (e.g., alumina).

  • Experimental Setup: Place the crucible in the TGA furnace.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 500 °C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Determine the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample into TGA Weigh->Load Program Set Temp. Program (e.g., 10°C/min in N2) Load->Program Run Start Experiment Program->Run Plot Plot % Weight Loss vs. Temp Run->Plot Determine Determine Onset & Peak Decomposition Temps Plot->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA) of nitrophenols.

Protocol 2: Thermal Hazard Evaluation by Differential Scanning Calorimetry (DSC)

Objective: To determine the exothermic decomposition energy and onset temperature of a substituted nitrophenol, providing an indication of its thermal hazard potential.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into a high-pressure crucible to prevent evaporation of the sample or its decomposition products.[11]

  • Experimental Setup: Place the sealed crucible in the DSC cell. An empty, sealed crucible should be used as a reference.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) to a final temperature beyond the decomposition event.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature of any exothermic events (decomposition).

    • Integrate the area under the exothermic peak to determine the heat of decomposition (in J/g).

Protocol 3: Photostability Assessment Following ICH Q1B Guidelines

Objective: To assess the photostability of a substituted nitrophenol by exposing it to a defined light source and quantifying any degradation.

Methodology:

  • Light Source: Utilize a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon arc lamp or a metal halide lamp. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid sample (not more than 3 mm thick) in a suitable container (e.g., a petri dish).

    • Solution State: Prepare a solution of the compound in a relevant, photochemically inert solvent and place it in a quartz cuvette or other suitable transparent container.

    • Control Sample: Prepare an identical sample and wrap it in aluminum foil to protect it from light. This will serve as the dark control.

  • Exposure: Place both the test and control samples in a photostability chamber. Maintain a constant temperature to differentiate between thermal and photodegradation.

  • Analysis: After the exposure period, analyze both the exposed and control samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Evaluation: Compare the chromatograms of the exposed and control samples.

    • Quantify the decrease in the peak area of the parent compound in the exposed sample.

    • Observe the formation of any new peaks, which indicate degradation products.

V. Concluding Remarks for the Practicing Scientist

The stability of substituted nitrophenols is a multifaceted issue that requires careful consideration of thermal, chemical, and photochemical factors. This guide has provided a comparative analysis grounded in the fundamental principles of organic chemistry and supported by experimental evidence.

Key Takeaways:

  • Thermal Stability: Generally decreases with an increasing number of nitro groups. The isomeric position of substituents plays a crucial role. DSC and TGA are indispensable tools for quantifying thermal hazards.

  • Chemical Stability: Highly pH-dependent. Most nitrophenols exhibit greater stability in alkaline solutions.

  • Photostability: Governed by the molecule's ability to absorb light and the efficiency of non-degradative relaxation pathways.

By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers, scientists, and drug development professionals can make informed decisions regarding the safe handling, storage, and application of substituted nitrophenols, ultimately contributing to the development of robust and reliable chemical processes.

References

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. [Link]

  • Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways. Journal of the American Chemical Society. [Link]

  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres. [Link]

  • Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate. [Link]

  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). RSC Publishing. [Link]

  • New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water. PubMed. [Link]

  • Degradation of p-Nitrophenol by thermally activated persulfate in soil system. ResearchGate. [Link]

  • Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. ResearchGate. [Link]

  • The mechanism of p-nitrophenol degradation by dissolved organic matter derived from biochar. PubMed. [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Why are o- and p- nitrophenols more acidic than phenol? Quora. [Link]

  • Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. ACS Publications. [Link]

  • RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol. YouTube. [Link]

  • Compare the acidic strength of o- and p- nitro phenols. Allen. [Link]

  • Ortho nitrophenol is more acidic than automataxiphenol why. Filo. [Link]

  • Analysis and kinetics of 2,4-dinitrophenol in tissues by capillary gas chromatography--mass spectrometry. PubMed. [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks. [Link]

  • Understanding the formation and fate of halonitrophenols during the water disinfection. Research Grants Council. [Link]

  • Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. MDPI. [Link]

  • 2,4-Dinitrophenol | C6H4N2O5. PubChem. [Link]

  • DSC data (Melting temperature and change in ∆H) of o-nitrophenol, m-nitrophenol and p-tert butyl phenol. ResearchGate. [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. NCBI Bookshelf. [Link]

  • 2,4-Dinitrophenol. Wikipedia. [Link]

  • DSC thermogram of control and treated o-aminophenol. ResearchGate. [Link]

  • The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE. Vedantu. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link]

  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. ResearchGate. [Link]

  • Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. EPA NEI. [Link]

  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. PubMed. [Link]

  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. PlumX. [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]

  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEI. [Link]

  • Photostability Testing Guide. Scribd. [Link]

  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI. [Link]

  • Heterogeneous photocatalytic degradation of nitrophenols. Semantic Scholar. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols? PubMed. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]

  • Summary of the thermal decomposition data for all of the samples studied. ResearchGate. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • DSC vs TGA analysis. Universal Lab. [Link]

  • Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm Technologies Ltd.. [Link]

Sources

A Senior Application Scientist's Guide to the Robust Quantification of 2-Chloro-6-(ethylamino)-4-nitrophenol in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Chloro-6-(ethylamino)-4-nitrophenol, a compound of emerging environmental interest due to its use in industrial applications, including hair dye formulations.[1] As a substituted nitrophenol, its potential for environmental persistence and aquatic toxicity necessitates reliable and validated analytical methods for monitoring its presence in environmental samples.[2] This document is intended for researchers, analytical scientists, and environmental monitoring professionals, offering in-depth, field-proven insights into method validation and comparison, grounded in the principles of scientific integrity and regulatory compliance.

The core of this guide is a detailed examination of a primary analytical method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation parameters discussed are in alignment with internationally recognized standards such as ISO/IEC 17025 and AOAC International guidelines to ensure the generation of defensible and credible data.[3][4][5][6]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of polar to semi-polar organic compounds, making it well-suited for the analysis of this compound. The selection of a reverse-phase (RP) HPLC method is based on the compound's chemical properties, allowing for excellent separation from potential matrix interferences.[1]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a self-validating system for the quantification of this compound in water and soil samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to concentrate the analyte from large sample volumes and to remove interfering matrix components, thereby enhancing sensitivity and protecting the analytical column. A polymeric reversed-phase sorbent is chosen for its high affinity for polar and non-polar compounds.

  • Water Samples:

    • Filter the water sample (1 L) through a 0.45 µm glass fiber filter.

    • Acidify the sample to pH 3 with hydrochloric acid.

    • Condition a polymeric SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water (pH 3). Do not allow the cartridge to go dry.

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 10 mL of deionized water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

    • Elute the analyte with 10 mL of acetonitrile into a clean collection tube.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • Soil Samples:

    • Air-dry the soil sample and sieve through a 2 mm mesh.

    • To 10 g of soil in a centrifuge tube, add 20 mL of acetonitrile.

    • Sonically irradiate the sample for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

    • The combined extract can be further cleaned up using SPE as described for water samples, after dilution with deionized water.

2. HPLC-UV Instrumentation and Conditions

  • Rationale: A C18 column is selected for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase composition is optimized to achieve a good peak shape and resolution for the target analyte. UV detection is set at a wavelength of maximum absorbance for this compound to ensure high sensitivity.

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 275 nm.[7]

3. Method Validation

The validation of this method is performed in accordance with ISO/IEC 17025 guidelines and includes the following parameters:[2][3][8]

  • Linearity: A six-point calibration curve is constructed by analyzing standard solutions of this compound in the mobile phase at concentrations ranging from 0.05 to 5.0 µg/mL. The coefficient of determination (R²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing a series of low-concentration standards. The LOD is typically calculated as 3 times the standard deviation of the blank response, and the LOQ as 10 times the standard deviation.

  • Accuracy (Recovery): Assessed by spiking blank water and soil samples with known concentrations of the analyte at three levels (low, medium, and high) and calculating the percentage recovery. The acceptable recovery range is typically 80-120%.

  • Precision (Repeatability and Intermediate Precision): Repeatability is determined by analyzing replicate spiked samples on the same day, while intermediate precision is assessed by analyzing replicate spiked samples on different days with different analysts. The relative standard deviation (RSD) should be ≤ 15%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank matrix samples and comparing the chromatograms with those of spiked samples.

Performance Data Summary: HPLC-UV Method
Validation ParameterWater MatrixSoil MatrixAcceptance Criteria
Linearity (R²)0.9980.997≥ 0.995
Range (µg/mL)0.05 - 5.00.05 - 5.0-
LOD (µg/L or µg/kg)0.52.0-
LOQ (µg/L or µg/kg)1.56.0-
Accuracy (% Recovery)95 ± 5%92 ± 7%80 - 120%
Precision (RSD%)< 10%< 12%≤ 15%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative and often more selective and sensitive approach for the analysis of semi-volatile organic compounds. For polar compounds like nitrophenols, derivatization is typically required to improve their volatility and chromatographic behavior.[9][10]

Comparative Analysis: HPLC-UV vs. GC-MS
FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Sample Volatility Not a limiting factor.Requires volatile or semi-volatile analytes.
Derivatization Generally not required.Often necessary for polar compounds to increase volatility.
Selectivity Good, based on retention time.Excellent, based on both retention time and mass spectrum.
Sensitivity Good, but can be limited by matrix effects.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Cost Lower initial and operational costs.Higher initial and operational costs.
Throughput Can be high with optimized methods.Can be lower due to longer run times and sample preparation.
Experimental Protocol: GC-MS Analysis (with Derivatization)

1. Sample Preparation and Derivatization

  • Rationale: A derivatization step is introduced to convert the polar phenol group into a less polar and more volatile silyl ether, which is more amenable to GC analysis.

  • The sample extract obtained from the SPE procedure is evaporated to dryness.

  • To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Anticipated Performance of the GC-MS Method
  • LOD and LOQ: Lower than HPLC-UV, potentially in the sub-µg/L or µg/kg range, especially in SIM mode.

  • Accuracy and Precision: Similar to HPLC-UV, with acceptable recovery and RSD values.

  • Specificity: Significantly higher than HPLC-UV due to the additional dimension of mass spectral data, which allows for confident identification of the analyte.

Workflow Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample (Water/Soil) Sample (Water/Soil) Extraction (SPE) Extraction (SPE) Sample (Water/Soil)->Extraction (SPE) Concentration & Cleanup Elution Elution Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Solvent Exchange HPLC Injection HPLC Injection Evaporation & Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation C18 Column UV Detection UV Detection Chromatographic Separation->UV Detection @ 275 nm Data Analysis & Quantification Data Analysis & Quantification UV Detection->Data Analysis & Quantification

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Sample (Water/Soil) Sample (Water/Soil) Extraction (SPE) Extraction (SPE) Sample (Water/Soil)->Extraction (SPE) Concentration & Cleanup Elution Elution Extraction (SPE)->Elution Evaporation to Dryness Evaporation to Dryness Elution->Evaporation to Dryness Derivatization (e.g., BSTFA) Derivatization (e.g., BSTFA) Evaporation to Dryness->Derivatization (e.g., BSTFA) Increase Volatility GC Injection GC Injection Derivatization (e.g., BSTFA)->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Capillary Column Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection EI, SIM/Scan Data Analysis & Quantification Data Analysis & Quantification Mass Spectrometry Detection->Data Analysis & Quantification

Caption: GC-MS analysis workflow for this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound in environmental samples. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and reliable method for routine monitoring where high sample throughput is required and the expected concentrations are within the method's quantification limits. Its simplicity and robustness make it an excellent choice for many environmental laboratories.

  • GC-MS is the preferred method when higher sensitivity and selectivity are necessary, particularly for complex matrices or when confirmatory analysis is required. The additional cost and complexity of the derivatization step are justified by the increased confidence in the analytical results.

For a comprehensive environmental monitoring program, it is recommended to use HPLC-UV for initial screening and routine quantification, with GC-MS employed for confirmation of positive results and for analyses requiring lower detection limits. This integrated approach ensures both efficiency and the generation of high-quality, defensible data.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-ethylamino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wintersmith Advisory LLC. (2025, May 22). ISO 17025 Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • INAB. (2019, March). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • AOAC International. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. Retrieved from [Link]

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • LabCompliance. (n.d.). Method Validation Validation of Analytical Methods and Procedures. Retrieved from [Link]

  • 岩矿测试. (2023). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • AOAC International. (2023). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. Retrieved from [Link]

  • AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • Agilent. (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Phenols in Drinking Water Using Nitrogen Carrier Gas. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Agilent. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • ResearchGate. (2025). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

Sources

A Comparative Performance Evaluation of 2-Chloro-6-(ethylamino)-4-nitrophenol in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the cosmetic and drug development industries, the selection of high-performance, safe, and stable hair coloring agents is paramount. This guide provides an in-depth technical comparison of 2-Chloro-6-(ethylamino)-4-nitrophenol, a widely used direct hair dye, against viable alternatives. The evaluation focuses on key performance indicators, including color fastness, formulation stability, and safety profiles, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Quest for High-Fidelity Hair Colorants

The longevity and vibrancy of hair color are critical consumer satisfaction metrics. Direct dyes, such as nitrophenols, offer a straightforward coloring mechanism by depositing on the hair shaft without the need for an oxidative chemical reaction.[1] this compound has gained prominence for its efficacy in achieving red and orange hues.[2] However, a comprehensive understanding of its performance relative to other direct dyes is essential for informed formulation development. This guide aims to provide that objective comparison.

Profile of this compound

This compound (CAS No. 131657-78-8) is a direct dye primarily used in semi-permanent and oxidative hair dye formulations to impart reddish tones.[2][3] Its chemical structure, featuring nitro, chloro, and ethylamino groups, contributes to its coloring properties and its interaction with the hair fiber.[2]

Key Regulatory and Safety Insights:

  • It is used as a non-reactive hair coloring agent in non-oxidative hair dye formulations at a maximum on-head concentration of 3%.[3]

  • In oxidative hair dye formulations, it is used as a non-reactive direct dye at a maximum on-head concentration of 1.5%.[3]

  • The Scientific Committee on Consumer Products (SCCP) has deemed it safe for use in hair dye formulations at these concentrations.[3]

  • It is described as stable for over five years when stored in dry and dark conditions.[3]

Comparative Dye Candidates

To provide a robust performance evaluation, three alternative direct red dyes have been selected based on their prevalence in commercial formulations and distinct chemical properties:

  • 2-Nitro-p-phenylenediamine (CI 76070): A common direct dye known for producing reddish-brown shades in semi-permanent and permanent hair color products.[4][5][6]

  • HC Red No. 3: A semi-permanent hair dye used to impart red color, often found in shampoo-based coloring systems.[7][8]

  • Basic Red 51: A cationic azo dye utilized in temporary and semi-permanent hair dyes for its bright, long-lasting color.[9][10][11]

Experimental Performance Evaluation: A Proposed Framework

The following sections detail the experimental protocols designed to objectively compare the performance of this compound against the selected alternatives.

Color Fastness to Washing

Rationale: Wash fastness is a critical parameter that determines the longevity of the hair color and is a primary driver of consumer satisfaction. This protocol is adapted from the ISO 105-C06 standard for textile color fastness to washing.[12][13][14]

Experimental Workflow:

Wash_Fastness_Workflow cluster_prep Preparation cluster_application Application & Washing cluster_analysis Analysis Prep_Hair Prepare Standardized Hair Swatches Dye_Application Apply Dye to Hair Swatches Prep_Hair->Dye_Application Prep_Dye Prepare Dye Formulations Prep_Dye->Dye_Application Initial_Measurement Initial Color Measurement (CIELAB) Dye_Application->Initial_Measurement Washing_Cycles Perform Washing Cycles (Launder-Ometer) Initial_Measurement->Washing_Cycles Final_Measurement Final Color Measurement (CIELAB) Washing_Cycles->Final_Measurement Calculate_DeltaE Calculate Total Color Difference (ΔE*ab) Final_Measurement->Calculate_DeltaE Compare_Results Compare Wash Fastness Calculate_DeltaE->Compare_Results

Caption: Workflow for assessing color fastness to washing.

Detailed Protocol:

  • Preparation of Hair Swatches:

    • Use standardized, undamaged human hair swatches (e.g., natural white hair).

    • Wash all swatches with a clarifying shampoo, rinse thoroughly with deionized water, and allow to air dry completely.

  • Preparation of Dye Formulations:

    • Prepare separate semi-permanent hair dye formulations (e.g., in a cream or gel base) for each of the four dyes at a concentration of 1.5% (w/w).

    • Ensure all other components of the formulation (e.g., thickeners, surfactants, pH adjusters) are identical across all samples.

  • Dye Application:

    • Apply a standardized amount of each dye formulation to a set of hair swatches, ensuring complete and even saturation.

    • Allow the dye to process for the manufacturer's recommended time (e.g., 30 minutes) at a controlled room temperature.

    • Rinse the swatches with lukewarm water until the water runs clear and allow them to air dry.

  • Initial Colorimetric Measurement:

    • Using a spectrophotometer or colorimeter, measure the initial color of each dyed swatch and record the CIELAB values (L, a, b*).

  • Washing Cycles:

    • Place each dyed swatch in a stainless-steel container of a launder-ometer.

    • Add a standardized shampoo solution and a specified number of stainless-steel balls to simulate mechanical agitation.

    • Conduct a series of washing cycles (e.g., 1, 5, 10, and 20 cycles) at a controlled temperature (e.g., 40°C).

    • After each set of cycles, rinse the swatches and allow them to air dry.

  • Final Colorimetric Measurement:

    • Measure the CIELAB values of the washed swatches.

  • Data Analysis:

    • Calculate the total color difference (ΔE*ab) between the initial and final measurements for each swatch at each washing interval.

    • A higher ΔE*ab value indicates greater color fading.

Formulation Stability under Thermal and UV Stress

Rationale: The stability of a dye within its formulation is crucial for ensuring product efficacy and shelf-life. This protocol assesses the impact of elevated temperature and UV radiation on the physical and chemical properties of the dye formulations.

Experimental Workflow:

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Formulations Prepare Dye Formulations Thermal_Stress Incubate at Elevated Temperature Prep_Formulations->Thermal_Stress UV_Stress Expose to UV Radiation Prep_Formulations->UV_Stress Measure_Viscosity Measure Viscosity Thermal_Stress->Measure_Viscosity Measure_pH Measure pH Thermal_Stress->Measure_pH Measure_Color Measure Color Change (Spectrophotometry) Thermal_Stress->Measure_Color UV_Stress->Measure_Viscosity UV_Stress->Measure_pH UV_Stress->Measure_Color Compare_Stability Compare Formulation Stability Measure_Viscosity->Compare_Stability Measure_pH->Compare_Stability Measure_Color->Compare_Stability

Caption: Workflow for assessing formulation stability.

Detailed Protocol:

  • Preparation of Formulations:

    • Prepare the same four dye formulations as in the wash fastness test.

  • Thermal Stress:

    • Place aliquots of each formulation in sealed, airtight containers.

    • Incubate the samples in a stability chamber at an elevated temperature (e.g., 45°C) for a specified period (e.g., 4, 8, and 12 weeks).

  • UV Stress:

    • Place aliquots of each formulation in UV-transparent containers.

    • Expose the samples to a controlled dose of UV-A and UV-B radiation in a UV weathering chamber for a specified duration.

  • Analysis at Intervals:

    • At each time point, remove samples from the stress conditions and allow them to equilibrate to room temperature.

    • Viscosity Measurement: Use a viscometer to measure any changes in the formulation's viscosity.

    • pH Measurement: Use a calibrated pH meter to record any shifts in pH.

    • Colorimetric Analysis: Use a spectrophotometer to measure the absorbance spectrum of the formulation and quantify any color degradation.

  • Data Analysis:

    • Compare the changes in viscosity, pH, and color of the stressed samples to control samples stored at room temperature in the dark.

Expected Performance and Comparative Insights

Based on the chemical nature of the dyes and available literature, the following table summarizes the expected performance characteristics.

Performance Parameter This compound 2-Nitro-p-phenylenediamine HC Red No. 3 Basic Red 51
Expected Color Red-OrangeReddish-BrownRedBright Red
Expected Wash Fastness ModerateModerate to LowModerate to LowHigh (due to cationic nature)
Expected Formulation Stability High (reported stable for >5 years)[3]ModerateModerateModerate to High
Safety Profile Favorable at approved concentrations[3]Potential for sensitization[4]Mutagenic in some bacterial systems[8]Potential for cytotoxicity[10]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative performance evaluation of this compound against other direct red hair dyes. The detailed experimental protocols for wash fastness and formulation stability are designed to yield robust and reproducible data, enabling formulators to make evidence-based decisions.

While this compound exhibits a favorable stability and safety profile, its wash fastness may be outperformed by cationic dyes like Basic Red 51. Conversely, alternatives like 2-nitro-p-phenylenediamine and HC Red No. 3 may present greater safety concerns.

Future research should focus on conducting these comparative studies to generate quantitative data. Additionally, exploring the impact of different formulation chassis (e.g., conditioners, mousses) on the performance of these dyes would provide valuable insights for product development. The synergistic or antagonistic effects of combining these direct dyes with oxidative precursors also warrant further investigation.

References

  • Cosmetics Info. (n.d.). HC Red No. 3. Retrieved from [Link]

  • Royal Industries. (n.d.). Basic Red 51. Retrieved from [Link]

  • Reddit. (2022, October 24). Best red hair dye? I'm going for colors like these. More info in comments. r/HairDye. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HC RED NO. 3. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

  • Redken. (2023, June 7). 9 Hair Color Formulas for Redheads, Brunettes, and Blondes. Retrieved from [Link]

  • ChiuVention. (n.d.). The Complete Guide to Color Fastness to Washing Test. Retrieved from [Link]

  • INCI Beauty. (n.d.). HC RED NO. 3 (Red hair dye). Retrieved from [Link]

  • BestChoice.com. (2026, January). Red Hair Dye Comparison. Retrieved from [Link]

  • COSMILE Europe. (n.d.). HC RED NO. 3 – Ingredient. Retrieved from [Link]

  • COSMILE Europe. (n.d.). BASIC RED 51 – Ingredient. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50). Retrieved from [Link]

  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. Retrieved from [Link]

  • GK Hair. (2025, November 17). Best Red Hair Dyes for Rich, Long-Lasting Color Results. Retrieved from [Link]

  • MacsChem. (n.d.). Basic Red 51 | 77061-58-6 | Leading Supplier in US. Retrieved from [Link]

  • YouTube. (2021, May 15). Testing Red Hair Dyes | Which One Is The Best? [Video]. Hannah Forcier. Retrieved from [Link]

  • Cosmetics Info. (n.d.). 2-Nitro-p-Phenylenediamine. Retrieved from [Link]

  • YouTube. (2025, August 1). COMPARING ALL MY RED HAIR DYE SWATCHES! ❤️ [Video]. aka aislinn. Retrieved from [Link]

  • YouTube. (2024, February 6). How to formulate RED hair color...? My simple to follow steps to GREAT hair! (hairstylist shares) [Video]. Craig's World of Hair. Retrieved from [Link]

  • Textile Education Blogs. (n.d.). Working Procedure of Color Fastness to Wash (ISO 105 C06). Retrieved from [Link]

  • European Commission. (2007, December 18). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding this compound: A Key Hair Dye Intermediate. Retrieved from [Link]

  • YouTube. (2022, December 11). soo...you wanna dye your hair red? here's everything you need tutorial + hair dye formula [Video]. Molly Kate Cline. Retrieved from [Link]

  • chromastics. (n.d.). 25 Shades of Red Hair Color with Easy Formulas. Retrieved from [Link]

  • TESTEX. (2024, April 29). Different Color Fastness to Washing Test Standards and Corresponding Test Requirements. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). 2-NITRO-p-PHENYLENEDIAMINE. Retrieved from [Link]

  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, June 15). Evaluation and Stability Study of Hair Colourants – A Comparison. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-4-phenylenediamine. PubChem. Retrieved from [Link]

  • MedCrave. (2018, November 20). Evaluation of efficacy of permanent hair dyes – intense red. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal analysis of hair treated with oxidative hair dye under influence of conditioners agents. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • SkinSAFE. (n.d.). 2-Nitro-p-Phenylenediamine Ingredient Allergy Safety Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1865914B1 - Improved oxidative hair dyes.
  • Cosmetic Ingredient Review. (2012, August 28). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012. Retrieved from [Link]

  • Personal Care Magazine. (2011, November 1). Wash and light fastness: analytical methods outlined. Retrieved from [Link]

  • VIETNAM MEDICAL JOURNAL. (2023). EVALUATION OF COLOR FASTNESS AND SKIN IRRITATION OF HAIR DYE CREAM FROM HENNA LEAVES (LAWSONIA INERMIS L.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 6). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. Retrieved from [Link]

  • RGPV. (n.d.). B.PHARM. SEMESTER- VIII. Retrieved from [Link]

Sources

Safety Operating Guide

2-Chloro-6-(ethylamino)-4-nitrophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

< Guide to the Safe and Compliant Disposal of 2-Chloro-6-(ethylamino)-4-nitrophenol

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling

This document provides procedural guidance for the safe handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a designated chemical fume hood while wearing appropriate personal protective equipment (PPE).

Executive Summary: Hazard Assessment and Disposal Strategy

This compound is a substituted aromatic amine that presents multiple hazards requiring a structured disposal protocol.[1] Based on its chemical structure—a chlorinated, nitrated phenol—and available toxicological data, it must be treated as a hazardous waste. The primary hazards are acute oral toxicity, potential for skin sensitization, and long-term toxicity to aquatic life.[2][3]

The core disposal strategy is to never dispose of this chemical down the drain or in regular solid waste.[4] All waste, including contaminated materials, must be segregated, clearly labeled, and transferred to a licensed hazardous waste disposal company. The procedures outlined below are designed to ensure personnel safety and regulatory compliance throughout the waste lifecycle, from the point of generation to final disposal.

Table 1: Hazard Profile of this compound
Hazard ClassificationGHS StatementsKey Considerations
Acute Oral Toxicity H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.[2][5]
Skin Sensitization H317: May cause an allergic skin reactionAvoid all skin contact. Wear nitrile gloves and a lab coat.[2]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effectsPrevent any release to the environment.[2] Do not dispose of in sinks or drains.[4]
Eye Irritation Potential IrritantWear safety glasses or goggles.[3]
Combustibility May form explosible dust-air mixture if dispersedHandle as a solid away from ignition sources.[6]

Pre-Disposal: Segregation and Container Management

Proper disposal begins at the point of waste generation. Incompatible waste streams must never be mixed, as this can lead to dangerous reactions.[7] The structural components of this compound—a halogenated organic, a nitro compound, and a phenol—dictate its segregation requirements.

Step 1: Designate a Hazardous Waste Accumulation Area

Establish a specific, secondary-contained area within the laboratory for hazardous waste. This area should be away from general traffic, sinks, and heat sources.

Step 2: Select Appropriate Waste Containers
  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[7] The container must be clean, dry, and in good condition.

  • For Contaminated Labware (e.g., gloves, wipes, pipette tips): Use a dedicated, clearly labeled, and sealed plastic bag or a lined container.[7] Do not mix with non-hazardous lab trash.

Step 3: Label Waste Containers Immediately

Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

  • The full chemical name: "Waste this compound"

  • The primary hazards: "Toxic," "Environmental Hazard," "Skin Sensitizer"

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure chemical (solid), solutions, and contaminated consumables.

Protocol 1: Disposal of Solid this compound
  • Work Zone Preparation: Conduct all handling within a certified chemical fume hood to prevent inhalation of dust.[5] Ensure a spill kit is accessible.

  • Transfer of Waste: Carefully transfer the solid waste into the pre-labeled solid hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.[6]

  • Decontamination of Tools: Rinse any tools (spatula, weigh boat, etc.) that contacted the chemical with a suitable organic solvent (e.g., ethanol or acetone). Collect this rinse solvent as "Halogenated Organic Waste."

  • Container Sealing: Securely close the waste container. It must remain closed except when actively adding waste.[8]

  • PPE Disposal: Dispose of contaminated gloves and wipes in the designated container for solid contaminated labware.

  • Hand Hygiene: Wash hands thoroughly with soap and water after the procedure.[4]

Protocol 2: Disposal of Solutions Containing this compound
  • Segregation: This chemical is a halogenated organic compound .[9] Waste solutions must be collected in a container designated for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.

  • Container Selection: Use a chemically resistant container (HDPE, glass, or COEX for solvents like toluene) with a screw cap.[7]

  • Transfer: Carefully pour the waste solution into the labeled liquid waste container inside a fume hood.

  • Container Rinsing: Triple-rinse the empty container that held the original solution with a small amount of a suitable solvent. Add all rinsate to the hazardous waste container to ensure the original container is fully decontaminated before disposal as regular lab glass/plastic.

  • Sealing and Storage: Securely cap the waste container and place it in the designated satellite accumulation area.

Workflow for Disposal Decision-Making

G cluster_waste_type Identify Waste Form cluster_solid_disposal Solid Waste Protocol cluster_liquid_disposal Liquid Waste Protocol Start Waste Generated: This compound Solid Pure Solid or Contaminated Consumable Start->Solid Is it solid? Liquid Aqueous or Solvent Solution Start->Liquid Is it liquid? SolidContainer Place in labeled 'Solid Hazardous Waste' container Solid->SolidContainer LiquidContainer Pour into labeled 'Halogenated Organic Liquid Waste' container Liquid->LiquidContainer StoreSolid Store in designated accumulation area SolidContainer->StoreSolid FinalDisposal Arrange Pickup by Licensed Waste Vendor StoreSolid->FinalDisposal StoreLiquid Store in designated accumulation area LiquidContainer->StoreLiquid StoreLiquid->FinalDisposal

Caption: Decision workflow for segregating and containerizing waste.

Regulatory Context: EPA Hazardous Waste Codes

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, waste containing it would likely be classified based on its chemical properties and the processes that generate it.

  • Halogenated Organic Compound: This compound contains a carbon-halogen bond (C-Cl). Wastes containing halogenated organic compounds are often regulated under specific "F-codes" if they are spent solvents (e.g., F001, F002) or fall under the general list of regulated HOCs.[10][11]

  • Toxicity Characteristic: If an aqueous waste solution of this chemical fails a Toxicity Characteristic Leaching Procedure (TCLP) test, it could be assigned a "D-code" for toxicity.[12]

  • Chlorophenolic Waste: Wastes from the production or use of chlorophenolic compounds may be assigned specific F-codes, such as F020 or F021, which are acutely hazardous.[13][14]

The ultimate responsibility for correct waste characterization lies with the waste generator. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure assignment of the correct EPA waste codes for your specific waste stream.[15]

Emergency Procedures: Spills and Exposures

In Case of Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[5] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including a respirator if dust is present.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Australian Government Department of Health. (2015). Phenol, 2-chloro-6-(ethylamino)-4-nitro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • eCFR. Appendix III to Part 268—List of Halogenated Organic Compounds. Code of Federal Regulations. [Link]

Sources

Personal protective equipment for handling 2-Chloro-6-(ethylamino)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Chloro-6-(ethylamino)-4-nitrophenol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a substituted aromatic amine. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, grounding our recommendations in established safety protocols and the known hazards of related chemical structures.

Immediate Hazard Assessment

Before handling this compound, it is crucial to recognize its potential hazards. Based on data from similar compounds, such as 2-amino-6-chloro-4-nitrophenol and other chlorinated nitroaromatics, the primary concerns are:

  • Acute Toxicity: Harmful if swallowed.[1] Signs of toxicity in animal studies included reduced activity and changes in motor activity.[1]

  • Skin Irritation and Sensitization: May cause skin irritation and has skin sensitizing potential.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

Given these hazards, a systematic approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory TaskMinimum PPE Requirements
Weighing and Aliquoting (Solid) Safety goggles, chemical-resistant gloves (Nitrile), lab coat, and use of a ventilated balance enclosure or chemical fume hood.[5][6]
Solution Preparation Chemical splash goggles, chemical-resistant gloves (Nitrile), lab coat, and work within a chemical fume hood.[5][7]
Running Reactions/Heating Chemical splash goggles or a face shield, chemical-resistant gloves (Nitrile), a flame-resistant lab coat, and all operations must be conducted in a chemical fume hood.[8]
Sample Transfer and Handling Safety glasses with side shields, chemical-resistant gloves (Nitrile), and a lab coat.[5]
The Logic of PPE Selection
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles, especially when handling solutions.[3] A face shield provides an additional layer of protection during procedures with a higher risk of splashing.[8]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, irritation, and potential sensitization.[3][4] Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is always best practice to consult a glove compatibility chart for the specific chemical or solvent being used.

  • Body Protection: A lab coat protects against incidental contact and small splashes.[5] For tasks with a higher risk of fire, a flame-resistant lab coat is recommended.

  • Respiratory Protection: Handling solid forms of this compound can generate dust, which may cause respiratory irritation.[3] Therefore, weighing and other manipulations of the powder should be performed in a ventilated enclosure or a chemical fume hood to minimize inhalation exposure.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound Start Identify Handling Task Weighing Weighing Solid Start->Weighing Solution Preparing Solution Start->Solution Reaction Running Reaction Start->Reaction Transfer Transferring Start->Transfer Risk_Dust Risk of Dust Inhalation? Weighing->Risk_Dust Risk_Splash Risk of Splash? Solution->Risk_Splash Risk_High_Energy High Energy (Heat/Pressure)? Reaction->Risk_High_Energy PPE_Base Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Transfer->PPE_Base Risk_Dust->PPE_Base No PPE_Hood Add: - Chemical Fume Hood or  Ventilated Enclosure Risk_Dust->PPE_Hood Yes Risk_Splash->PPE_Base No PPE_Goggles Upgrade to: - Chemical Splash Goggles Risk_Splash->PPE_Goggles Yes Risk_High_Energy->PPE_Goggles No PPE_FaceShield Add: - Face Shield - Flame-Resistant Lab Coat Risk_High_Energy->PPE_FaceShield Yes PPE_Hood->PPE_Base PPE_Goggles->PPE_Base PPE_FaceShield->PPE_Goggles

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Read and understand the potential hazards of this compound and any other reagents being used.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.[9]

    • Assemble all necessary equipment and reagents before starting work.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash hands and then put on the appropriate chemical-resistant gloves.

  • Handling the Chemical:

    • Perform all manipulations that may generate dust or aerosols within a chemical fume hood.[6] This includes weighing, transferring solids, and preparing solutions.

    • Use a spatula for transferring the solid chemical. Avoid creating dust clouds.

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep containers of this compound tightly closed when not in use.[3]

    • Avoid contact with skin and eyes.[10]

  • Post-Handling:

    • Clean any spills immediately according to the spill response plan.

    • Decontaminate the work area (fume hood, benchtop) with an appropriate solvent and then soap and water.

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment. As a chlorinated nitroaromatic compound, it should be treated as hazardous waste.[11]

Waste Segregation and Disposal
  • Solid Waste:

    • Collect any unused this compound in a designated, labeled hazardous waste container.

    • Contaminated materials such as gloves, weighing paper, and paper towels should also be placed in this container.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name.[12]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled hazardous waste container for chlorinated organic waste.[13]

    • Do not mix this waste with non-chlorinated solvents.[13]

    • Ensure the waste container is kept tightly capped when not in use.[12]

  • Disposal Procedure:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3][12]

    • Never pour this compound or its solutions down the drain.[14]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can clean it up safely. For large spills, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and chemical splash goggles.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Phenol, 2-chloro-6-(ethylamino)-4-nitro-: Human health tier II assessment. (2015). Retrieved from [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). (2007). European Commission. Retrieved from [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014). Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Retrieved from [Link]

  • EWG Skin Deep® | What is 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL. Environmental Working Group. Retrieved from [Link]

  • for the SAFE USE of PHENOL. Cefic. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025). Retrieved from [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. Retrieved from [Link]

  • Personal Protective Equipment (PPE). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet. Baker Hughes. Retrieved from [Link]

  • Safety Data Sheet. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (2025). Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Retrieved from [Link]

  • Chemical Safety. Missouri S&T Environmental Health and Safety. Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • SAFETY. MIT. Retrieved from [Link]

  • Disposal of Waste Solvents. NUS Department of Chemistry. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. Retrieved from [Link]

  • Degradation of chlorinated nitroaromatic compounds. PubMed. Retrieved from [Link]

  • DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(ethylamino)-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(ethylamino)-4-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.